Fmoc-beta-chloro-L-alanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICWPULFDZCIBU-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101203107 | |
| Record name | 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212651-52-0 | |
| Record name | 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212651-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-beta-chloro-L-alanine (CAS 212651-52-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-beta-chloro-L-alanine is a synthetic amino acid derivative of significant interest in the fields of peptide synthesis, drug discovery, and chemical biology.[1][2] Structurally, it is an L-alanine residue featuring a chlorine atom at the β-position and the fluorenylmethoxycarbonyl (Fmoc) protecting group on its α-amino group.[3] This unique combination of a reactive chloroalkane side chain and a base-labile protecting group makes it a versatile building block for the synthesis of modified peptides and peptidomimetics with tailored biological activities.[4] The presence of the chlorine atom provides a reactive handle for various nucleophilic substitution reactions, allowing for the introduction of diverse functionalities into a peptide sequence.[4] Furthermore, the beta-chloro-alanine moiety itself is known to act as an inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes, most notably alanine racemase, making it a valuable tool for developing novel antimicrobial agents.[5][6]
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and an exploration of its role in inhibiting key biological pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 212651-52-0 | [3] |
| Molecular Formula | C₁₈H₁₆ClNO₄ | [3] |
| Molecular Weight | 345.79 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Storage Conditions | 2-8°C, protect from light and moisture. | [2] |
| Solubility | While specific data for this compound is not readily available, Fmoc-protected amino acids are generally soluble in polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). They are sparingly soluble in water. | [7][8] |
| Specific Rotation | Data not available. For comparison, the specific rotation of Fmoc-L-alanine is [α]²⁰/D −18.5±1°, c = 1 in DMF. | [9] |
Experimental Protocols
Synthesis of this compound
Materials:
-
L-3-chloroalanine hydrochloride
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)
-
Dioxane or Acetone
-
Water
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of L-3-chloroalanine: Dissolve L-3-chloroalanine hydrochloride in a 10% aqueous solution of sodium carbonate. The amount of base should be sufficient to neutralize the hydrochloride salt and maintain a basic pH (8-9).
-
Preparation of Fmoc reagent: In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in dioxane or acetone.
-
Reaction: Cool the L-3-chloroalanine solution in an ice bath. Slowly add the Fmoc reagent solution dropwise to the cooled amino acid solution with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent and byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with dilute HCl. A white precipitate of the Fmoc-protected amino acid should form.
-
Extraction: Extract the product into ethyl acetate.
-
Drying and Evaporation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography.
Incorporation into Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This compound can be incorporated into a growing peptide chain using standard Fmoc-SPPS protocols.[11] Due to the potential for side reactions, careful selection of coupling reagents and conditions is advised.
Workflow for a single coupling cycle:
Caption: General workflow for one cycle of Fmoc-SPPS.
Detailed Protocol:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for C-terminal amides, 2-chlorotrityl chloride resin for C-terminal acids) with the N-terminal Fmoc group removed. Swell the resin in DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent (e.g., HCTU, HATU; 2.9-4.5 equivalents), and an additive (e.g., HOBt, Oxyma; 3-5 equivalents) in DMF. Add a tertiary base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to initiate activation. Pre-activation for 1-2 minutes is typically sufficient.[12]
-
Coupling: Add the activated amino acid solution to the swelled resin. Agitate the mixture at room temperature for 1-4 hours. For sterically hindered couplings, a longer reaction time or a double coupling may be necessary.[12]
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test or the ninhydrin test. A negative test indicates the absence of free primary amines and a successful coupling.[13]
-
Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Fmoc Deprotection: To prepare for the next coupling cycle, treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from the newly added amino acid.[11]
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).[11]
Potential Side Reactions:
-
Dehydroalanine formation: Under basic conditions, such as the piperidine treatment for Fmoc deprotection, β-elimination of HCl can occur, leading to the formation of a dehydroalanine residue.[14]
-
Piperidine Adduct Formation: The dehydroalanine intermediate is an electrophile and can react with piperidine (the deprotection reagent) to form a 3-(1-piperidinyl)alanine adduct.[14] This side reaction can be minimized by using milder deprotection conditions or alternative bases.
Nucleophilic Substitution at the β-Position
The β-chloro group serves as a reactive site for nucleophilic substitution, allowing for the post-synthetic modification of peptides.
Caption: Nucleophilic substitution at the beta-carbon.
General Protocol:
-
Peptide Synthesis: Synthesize the peptide containing this compound on the solid support.
-
Nucleophilic Displacement: After incorporation, and while the peptide is still on the resin, treat the peptidyl-resin with a solution of the desired nucleophile (e.g., a thiol, amine, or azide) in a suitable solvent.
-
Reaction Conditions: The reaction conditions (solvent, temperature, reaction time, and use of a base) will depend on the nucleophilicity of the incoming group and may require optimization.
-
Washing: After the reaction, wash the resin thoroughly to remove excess nucleophile and byproducts.
-
Cleavage: Cleave the modified peptide from the resin as described previously.
Biological Activity and Signaling Pathways
The primary biological activity of β-chloro-L-alanine stems from its ability to inhibit pyridoxal phosphate (PLP)-dependent enzymes, particularly alanine racemase.[5]
Inhibition of Alanine Racemase
Alanine racemase is a crucial bacterial enzyme that catalyzes the racemization of L-alanine to D-alanine.[15] D-alanine is an essential component of the peptidoglycan layer of the bacterial cell wall.[16] By inhibiting this enzyme, β-chloro-L-alanine disrupts cell wall synthesis, leading to bacterial cell death.[6] This makes alanine racemase an attractive target for the development of novel antibiotics, as this enzyme is absent in humans.[16]
The mechanism of inhibition involves β-chloro-L-alanine acting as a suicide substrate. The enzyme processes it as it would its natural substrate, L-alanine. However, during the catalytic cycle, the β-chloro group is eliminated, generating a reactive amino-acrylate intermediate that covalently modifies the PLP cofactor, thereby irreversibly inactivating the enzyme.[17]
Caption: Inhibition of bacterial cell wall synthesis.
Other Enzymatic Targets
In addition to alanine racemase, β-chloro-L-alanine has been shown to inhibit other PLP-dependent enzymes, including:
-
Threonine deaminase[5]
-
Branched-chain amino acid transaminase (Transaminase B)[5]
-
Alanine-valine transaminase (Transaminase C)[5]
This broader spectrum of activity, while potentially enhancing its antimicrobial efficacy, also suggests a lower specificity compared to inhibitors that target only alanine racemase.[1]
Conclusion
This compound is a valuable and versatile building block for chemical biologists and medicinal chemists. Its utility in solid-phase peptide synthesis allows for the straightforward incorporation of a reactive handle into peptide sequences. This enables the creation of modified peptides with novel properties through post-synthetic modifications. Furthermore, its inherent biological activity as an inhibitor of alanine racemase and other bacterial enzymes provides a foundation for the development of new therapeutic agents. A thorough understanding of its chemical properties, reactivity, and potential for side reactions is crucial for its successful application in research and drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 16. Alanine racemase - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
A Technical Overview of Fmoc-beta-chloro-L-alanine: Molecular Properties
Fmoc-beta-chloro-L-alanine is a derivative of the amino acid L-alanine, which is utilized in peptide synthesis and drug development.[1][2] It incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, a feature essential for the selective protection of amino groups during the synthesis of peptides.[1][2] The presence of a chlorine atom at the beta position enhances the molecule's reactivity, making it a valuable component for creating complex peptides and for the development of novel therapeutics.[2][]
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. These values are critical for stoichiometric calculations in synthesis protocols and for analytical characterization.
| Property | Value | Citations |
| Molecular Formula | C₁₈H₁₆ClNO₄ | [4] |
| Molecular Weight | 345.79 g/mol | [4] |
| Appearance | White solid | [1][2][] |
| CAS Number | 212651-52-0 | [1][4] |
| Alternate Names | Fmoc-β-Chloro-L-Ala-OH, Fmoc-3-Chloro-L-alanine | [1][][4] |
Molecular Structure and Composition
The structure of this compound is composed of a central L-alanine core, which is modified with a chloro group at the beta-carbon and an N-terminal Fmoc protecting group. This composition is illustrated in the diagram below.
Caption: Logical diagram of this compound's molecular components.
Experimental Protocols
Detailed experimental protocols for the use of this compound are specific to the application, such as its incorporation into a particular peptide sequence via solid-phase peptide synthesis (SPPS). These protocols would typically include steps for:
-
Deprotection: Removal of the Fmoc group from the preceding amino acid on the solid support, usually with a solution of piperidine in a solvent like dimethylformamide (DMF).
-
Activation: Activation of the carboxylic acid of this compound using coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA).
-
Coupling: Reaction of the activated this compound with the deprotected N-terminus of the resin-bound peptide.
-
Washing: Thorough washing of the resin with solvents like DMF to remove excess reagents and byproducts.
The precise concentrations, reaction times, and temperatures for these steps would be dictated by the specific peptide sequence and the scale of the synthesis. Researchers should consult established solid-phase peptide synthesis manuals for standard procedures and adapt them based on the properties of this specific amino acid derivative.
References
An In-depth Technical Guide to the Solubility of Fmoc-beta-chloro-L-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-beta-chloro-L-alanine (Fmoc-β-Cl-Ala-OH), a crucial building block in peptide synthesis and drug discovery. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide offers a thorough analysis based on the known solubility of structurally similar compounds, including other Fmoc-protected amino acids and the parent amino acid, β-chloro-L-alanine. Furthermore, a detailed experimental protocol is provided to enable researchers to determine the precise solubility of Fmoc-β-chloro-L-alanine in various solvents, ensuring the successful design and execution of their synthetic strategies.
Physicochemical Properties
This compound is a derivative of the natural amino acid alanine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and a chlorine atom at the beta position. These modifications significantly influence its solubility profile, rendering it more soluble in organic solvents compared to its unprotected counterpart.
| Property | Value |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-β-chloro-L-alanine |
| Synonyms | Fmoc-β-Chloro-L-Ala-OH, Fmoc-3-Chloro-L-alanine |
| CAS Number | 212651-52-0 |
| Molecular Formula | C₁₈H₁₆ClNO₄ |
| Molecular Weight | 345.78 g/mol |
| Appearance | White to off-white solid |
Solubility Profile
Fmoc-protected amino acids are generally characterized by their good solubility in polar aprotic solvents commonly employed in solid-phase peptide synthesis (SPPS). The bulky, nonpolar Fmoc group enhances solubility in organic media, while the polar carboxylic acid and the chloro-substituent contribute to its solubility in a range of solvents.
Qualitative Solubility Observations:
Based on literature concerning similar compounds and general principles of peptide chemistry, this compound is expected to be soluble in the following solvents:
-
High Solubility: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Tetrahydrofuran (THF)
-
Moderate to Low Solubility: Acetonitrile (ACN), Dichloromethane (DCM), Chloroform
-
Insoluble: Water, Hexanes, Diethyl ether
Quantitative Solubility Data for Related Compounds:
The following table summarizes available quantitative solubility data for structurally similar compounds. This information can serve as a valuable estimation for the solubility of this compound.
| Compound | Solvent | Temperature (°C) | Solubility |
| Fmoc-Ala-OH | DMF | Not Specified | "clearly soluble" at 0.5 M (25 mmole in 50 mL)[1] |
| Fmoc-DL-Ala-OH | DMSO | Not Specified | 100 mg/mL (approx. 321 mM)[2] |
| β-Chloro-L-alanine hydrochloride | Water | Not Specified | 50 mg/mL[3] |
| β-Chloro-L-alanine hydrochloride | Ethanol | Not Specified | 50 mg/mL[3] |
Disclaimer: The data presented above is for structurally related compounds and should be used as an estimation. It is highly recommended to experimentally determine the solubility of this compound for specific applications.
Experimental Protocol for Solubility Determination
The following is a detailed protocol for the experimental determination of the solubility of this compound in a given solvent. This method is based on the equilibrium saturation-shake-flask method, followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) for quantification.
Objective: To determine the saturation solubility of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, DMSO, ACN)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 20 mg) into a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a precise volume of the solvent of interest (e.g., 1.0 mL) to the vial.
-
Securely cap the vial and vortex for 1-2 minutes to facilitate initial dissolution.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vial for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Clarification:
-
After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.
-
Dilute the filtered supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method. The dilution factor should be accurately recorded.
-
-
Quantitative Analysis (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against the concentration.
-
Inject the diluted sample of the saturated solution into the HPLC system under the same conditions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The solubility can be expressed in various units, such as mg/mL or moles/L (M).
-
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflow for determining solubility and a logical decision-making process for solubilizing Fmoc-protected amino acids.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Decision workflow for solubilizing Fmoc-protected amino acids.
References
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1] Its unique chemical properties have paved the way for the efficient and reliable production of complex peptide sequences, which is critical for advancements in drug discovery, biochemistry, and materials science.[1] This technical guide provides a comprehensive overview of the Fmoc protecting group, including its fundamental chemistry, detailed experimental protocols, quantitative performance data, and a discussion of potential challenges.
Core Principles of Fmoc Chemistry
The utility of the Fmoc group in peptide synthesis is founded on its unique combination of stability and selective lability. It remains robust under acidic conditions while being readily cleaved by mild bases, a property that forms the basis of the orthogonal protection strategy in SPPS.[2]
Key Characteristics:
-
Base Lability and Acid Stability: The defining feature of the Fmoc group is its susceptibility to cleavage under mild basic conditions, typically with a secondary amine like piperidine.[1] Conversely, it exhibits remarkable stability in acidic environments. This allows for the selective deprotection of the α-amino group of the growing peptide chain without disturbing the acid-labile protecting groups on the amino acid side chains or the linkage to the solid support.[2][3]
-
Orthogonal Protection Strategy: The differential stability of the base-labile Fmoc group and acid-labile side-chain protecting groups is the foundation of modern SPPS. This orthogonality permits the sequential removal of the N-terminal protecting group for chain elongation, while the side-chain functionalities remain protected until the final cleavage from the solid support using a strong acid like trifluoroacetic acid (TFA).[1][]
-
UV Monitoring: The fluorenyl moiety of the Fmoc group possesses strong ultraviolet (UV) absorbance at approximately 301 nm.[5][6] This characteristic allows for real-time, non-invasive monitoring of the completeness of both the deprotection and coupling steps during automated peptide synthesis.[6]
-
Enhanced Solubility: Fmoc-protected amino acids generally exhibit good solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[7] This is crucial for ensuring efficient and complete coupling reactions.
Chemical Mechanisms of Fmoc Protection and Deprotection
A thorough understanding of the underlying chemical mechanisms is essential for optimizing peptide synthesis protocols.
Fmoc Protection of Amino Acids
The Fmoc group is typically introduced by reacting an amino acid with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.[5][8] Fmoc-OSu is generally preferred due to its greater stability and lower tendency to cause the formation of dipeptide byproducts.[7] The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent.
Caption: Fmoc protection of an amino acid using Fmoc-OSu.
Fmoc Deprotection
The removal of the Fmoc group is achieved through a β-elimination mechanism initiated by a mild base, most commonly piperidine.[9] The base abstracts the acidic proton on the C9 position of the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine.[10] The reactive DBF is then trapped by the excess amine to form a stable adduct.[11]
Caption: Base-mediated deprotection of the Fmoc group.
Quantitative Data in Fmoc Chemistry
The efficiency of Fmoc deprotection and subsequent coupling reactions is influenced by various factors. The following tables provide a summary of quantitative data to aid in the selection of optimal reagents and conditions.
Comparison of Fmoc Deprotection Reagents
While 20% piperidine in DMF is the standard, other bases have been investigated to mitigate side reactions or address specific challenges.[12]
| Deprotection Reagent | Concentration | Typical Deprotection Time | Notes |
| Piperidine in DMF | 20% (v/v) | 2 x (1-10 min) | The most common and robust condition. A two-step deprotection is standard.[9] |
| 4-Methylpiperidine (4-MP) in DMF | 20% (v/v) | 2 x (1-10 min) | An alternative to piperidine with similar efficiency.[12] |
| Piperazine (PZ) in DMF/Ethanol | 10% (w/v) in 9:1 | Slower for some amino acids (e.g., Arginine) compared to piperidine and 4-MP.[12] | Used in lower concentration due to solubility; may require longer deprotection times.[12] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF | Very fast | A stronger, non-nucleophilic base; can lead to faster deprotection but may increase side reactions. |
Comparative Performance of Coupling Reagents
The choice of coupling reagent is critical for efficient peptide bond formation and minimizing racemization.[13]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | >97 | >90 | Low |
Data adapted from comparative studies of coupling reagents.[13]
Experimental Protocols
The following are detailed methodologies for key experiments in Fmoc chemistry.
Protocol 1: Fmoc Protection of an Amino Acid
This protocol describes the general procedure for the protection of the α-amino group of an amino acid using Fmoc-OSu.[8]
Materials:
-
Amino acid
-
Fmoc-OSu (1.05 equivalents)
-
10% aqueous sodium carbonate solution
-
Dioxane or acetone
-
Diethyl ether
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution of Amino Acid: Dissolve the amino acid (1.0 equivalent) in the 10% aqueous sodium carbonate solution.
-
Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidification: Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the Fmoc-amino acid.
-
Extraction and Drying: Extract the Fmoc-amino acid with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Evaporate the solvent to obtain the Fmoc-protected amino acid.
Protocol 2: Cyclical Workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the key steps in a single cycle of Fmoc-SPPS.
Caption: A single cycle in Fmoc solid-phase peptide synthesis.
Detailed Steps:
-
Resin Preparation: Swell the Fmoc-amino acid pre-loaded resin in DMF for at least 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin and mix for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the resin and mix for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid coupling, perform a final Fmoc deprotection. The peptide is then cleaved from the resin and the side-chain protecting groups are removed, typically using a cocktail containing a strong acid such as trifluoroacetic acid (TFA).
Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
The completion of the deprotection reaction can be monitored by UV spectroscopy, detecting the release of the dibenzofulvene-piperidine adduct.[6]
Procedure:
-
Collect the filtrate from the deprotection step.
-
Dilute a known volume of the filtrate with a suitable solvent (e.g., DMF).
-
Measure the absorbance of the diluted solution at approximately 301 nm using a UV-Vis spectrophotometer.
-
The concentration of the dibenzofulvene-piperidine adduct can be calculated using the Beer-Lambert law (ε ≈ 7800 M⁻¹cm⁻¹), which corresponds to the amount of Fmoc group removed.
Common Side Reactions in Fmoc Chemistry
While robust, Fmoc chemistry is not without potential side reactions that can affect the purity and yield of the final peptide.
-
Aspartimide Formation: This is a significant side reaction that can occur during the deprotection of aspartic acid residues, particularly when followed by glycine, serine, or asparagine.[14] The side-chain carboxyl group can attack the peptide backbone, forming a five-membered ring intermediate.
-
Racemization: The α-proton of an activated amino acid is susceptible to abstraction by a base, which can lead to racemization, particularly for sensitive amino acids like histidine and cysteine.[13] The choice of coupling reagent and base can significantly influence the extent of racemization.
-
Diketopiperazine Formation: This can occur at the dipeptide stage, where the N-terminal amino group attacks the C-terminal ester linkage to the resin, leading to cleavage of the dipeptide from the solid support.
-
Incomplete Deprotection or Coupling: Steric hindrance or peptide aggregation on the resin can prevent complete deprotection or coupling, leading to deletion sequences in the final product.[6]
Conclusion
The Fmoc protecting group is an indispensable tool in modern peptide chemistry, offering a mild, efficient, and versatile method for the synthesis of a wide array of peptides.[15] A thorough understanding of its chemistry, lability, and potential side reactions is crucial for researchers and drug development professionals to optimize synthesis protocols and obtain high-purity peptides for their research and therapeutic applications. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for achieving successful outcomes in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. [PDF] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | Semantic Scholar [semanticscholar.org]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Reactivity of the β-Chloro Group in L-Alanine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Chloro-L-alanine and its derivatives are versatile synthons in medicinal chemistry and chemical biology, primarily owing to the reactive C-Cl bond at the β-position. This technical guide provides a comprehensive overview of the reactivity of this functional group, with a focus on its utility in the development of novel therapeutics. Key reaction pathways, including nucleophilic substitution and elimination, are discussed in detail. This document summarizes quantitative data, provides experimental protocols for key transformations, and presents visual representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of the chemistry and biological applications of these valuable compounds.
Introduction
The unique chemical architecture of β-chloro-L-alanine, a non-proteinogenic amino acid, renders it a valuable building block in the synthesis of a wide array of biologically active molecules.[1] Its structural similarity to natural amino acids allows it to interact with enzymatic systems, often acting as an inhibitor, while the presence of the chlorine atom at the β-position provides a reactive handle for various chemical modifications.[2][3] This guide will delve into the chemical reactivity of the β-chloro group, exploring the factors that influence its lability and its propensity to undergo nucleophilic substitution and elimination reactions. Understanding these properties is crucial for the rational design of enzyme inhibitors, probes for biochemical pathways, and novel pharmaceutical agents.[4]
Chemical Reactivity of the β-Chloro Group
The reactivity of the β-chloro group in L-alanine derivatives is primarily governed by two competing reaction pathways: nucleophilic substitution and β-elimination. The preferred pathway is influenced by factors such as the nature of the nucleophile/base, the solvent system, and the protecting groups on the amino and carboxyl functionalities.
Nucleophilic Substitution Reactions
The electron-withdrawing nature of the adjacent amino and carboxyl groups activates the β-carbon for nucleophilic attack. A wide range of nucleophiles can displace the chloride ion, leading to the formation of various substituted L-alanine derivatives.
A prominent example is the synthesis of cysteine derivatives through the reaction of β-chloro-L-alanine with sulfur nucleophiles. For instance, D-cysteine can be synthesized from 3-chloro-D-alanine and hydrogen sulfide using the enzyme 3-chloro-D-alanine hydrogen chloride-lyase.[5] This enzymatic transformation highlights the susceptibility of the C-Cl bond to nucleophilic attack by thiols.
β-Elimination Reactions
In the presence of a base, β-chloro-L-alanine can undergo an elimination reaction to form a reactive dehydroalanine intermediate. This pathway is particularly relevant in the context of enzyme-catalyzed reactions where an active site residue can act as a base to abstract the α-proton.
Quantitative Data on Reactivity
Table 1: Enzymatic Inhibition Data for β-Chloro-Alanine Derivatives
| Enzyme | Derivative | Inhibition Type | Kinetic Parameter | Value | Reference |
| D-Amino Acid Transaminase (Bacillus sphaericus) | β-Chloro-D-alanine | Competitive (with D-alanine) | Ki | ~10 µM | [6] |
| D-Amino Acid Transaminase (Bacillus sphaericus) | β-Chloro-D-alanine | Uncompetitive (with α-ketoglutarate) | Ki | Weak | [6] |
| D-Amino Acid Transaminase (Bacillus sphaericus) | β-Chloro-D-alanine | Inactivation | Kinact | ~10 µM | [6] |
Spectroscopic Characterization
The structural elucidation of β-chloro-L-alanine derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for Boc-L-Alanine Benzyl Ester in CDCl₃ [7]
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~7.35 (m) | Aromatic protons (C₆H₅) | ~172.5 | Ester C=O |
| ~5.15 (s) | Benzyl CH₂ | ~155.0 | BOC C=O |
| ~5.00 (d) | NH | ~135.5 | Aromatic C (quaternary) |
| ~4.35 (p) | α-CH | ~128.5 | Aromatic CH |
| ~1.45 (s) | BOC (CH₃)₃ | ~80.0 | BOC C(CH₃)₃ |
| ~1.40 (d) | Alanine CH₃ | ~67.0 | Benzyl CH₂ |
| ~49.5 | α-CH | ||
| ~28.3 | BOC (CH₃)₃ | ||
| ~18.5 | Alanine CH₃ |
Note: These are predicted values and may vary based on experimental conditions.
Mass Spectrometry Fragmentation: The fragmentation of β-chloro-L-alanine derivatives in mass spectrometry is influenced by the functional groups present. For ester derivatives, characteristic fragmentation patterns include the loss of the alkoxy group (-OR) and rearrangements involving hydrogens.[8]
Experimental Protocols
Synthesis of Boc-β-chloro-L-alanine
This protocol is adapted from the synthesis of related derivatives and provides a general procedure.
-
Materials: L-serine, trichloroacetonitrile, triphenylphosphine (PPh₃), di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), dichloromethane (DCM), methanol (MeOH), 10% Palladium on carbon (Pd/C).
-
Procedure:
-
Protection of L-serine: React L-serine with Boc₂O in the presence of TEA in a suitable solvent like DCM to obtain Boc-L-serine.
-
Chlorination: To a solution of Boc-L-serine in dry DCM, add triphenylphosphine followed by trichloroacetonitrile. Stir the reaction at room temperature.
-
Work-up: After the reaction is complete (monitored by TLC), concentrate the mixture and purify the crude product by column chromatography to yield Boc-β-chloro-L-alanine.
-
Synthesis of β-chloro-L-alanine benzyl ester hydrochloride salt
-
Materials: Boc-β-chloro-L-alanine, benzyl bromide, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), dry benzene, 2M HCl in diethyl ether.
-
Procedure:
-
Benzylation: Dissolve Boc-β-chloro-L-alanine in dry benzene. Add DBU and benzyl bromide and stir the mixture at room temperature.
-
Deprotection: After completion of the benzylation, remove the Boc group by treating the product with 2M HCl in diethyl ether.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration and dry under vacuum.
-
Applications in Drug Development and Research
The reactivity of the β-chloro group is central to the biological activity of β-chloro-L-alanine derivatives, particularly as enzyme inhibitors.
Enzyme Inhibition
β-Chloro-L-alanine is a well-known inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes, including alanine racemase and various aminotransferases.[2]
-
Alanine Racemase: This enzyme is crucial for bacterial cell wall synthesis, making it an attractive target for antibiotics. β-Chloro-L-alanine acts as a suicide inhibitor, where the enzyme-catalyzed elimination of HCl from the inhibitor generates a reactive amino-acrylate intermediate that covalently modifies the PLP cofactor, leading to irreversible inactivation of the enzyme.
-
D-Amino Acid Transaminase: β-Chloro-D-alanine has been shown to be a potent competitive inhibitor of D-amino acid transaminase from Bacillus sphaericus.[6] The inhibition mechanism involves an α,β-elimination reaction that leads to enzyme inactivation.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of enzyme inhibition and a general experimental workflow for synthesizing derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of D-cysteine from 3-chloro-D-alanine and hydrogen sulfide by 3-chloro-D-alanine hydrogen chloride-lyase (deaminating) of Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-β-chloro-L-alanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Fmoc-β-chloro-L-alanine, a valuable building block in peptide synthesis and drug discovery. The β-chloro substitution offers a reactive site for further chemical modifications, making it a crucial intermediate for creating functionalized peptides and peptidomimetics.[1][2] This document outlines a plausible and detailed two-step synthetic pathway starting from L-serine, followed by robust purification protocols.
I. Synthesis Pathway Overview
The synthesis of Fmoc-β-chloro-L-alanine can be efficiently achieved through a two-step process. The first step involves the chlorination of the hydroxyl group of a suitably protected L-serine derivative. This is followed by the well-established procedure for the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group onto the free amine of β-chloro-L-alanine.
Caption: Workflow for the synthesis and purification of Fmoc-β-chloro-L-alanine.
II. Experimental Protocols
Step 1: Synthesis of β-Chloro-L-alanine Hydrochloride from L-Serine
This initial step transforms the readily available amino acid L-serine into the key intermediate, β-chloro-L-alanine. The hydroxyl group of serine is converted to a chlorine atom. A plausible method for this transformation is analogous to the synthesis of similar halogenated amino acids.
Materials:
-
L-Serine
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dry Dichloromethane (DCM)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Suspension: Suspend L-serine (1 equivalent) in dry dichloromethane (DCM).
-
Activation: Cool the suspension in an ice bath and slowly add thionyl chloride (2-3 equivalents).
-
Reaction: Add pyridine (catalytic amount) and allow the reaction mixture to stir at room temperature overnight.
-
Quenching: Carefully quench the reaction by the slow addition of methanol.
-
Evaporation: Remove the solvent under reduced pressure.
-
Hydrolysis: Add a solution of hydrochloric acid and reflux the mixture to remove any ester protecting groups that may have formed.
-
Isolation: Cool the solution and precipitate the crude β-chloro-L-alanine hydrochloride by the addition of diethyl ether.
-
Purification: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum. The crude product can be further purified by recrystallization.
Step 2: Synthesis of Fmoc-β-chloro-L-alanine
This step involves the protection of the amino group of β-chloro-L-alanine with the Fmoc group. This is a standard procedure in peptide chemistry.
Materials:
-
β-Chloro-L-alanine hydrochloride
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane or Acetone
-
Water
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve β-chloro-L-alanine hydrochloride (1 equivalent) in a 10% aqueous solution of sodium carbonate.
-
Fmoc-Cl Addition: In a separate flask, dissolve Fmoc-Cl (1 equivalent) in dioxane or acetone.
-
Reaction: Cool the amino acid solution in an ice bath and add the Fmoc-Cl solution dropwise with vigorous stirring.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl and other organic impurities.
-
Acidification: Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2. A white precipitate of the crude product should form.
-
Extraction: Extract the product into ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-β-chloro-L-alanine.
III. Purification Protocol
Purification of the crude Fmoc-β-chloro-L-alanine is crucial to ensure high purity for subsequent applications. A combination of extraction and recrystallization is typically effective.
Procedure:
-
Aqueous Work-up: The initial purification is achieved during the extraction process as described in Step 2 of the synthesis.
-
Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent, such as a mixture of ethyl acetate and hexane.
-
Crystallization: Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the pure crystals by filtration.
-
Washing and Drying: Wash the crystals with cold hexane and dry them under vacuum.
For highly pure material, required for demanding applications, purification by column chromatography on silica gel may be necessary.
IV. Data Presentation
The following table summarizes the key quantitative data for Fmoc-β-chloro-L-alanine.
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₁₆ClNO₄ | [3] |
| Molecular Weight | 345.79 g/mol | [3] |
| Appearance | White solid | [4] |
| Purity (HPLC) | ≥98% | [1][4] |
| Storage Temperature | 0-8 °C | [4] |
Note: Reaction yields are highly dependent on the specific reaction conditions and scale, and are therefore not provided as a fixed value.
V. Conclusion
This technical guide provides a detailed and practical framework for the synthesis and purification of Fmoc-β-chloro-L-alanine. By following the outlined protocols, researchers and professionals in drug development can reliably produce this important building block for their synthetic needs. The versatility of the β-chloro group opens up numerous possibilities for the creation of novel and complex peptide-based molecules.[1]
References
Navigating the Stability of Fmoc-beta-chloro-L-alanine: A Technical Guide for Researchers
Fmoc-beta-chloro-L-alanine , a key building block in peptide synthesis and drug development, offers unique advantages due to its reactive beta-chloro substituent. However, the successful application of this reagent is contingent on a thorough understanding of its stability profile and appropriate storage and handling. This technical guide provides an in-depth analysis of the stability of this compound, outlines recommended storage conditions, and presents detailed experimental protocols for its assessment, tailored for researchers, scientists, and drug development professionals.
Core Concepts: Stability and Degradation Profile
The stability of this compound is primarily influenced by the lability of the N-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group and the reactivity of the beta-chloro-L-alanine moiety.
Fmoc Group Stability: The Fmoc group is notoriously sensitive to basic conditions, undergoing a base-catalyzed beta-elimination reaction.[1] This cleavage is readily initiated by primary and secondary amines, such as piperidine, which is commonly used for its removal during solid-phase peptide synthesis. The Fmoc group is, however, generally stable under acidic conditions.
Beta-chloro-L-alanine Moiety Stability: The beta-chloro-L-alanine component of the molecule presents a potential degradation pathway through α,β-elimination of hydrogen chloride. This reaction is analogous to the enzymatic degradation of beta-chloro-D-alanine, which yields pyruvate, chloride, and ammonia. This elimination can be promoted by heat and basic conditions.
Due to the absence of specific, publicly available quantitative stability data for this compound, the following tables present a summary of recommended storage conditions based on supplier information and a hypothetical representation of stability under various stress conditions. This data is intended to be illustrative of the expected stability profile.
Recommended Storage and Handling
Proper storage is crucial to maintain the integrity of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or 0-8°C[2][] | To minimize thermal degradation and potential elimination reactions. |
| Light | Protect from light | To prevent potential photolytic degradation, a general precaution for complex organic molecules. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidative degradation. |
| Form | Solid | Storage in solution is generally not recommended for long periods due to potential solvent-mediated degradation. |
Handling:
-
Equilibrate the container to room temperature before opening to prevent moisture condensation.
-
Use in a well-ventilated area, preferably a fume hood.
-
Avoid contact with skin and eyes; wear appropriate personal protective equipment (PPE).
Potential Degradation Pathways
The primary degradation pathway for this compound is anticipated to be a base-catalyzed elimination reaction.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
A forced degradation study is recommended to identify potential degradation products and establish a stability-indicating analytical method.
Forced Degradation Study Protocol
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 48 hours. Dissolve the stressed sample in acetonitrile to a final concentration of 1 mg/mL.
-
Photolytic Degradation: Expose a solid sample of this compound to light in a photostability chamber according to ICH Q1B guidelines. Dissolve the stressed sample in acetonitrile to a final concentration of 1 mg/mL.
-
Control Sample: Dilute 1 mL of the stock solution with 1 mL of a 50:50 mixture of acetonitrile and water.
-
-
Sample Analysis:
-
After the specified incubation period, neutralize the acid and base-stressed samples.
-
Analyze all samples by a stability-indicating HPLC method.
-
Caption: Experimental workflow for a forced degradation study.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Method Validation: The stability-indicating method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Summary of Expected Stability (Hypothetical Data)
The following table summarizes the expected stability of this compound under forced degradation conditions. The percentage degradation is hypothetical and serves as an example.
| Stress Condition | Reagent/Condition | Duration | Expected % Degradation (Hypothetical) | Potential Degradation Products |
| Acidic | 0.1 M HCl | 24 hours @ 60°C | < 5% | Minor hydrolysis of the Fmoc group |
| Basic | 0.1 M NaOH | 1 hour @ RT | > 90% | Dibenzofulvene, CO₂, beta-chloro-L-alanine, Fmoc-dehydroalanine |
| Oxidative | 3% H₂O₂ | 24 hours @ RT | < 10% | Oxidized impurities of the fluorenyl group |
| Thermal | 60°C (solid) | 48 hours | 5-15% | Products of beta-elimination of HCl |
| Photolytic | ICH Q1B | - | 10-20% | Photodegradation products |
Conclusion
A comprehensive understanding of the stability of this compound is paramount for its effective use in research and development. The primary stability concerns are its lability to basic conditions, which can lead to the cleavage of the Fmoc group, and the potential for beta-elimination of HCl from the alanine moiety, particularly under thermal stress. Adherence to recommended storage and handling conditions is critical to ensure the reagent's quality and performance. The provided experimental protocols for forced degradation and stability-indicating HPLC analysis offer a robust framework for researchers to assess the stability of this compound in their specific applications.
References
Spectroscopic and Synthetic Profile of Fmoc-beta-chloro-L-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-beta-chloro-L-alanine (N-α-fluorenylmethyloxycarbonyl-β-chloro-L-alanine) is a pivotal synthetic building block in the field of peptide chemistry and drug discovery. Its unique trifunctional nature, possessing a carboxylic acid, a readily cleavable Fmoc-protected amine, and a reactive beta-chloro substituent, makes it a valuable precursor for the synthesis of modified peptides, peptidomimetics, and complex molecular probes. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, a detailed experimental protocol for its synthesis, and an exploration of its applications.
Physicochemical Properties
This compound is an Fmoc-protected derivative of the non-proteinogenic amino acid β-chloro-L-alanine.[1]
| Property | Value | Reference |
| CAS Number | 212651-52-0 | [1] |
| Molecular Formula | C₁₈H₁₆ClNO₄ | [1] |
| Molecular Weight | 345.79 g/mol | [1] |
| Appearance | White solid | |
| Purity | ≥98% (HPLC) |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published in readily accessible literature. The following tables represent predicted and plausible data based on the analysis of structurally similar compounds. Researchers should consider this data as a reference and are advised to confirm it through their own analytical characterization.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.77 | d | 2H | Fmoc-H (aromatic) |
| ~7.60 | d | 2H | Fmoc-H (aromatic) |
| ~7.41 | t | 2H | Fmoc-H (aromatic) |
| ~7.32 | t | 2H | Fmoc-H (aromatic) |
| ~5.50 | d | 1H | NH |
| ~4.70 | m | 1H | α-CH |
| ~4.45 | d | 2H | Fmoc-CH₂ |
| ~4.25 | t | 1H | Fmoc-CH |
| ~3.90 | m | 2H | β-CH₂Cl |
¹³C NMR (Carbon NMR)
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~172.0 | C=O (Carboxyl) |
| ~156.0 | C=O (Fmoc) |
| ~143.7 | Fmoc (quaternary aromatic) |
| ~141.3 | Fmoc (quaternary aromatic) |
| ~127.8 | Fmoc (aromatic) |
| ~127.1 | Fmoc (aromatic) |
| ~125.1 | Fmoc (aromatic) |
| ~120.0 | Fmoc (aromatic) |
| ~67.5 | Fmoc-CH₂ |
| ~53.0 | α-CH |
| ~47.1 | Fmoc-CH |
| ~45.0 | β-CH₂Cl |
Mass Spectrometry (MS) Data
Electrospray Ionization (ESI-MS)
| m/z | Ion |
| 346.08 [M+H]⁺ | Protonated molecule |
| 368.06 [M+Na]⁺ | Sodium adduct |
| 344.07 [M-H]⁻ | Deprotonated molecule |
Experimental Protocols
The following section details a plausible protocol for the synthesis and purification of this compound, adapted from established methods for the Fmoc protection of amino acids.
Synthesis of this compound
Materials:
-
β-chloro-L-alanine hydrochloride
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution of Amino Acid: Dissolve β-chloro-L-alanine hydrochloride (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
-
Fmoc Protection: To the stirred solution, add Fmoc-OSu (1.05 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amino acid is consumed.
-
Work-up:
-
Once the reaction is complete, acidify the mixture to pH 2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as a white solid.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
Logical Relationship in Peptide Synthesis
This compound serves as a key building block in solid-phase peptide synthesis (SPPS). The logical relationship of its utilization in SPPS is depicted below.
Caption: Incorporation of this compound in Solid-Phase Peptide Synthesis.
Conclusion
This compound is a versatile reagent with significant potential in the synthesis of novel peptides and therapeutic agents. While detailed, experimentally verified spectroscopic data remains somewhat elusive in public databases, the information and protocols provided in this guide offer a solid foundation for researchers. The synthetic and analytical workflows, along with the logical pathway for its use in peptide synthesis, are intended to facilitate its effective application in the laboratory. It is anticipated that as the use of this compound becomes more widespread, a greater wealth of characterization data will become available to the scientific community.
References
Methodological & Application
Application Notes and Protocols for the Incorporation of Fmoc-β-chloro-L-alanine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-β-chloro-L-alanine is a versatile, non-canonical amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS).[1] The presence of a chlorine atom on the β-carbon introduces a reactive handle, enabling post-synthetic modifications and the development of peptides with unique properties. These modifications can include the introduction of therapeutic payloads, imaging agents, or cross-linking agents. Peptides containing β-chloro-L-alanine have shown significant potential in drug discovery, notably as inhibitors of enzymes such as alanine racemase, a key enzyme in bacterial cell wall synthesis.[2]
These application notes provide a comprehensive guide to the efficient incorporation of Fmoc-β-chloro-L-alanine into peptide sequences using Fmoc-based SPPS. This document outlines recommended protocols, potential challenges, and strategies to ensure high-yield and high-purity synthesis of peptides containing this unique amino acid.
Quantitative Data Presentation
Table 1: Comparative Synthesis Parameters for Fmoc-L-Alanine vs. Expected Performance for Fmoc-β-chloro-L-alanine
| Parameter | Fmoc-L-Alanine Strategy | Expected Fmoc-β-chloro-L-alanine Strategy | Notes |
| Coupling Efficiency | >99.5%[3] | >98% | The β-chloro group may slightly reduce coupling efficiency due to steric hindrance and electronic effects. Double coupling may be necessary to drive the reaction to completion. |
| Deprotection Time (20% Piperidine in DMF) | 5-20 minutes per cycle[3] | 5-20 minutes per cycle | The Fmoc deprotection time is not expected to be significantly affected by the β-chloro substitution. |
| Crude Peptide Purity | 85-95%[3] | 80-90% | Purity may be slightly lower due to potential side reactions such as β-elimination of HCl. Optimized coupling and cleavage conditions are crucial. |
| Final Peptide Yield | 20-40%[3] | 15-35% | Overall yield may be impacted by potentially lower coupling efficiency and the need for more stringent purification. |
| Final Purity (Post-HPLC) | >98%[3] | >98% | High purity can be achieved with careful optimization of purification protocols. |
Table 2: Recommended Coupling Reagents and Conditions
| Coupling Reagent | Equivalents (Reagent/Amino Acid/Base) | Activation Time | Coupling Time | Key Advantages & Considerations |
| HATU/HCTU | 2.9 / 3.0 / 6.0 | 2-5 min | 1-2 hours | Highly efficient for sterically hindered amino acids.[4] Recommended for single coupling. |
| DIC/Oxyma | 3.0 / 3.0 / 3.0 | 5-10 min | 2-4 hours | Good for minimizing racemization. May require longer coupling times or double coupling. |
| PyBOP | 3.0 / 3.0 / 6.0 | 5 min | 1-3 hours | Effective for hindered couplings, but the by-product (HMPA) is toxic. |
Experimental Protocols
The following protocols are recommended for the successful incorporation of Fmoc-β-chloro-L-alanine in manual or automated solid-phase peptide synthesis.
General Fmoc-SPPS Cycle
A typical Fmoc-SPPS cycle involves the iterative deprotection of the N-terminal Fmoc group and coupling of the subsequent Fmoc-protected amino acid.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol for Coupling Fmoc-β-chloro-L-alanine
This protocol is optimized to ensure high coupling efficiency and minimize potential side reactions.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-β-chloro-L-alanine
-
Coupling reagent (e.g., HATU, HCTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Activation Solution: In a separate vessel, dissolve Fmoc-β-chloro-L-alanine (3 equivalents relative to resin loading) and HATU or HCTU (2.9 equivalents) in DMF.
-
Base Addition: Add DIPEA (6 equivalents) to the activation solution and mix for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Double Coupling (if necessary): If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the reaction vessel and repeat steps 2-5.
-
Washing: After a complete coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
Final Cleavage and Deprotection
The stability of the β-chloro group to standard TFA cleavage cocktails is generally good; however, prolonged exposure should be avoided to minimize potential side reactions.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum and purify by reverse-phase HPLC.
Potential Challenges and Mitigation Strategies
4.1. β-Elimination of HCl
The presence of the electron-withdrawing chlorine atom on the β-carbon can make the α-proton more acidic, potentially leading to β-elimination of HCl under basic conditions, forming a dehydroalanine residue.
Mitigation:
-
Use a weaker base for Fmoc deprotection if β-elimination is observed, although this may increase deprotection times.
-
Minimize the time the peptide is exposed to basic conditions.
-
Use coupling conditions that do not require a strong excess of base.
4.2. Steric Hindrance
The chloro group can cause steric hindrance, leading to incomplete coupling reactions.
Mitigation:
-
Use more potent coupling reagents such as HATU or HCTU.[4]
-
Perform a double coupling to ensure the reaction goes to completion.[5]
-
Increase the coupling time, monitoring completion with the Kaiser test.
Application Highlight: Inhibition of Alanine Racemase
Peptides containing β-chloro-L-alanine can act as suicide inhibitors of pyridoxal phosphate (PLP)-dependent enzymes like alanine racemase. The enzyme mistakes β-chloro-L-alanine for its natural substrate, L-alanine. During the catalytic cycle, the enzyme facilitates the elimination of HCl, generating a reactive amino-acrylate intermediate that covalently modifies the PLP cofactor, leading to irreversible inactivation of the enzyme.
Caption: Mechanism of alanine racemase inhibition by β-chloro-L-alanine.
Conclusion
The incorporation of Fmoc-β-chloro-L-alanine in SPPS provides a powerful tool for the synthesis of modified peptides with significant potential in research and drug development. While the presence of the β-chloro substituent introduces challenges such as potential side reactions and steric hindrance, these can be effectively managed through the use of optimized protocols, including the selection of appropriate coupling reagents and reaction conditions. The detailed methodologies and recommendations provided in these application notes are intended to guide researchers in the successful synthesis and application of peptides containing this valuable non-canonical amino acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc-β-chloro-L-alanine Coupling in Peptide Synthesis
Introduction
Fmoc-β-chloro-L-alanine is a halogenated amino acid derivative utilized as a valuable building block in solid-phase peptide synthesis (SPPS).[1] Its unique structure, featuring a chlorine atom on the β-carbon, allows for its use in creating peptides with specific functionalities and for studying enzyme mechanisms.[2] The chloro-substituent enhances the reactivity of the amino acid, making it a useful tool in the design of bioactive peptides, enzyme inhibitors, and other therapeutics in drug discovery and development.[2][3][4][5] However, this enhanced reactivity also presents challenges, primarily the risk of a base-catalyzed β-elimination side reaction. Therefore, optimized coupling protocols are crucial for the successful incorporation of Fmoc-β-chloro-L-alanine into peptide sequences while minimizing undesirable byproducts.
These application notes provide detailed protocols and recommendations for the efficient coupling of Fmoc-β-chloro-L-alanine in Fmoc-based peptide synthesis, intended for researchers, scientists, and drug development professionals.
Challenges in Coupling Fmoc-β-chloro-L-alanine
The primary challenge during the incorporation of Fmoc-β-chloro-L-alanine is the potential for β-elimination of HCl, which leads to the formation of a dehydroalanine (Dha) residue in the peptide sequence. This side reaction is promoted by basic conditions, which are inherent to the Fmoc-SPPS workflow, particularly during the Fmoc deprotection step and the coupling step if tertiary amines like N,N-Diisopropylethylamine (DIPEA) are used.
Careful selection of coupling reagents and optimization of reaction conditions are essential to favor the desired amidation reaction over β-elimination, ensuring the integrity of the target peptide.
Recommended Coupling Reagents and Conditions
For efficient coupling and minimization of side reactions, the use of modern uronium/aminium or phosphonium salt-based coupling reagents is highly recommended. These reagents activate the carboxylic acid rapidly, facilitating a fast amide bond formation that can outcompete the β-elimination pathway.
Data Presentation: Comparison of Recommended Coupling Reagents
| Coupling Reagent | Class | Key Features & Recommendations |
| HATU | Aminium Salt | Highly efficient and fast-acting, making it suitable for sterically hindered or sensitive amino acids.[6] Often used with a non-nucleophilic base like DIPEA or 2,4,6-Collidine. The speed of coupling helps minimize base-contact time, reducing β-elimination risk. |
| HCTU | Aminium Salt | A cost-effective alternative to HATU with comparable high efficiency.[6] It is one of the most popular and effective coupling reagents for standard and challenging sequences. |
| PyBOP | Phosphonium Salt | Effective for hindered couplings with minimal side reactions.[6] Activation generates HOBt, which can help suppress racemization. The byproduct, tris(pyrrolidino)phosphine oxide, is water-soluble, facilitating its removal.[7] |
| DIC/Oxyma | Carbodiimide | A classic and cost-effective method. Diisopropylcarbodiimide (DIC) is used as the carbodiimide, and its urea byproduct is soluble in DMF.[8] The addition of OxymaPure® (ethyl cyanohydroxyiminoacetate) as an additive is recommended over HOBt to minimize side reactions and enhance coupling efficiency. |
Experimental Protocols
The following protocols are based on a 0.1 mmol synthesis scale. Reagent equivalents are calculated relative to the initial loading of the resin.
General Fmoc-SPPS Workflow (Single Cycle)
This workflow outlines the standard steps for adding an amino acid in Fmoc-SPPS.
Caption: General workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis.
Protocol 1: Coupling with HATU
-
Resin Preparation: Following Fmoc deprotection and DMF washing of the peptide-resin, ensure all piperidine is removed.
-
Activation Solution: In a separate vessel, dissolve Fmoc-β-chloro-L-alanine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) to the solution and vortex for 1-2 minutes.
-
Coupling: Immediately add the activation solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.
Protocol 2: Coupling with HCTU
-
Resin Preparation: Use the Fmoc-deprotected and washed peptide-resin.
-
Activation Solution: In a separate vessel, dissolve Fmoc-β-chloro-L-alanine (3 eq.) and HCTU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the activation solution to the resin.
-
Reaction: Let the reaction proceed for 1-2 hours at room temperature.
-
Washing: Drain and wash the resin with DMF (3-5 times).
-
Monitoring: Check for reaction completion using a ninhydrin-based test.
Protocol 3: Coupling with DIC/Oxyma
-
Resin Preparation: Use the Fmoc-deprotected and washed peptide-resin.
-
Activation Solution: In a separate vessel, dissolve Fmoc-β-chloro-L-alanine (3 eq.) and Oxyma (3 eq.) in DMF.
-
Coupling: Add DIC (3 eq.) to the amino acid/Oxyma solution and immediately add the entire mixture to the resin. Do not add a tertiary base like DIPEA to this mixture, as it can increase the risk of β-elimination.
-
Reaction: Allow the coupling to proceed for 2-4 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to check for unreacted free amines.
Troubleshooting and Side Reaction Management
An incomplete coupling or the promotion of side reactions can compromise the synthesis. The following diagram outlines a logical approach to troubleshooting.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
The Versatility of Fmoc-β-chloro-L-alanine in the Synthesis of Unnatural Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Fmoc-β-chloro-L-alanine is a valuable non-proteinogenic amino acid derivative that serves as a versatile building block in solid-phase peptide synthesis (SPPS) for the creation of unnatural peptides with unique structural and functional properties. Its key feature, the β-chloro substituent, provides a reactive handle for a variety of chemical transformations, most notably the formation of dehydroalanine (Dha). This reactive α,β-unsaturated amino acid residue is a gateway to a diverse range of post-synthetic modifications, including the synthesis of lanthionine-containing peptides, peptide stapling, and the introduction of various functionalities through Michael addition. These modifications can enhance peptide stability, conformational rigidity, and biological activity, making them attractive for drug discovery and development.
This document provides detailed application notes and experimental protocols for the utilization of Fmoc-β-chloro-L-alanine in the synthesis of unnatural peptides.
Core Applications and Principles
The primary application of Fmoc-β-chloro-L-alanine revolves around its conversion to dehydroalanine. This transformation is typically achieved on the solid support after the incorporation of the chloro-alanine residue into the peptide sequence. The dehydroalanine residue, with its electrophilic double bond, is then amenable to nucleophilic attack, allowing for the site-specific introduction of various moieties.
Key applications include:
-
Synthesis of Lanthionine and Methyllanthionine Peptides: Lanthionines are thioether-bridged amino acids that can replace disulfide bonds, offering increased metabolic stability. They are characteristic of a class of ribosomally synthesized and post-translationally modified peptides known as lantibiotics, many of which exhibit potent antimicrobial activity. The synthesis is achieved through the intramolecular Michael addition of a cysteine thiol to a dehydroalanine residue.
-
Peptide Stapling and Cyclization: The introduction of cross-links or "staples" can constrain a peptide's conformation, often into a desired secondary structure like an α-helix. This can lead to increased target affinity, enhanced cell permeability, and improved resistance to proteolysis. Dehydroalanine can serve as a key intermediate for various stapling chemistries.
-
Site-Specific Functionalization: The reactive nature of dehydroalanine allows for the introduction of a wide array of functionalities, including fluorescent labels, biotin tags, polyethylene glycol (PEG) chains, and other reporter groups or pharmacophores, through Michael addition with corresponding nucleophiles.
Data Presentation
The following tables summarize typical quantitative data associated with the key steps in the utilization of Fmoc-β-chloro-L-alanine for unnatural peptide synthesis. Please note that actual results may vary depending on the specific peptide sequence, resin, and coupling reagents used.
| Parameter | Fmoc-β-chloro-L-alanine | Reference/Notes |
| Purity (HPLC) | ≥98% | Commercially available standard |
| Molecular Formula | C₁₈H₁₆ClNO₄ | |
| Molecular Weight | 357.78 g/mol | |
| Storage | 2-8°C, desiccated |
Table 1: Properties of Fmoc-β-chloro-L-alanine
| Step | Reagents | Typical Reaction Time | Typical Yield/Conversion | Purity (Crude) |
| SPPS Coupling | HBTU/HOBt/DIEA or HATU/DIEA | 1 - 4 hours | >95% | >90% |
| On-Resin Dehydroalanine Formation | 10% DIEA in DMF or 1 M DBU in DMF | 1 - 2 hours | >90% | Sequence dependent |
| On-Resin Lanthionine Formation | Cysteine thiol and base (e.g., DIEA) | 4 - 12 hours | 70-90% | Sequence dependent |
Table 2: Typical Quantitative Data for Key Synthetic Steps
Experimental Protocols
Protocol 1: Incorporation of Fmoc-β-chloro-L-alanine into a Peptide Sequence using Fmoc-SPPS
This protocol outlines the manual solid-phase peptide synthesis procedure for incorporating Fmoc-β-chloro-L-alanine into a peptide chain.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-β-chloro-L-alanine
-
Rink Amide or Wang resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Perform a Kaiser test to confirm the presence of a free amine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq. relative to resin loading) and HBTU/HOBt (3 eq. each) or HATU (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Incorporation of Fmoc-β-chloro-L-alanine: Follow the same coupling procedure as in step 3, using Fmoc-β-chloro-L-alanine as the amino acid. Due to potential steric hindrance, a longer coupling time (up to 4 hours) or a double coupling may be necessary.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 2: On-Resin Conversion of β-chloro-L-alanine to Dehydroalanine
This protocol describes the base-induced elimination of HCl from the peptide-bound β-chloro-L-alanine to form dehydroalanine.
Materials:
-
Peptide-resin containing β-chloro-L-alanine
-
N,N-Diisopropylethylamine (DIEA) or 1,8-Diazabicycloundec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: After incorporation of the final amino acid, ensure the N-terminal Fmoc group is removed if the subsequent modification is desired at that position, otherwise, it can be left on for protection. Swell the peptide-resin in DMF for 30 minutes.
-
Elimination Reaction:
-
Drain the DMF.
-
Add a solution of 10% DIEA in DMF or 1 M DBU in DMF to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS to confirm the mass change corresponding to the loss of HCl (-36.46 Da).
-
-
Washing:
-
Drain the base solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual base and byproducts.
-
Dry the resin under vacuum.
-
Caption: On-resin conversion of β-chloro-alanine to dehydroalanine.
Protocol 3: On-Resin Synthesis of Lanthionine Peptides via Michael Addition
This protocol details the intramolecular cyclization of a peptide containing both a dehydroalanine and a cysteine residue to form a lanthionine bridge.
Materials:
-
Peptide-resin containing dehydroalanine and a cysteine residue (with its side-chain protecting group removed).
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Selective Cysteine Deprotection: If the cysteine side chain is protected with a labile group (e.g., Trt), it can be removed selectively on-resin using a mild acidic treatment (e.g., 1-2% TFA in DCM). Ensure other acid-labile protecting groups are stable under these conditions.
-
Resin Preparation: Swell the deprotected peptide-resin in DMF for 30 minutes.
-
Intramolecular Michael Addition:
-
Drain the DMF.
-
Add a solution of 5% DIEA in DMF to the resin.
-
Agitate the mixture at room temperature for 4-12 hours. The reaction time may need to be optimized based on the peptide sequence and the distance between the cysteine and dehydroalanine residues.
-
Monitor the cyclization by cleaving a small amount of resin and analyzing by LC-MS. Look for the disappearance of the linear peptide mass and the appearance of the cyclized product mass.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin extensively with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Final Cleavage and Purification:
-
Cleave the cyclized peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the lanthionine-containing peptide by reverse-phase HPLC.
-
Caption: Workflow for the synthesis of lanthionine-containing peptides.
Conclusion
Fmoc-β-chloro-L-alanine is a powerful tool for the synthesis of unnatural peptides. Its ability to serve as an efficient precursor to dehydroalanine on a solid support opens up a wide range of possibilities for creating peptides with enhanced properties. The protocols provided herein offer a foundation for researchers to explore the diverse applications of this versatile building block in their peptide-based research and drug discovery endeavors. Careful optimization of reaction conditions for specific peptide sequences is recommended to achieve the best results.
Application Notes and Protocols for Fmoc-β-chloro-L-alanine in the Synthesis of Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-β-chloro-L-alanine is a specialized amino acid derivative that serves as a critical building block in the synthesis of peptide libraries aimed at discovering potent and selective enzyme inhibitors. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS), while the β-chloro substituent acts as a reactive "warhead." This electrophilic moiety can form a covalent bond with nucleophilic residues, such as cysteine, in the active site of an enzyme, leading to irreversible inhibition. This property makes Fmoc-β-chloro-L-alanine particularly valuable in the development of targeted covalent inhibitors for various enzyme classes, most notably cysteine proteases like caspases, which are key mediators of apoptosis.
These application notes provide a comprehensive overview of the use of Fmoc-β-chloro-L-alanine in the synthesis of peptide libraries, including detailed experimental protocols and data presentation.
Applications
Peptide libraries synthesized using Fmoc-β-chloro-L-alanine are primarily employed in:
-
Drug Discovery and Development: Screening for novel, potent, and selective irreversible enzyme inhibitors.[1]
-
Target Identification and Validation: Identifying and validating new therapeutic targets by probing their enzymatic activity with covalent ligands.
-
Enzyme Profiling: Characterizing the substrate specificity and activity of enzymes.
-
Chemical Biology: Developing chemical probes to study enzyme function in complex biological systems.
The most prominent application lies in the generation of irreversible inhibitors for cysteine proteases, such as caspases, where the β-chloro-L-alanine residue covalently modifies the active site cysteine.
Data Presentation
The efficacy of peptide inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). For irreversible inhibitors, the inhibition is time-dependent, and the kinetic parameters kinact (rate of inactivation) and KI (inhibition constant) provide a more accurate measure of potency.[2] The following table summarizes representative inhibitory activities of peptide-based caspase inhibitors.
| Peptide Sequence | Target Caspase | Inhibitor Type | IC50 (nM) | Kinetic Parameters | Reference |
| z-VAD-FMK | Pan-caspase | Irreversible | - | - | [3] |
| Ac-LESD-CMK | Caspase-8 | Irreversible | 50 | - | [4] |
| z-LEHD-FMK | Caspase-8 | Irreversible | 0.70 | - | [4] |
| z-IETD-FMK | Caspase-8 | Irreversible | 350 | - | [4] |
| Ac-LESD-CMK | Caspase-10 | Irreversible | 520 | - | [4] |
| z-LEHD-FMK | Caspase-10 | Irreversible | 3,590 | - | [4] |
| z-IETD-FMK | Caspase-10 | Irreversible | 5,760 | - | [4] |
| VX-765 | Caspase-1 | Irreversible | 530 | - | [4] |
Note: FMK (fluoromethyl ketone) and CMK (chloromethyl ketone) are alternative electrophilic warheads to β-chloro-alanine.
Experimental Protocols
Protocol 1: Synthesis of a One-Bead-One-Compound (OBOC) Peptide Library using Fmoc-β-chloro-L-alanine
This protocol outlines the synthesis of a combinatorial peptide library using the "split-and-mix" method, where each bead carries a unique peptide sequence incorporating Fmoc-β-chloro-L-alanine at a defined position.[5][6][7][8]
Materials:
-
Fmoc-protected amino acids
-
Fmoc-β-chloro-L-alanine
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessels
-
Shaker
Procedure:
-
Resin Preparation: Swell Rink Amide MBHA resin in DMF for 1-2 hours in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Split Synthesis (for randomized positions): a. Divide the deprotected resin into equal portions corresponding to the number of amino acids to be coupled at that position. b. To each portion, add a solution of one specific Fmoc-amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF. c. Agitate the vessels for 2-4 hours to ensure complete coupling. Monitor coupling completion using a Kaiser test.
-
Pooling and Mixing: After coupling, wash the resin portions with DMF and DCM, then combine them in a single vessel and mix thoroughly to randomize the beads.
-
Incorporation of Fmoc-β-chloro-L-alanine (at a fixed position): a. After pooling and deprotection, couple Fmoc-β-chloro-L-alanine using the same procedure as in step 3b. Due to the potential for side reactions, it is crucial to use optimized coupling conditions. A double coupling strategy may be employed to ensure high incorporation efficiency.[9]
-
Iterative Cycles: Repeat the deprotection, splitting (for randomized positions), coupling, and pooling steps for the desired peptide length.
-
Final Deprotection: After the final coupling step, deprotect the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Peptide Precipitation and Washing: Precipitate the cleaved peptides in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether to remove scavengers.
-
Library Characterization (Optional): Analyze a small, representative sample of the library components by LC-MS to confirm the presence of the desired peptides.[10][11]
Protocol 2: Screening of the Irreversible Inhibitor Library against Caspase-3
This protocol describes a colorimetric assay to screen the synthesized peptide library for inhibitors of Caspase-3.[1][12]
Materials:
-
Synthesized peptide library
-
Active human Caspase-3
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: a. Dilute the active Caspase-3 to the working concentration in assay buffer. b. Prepare a stock solution of the peptide library and individual control peptides in DMSO. c. Prepare the Caspase-3 substrate solution in assay buffer.
-
Assay Setup: a. In a 96-well plate, add assay buffer to all wells. b. Add the peptide library or control peptides to the respective wells. Include a positive control (enzyme only) and a negative control (buffer only). c. Add the diluted active Caspase-3 to all wells except the negative control. d. Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for inhibitor binding and covalent modification.
-
Substrate Addition and Measurement: a. Add the Caspase-3 substrate to all wells to initiate the colorimetric reaction. b. Immediately measure the absorbance at 405 nm at multiple time points (e.g., every 5 minutes for 30 minutes) using a microplate reader.
-
Data Analysis: a. Calculate the rate of substrate cleavage for each well. b. Determine the percent inhibition for each library pool or individual peptide by comparing the reaction rate to the positive control. c. For hit compounds, perform dose-response experiments to determine the IC50 value. For irreversible inhibitors, it is recommended to determine the kinetic parameters kinact and KI.[2][13][14]
Visualizations
Caption: Workflow for OBOC peptide library synthesis.
Caption: Inhibition of caspase-mediated apoptosis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. enzymlogic.com [enzymlogic.com]
- 3. Kinetic and structural characterization of caspase-3 and caspase-8 inhibition by a novel class of irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evolving a Peptide: Library Platforms and Diversification Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Combinatorial Library - Split and Mix Method [combichemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Split and pool synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. q2labsolutions.com [q2labsolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. aurorabiolabs.com [aurorabiolabs.com]
- 13. biorxiv.org [biorxiv.org]
- 14. quora.com [quora.com]
Application Notes and Protocols for Bioconjugation using Fmoc-β-chloro-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-β-chloro-L-alanine is a versatile amino acid derivative that serves as a valuable building block in peptide synthesis and bioconjugation.[1][2] Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a reactive β-chloro substituent, enables the site-specific modification of peptides and proteins.[2] The primary application of Fmoc-β-chloro-L-alanine in bioconjugation is the alkylation of nucleophilic amino acid residues, most notably the thiol group of cysteine. This reaction allows for the stable and covalent attachment of various moieties, including therapeutic payloads, imaging agents, and polyethylene glycol (PEG) chains, to tailor the properties of biomolecules.[2]
A key feature of β-chloro-L-alanine is its propensity to undergo a base-catalyzed elimination reaction to form a dehydroalanine (Dha) residue. This α,β-unsaturated amino acid is a powerful electrophile and can subsequently react with nucleophiles, such as the thiol group of a second cysteine residue, in a Michael addition reaction. This strategy is extensively used in the synthesis of lanthionine-containing peptides, which are characteristic of a class of antibiotics known as lantibiotics.[1][3] This reactivity profile makes Fmoc-β-chloro-L-alanine a powerful tool for creating well-defined and stable bioconjugates.
Principle of Bioconjugation
The bioconjugation strategy using Fmoc-β-chloro-L-alanine primarily revolves around two key chemical transformations:
-
Direct Nucleophilic Substitution: The thiol group of a cysteine residue, being a potent nucleophile, can directly attack the β-carbon of the chloroalanine derivative, displacing the chloride ion and forming a stable thioether bond. This results in the formation of a lanthionine bridge if the chloroalanine is part of a peptide chain reacting with another cysteine.
-
Elimination-Addition Pathway: In the presence of a base, Fmoc-β-chloro-L-alanine can undergo β-elimination of hydrogen chloride (HCl) to generate a highly reactive dehydroalanine intermediate. This intermediate is a Michael acceptor and readily reacts with a nucleophile, such as the thiol of a cysteine residue, to form a thioether linkage.
Both pathways lead to the formation of a stable covalent bond, enabling the site-specific modification of peptides and proteins. The choice of reaction conditions, particularly the pH, can influence which pathway is favored.
Data Presentation
The following tables summarize quantitative data for the key steps involved in the bioconjugation strategies using Fmoc-β-chloro-L-alanine. The data is compiled from typical results reported for solid-phase peptide synthesis (SPPS) and cysteine alkylation reactions.
Table 1: Solid-Phase Peptide Synthesis (SPPS) of a Cysteine-Containing Peptide
| Parameter | Typical Value | Notes |
| Resin Loading | 0.5 - 1.0 mmol/g | Dependent on the specific resin used. |
| Amino Acid Equivalents | 3 - 5 eq. | Relative to resin loading. |
| Coupling Reagent | HBTU/HOBt or HATU | Standard reagents for Fmoc-SPPS. |
| Coupling Time | 1 - 2 hours | Per amino acid coupling. |
| Fmoc Deprotection | 20% Piperidine in DMF | Typically a 2 x 10-minute treatment. |
| Cleavage from Resin | 95% TFA, 2.5% TIS, 2.5% H₂O | Standard cleavage cocktail. |
| Crude Peptide Purity | 70 - 90% | Sequence-dependent. |
| Final Purity (Post-HPLC) | >98% | After purification by reverse-phase HPLC. |
Table 2: Cysteine Alkylation with β-chloro-L-alanine Derivative (Model Reaction)
| Parameter | Condition | Expected Yield | Notes |
| Direct Alkylation | |||
| pH | 7.0 - 8.0 | 60 - 80% | Favors direct nucleophilic attack by the thiolate. |
| Temperature | Room Temperature (25°C) | ||
| Stoichiometry (Alkylating Agent:Cysteine) | 1.1 - 1.5 : 1 | A slight excess of the alkylating agent is used. | |
| Reaction Time | 4 - 12 hours | Monitored by LC-MS. | |
| Elimination-Addition | |||
| pH | 8.5 - 9.5 | 70 - 90% | The higher pH promotes the formation of the dehydroalanine intermediate. |
| Temperature | Room Temperature (25°C) | ||
| Stoichiometry (Alkylating Agent:Cysteine) | 1.1 - 1.5 : 1 | ||
| Reaction Time | 2 - 8 hours | The reaction with the dehydroalanine intermediate is generally faster. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Cysteine-Containing Peptide
This protocol describes the synthesis of a model peptide containing a cysteine residue using manual Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether (cold)
-
HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, including the cysteine residue.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Protocol 2: Site-Specific Alkylation of a Cysteine-Containing Peptide
This protocol describes the reaction of a purified cysteine-containing peptide with a payload functionalized with a β-chloro-L-alanine moiety.
Materials:
-
Purified cysteine-containing peptide
-
Payload functionalized with β-chloro-L-alanine
-
Phosphate buffer (0.1 M, pH 7.5 for direct alkylation, or pH 9.0 for elimination-addition)
-
Dimethyl sulfoxide (DMSO)
-
HPLC system for reaction monitoring and purification
-
Mass spectrometer for analysis
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized cysteine-containing peptide in the chosen phosphate buffer to a final concentration of 1-5 mg/mL.
-
Payload Dissolution: Dissolve the β-chloro-L-alanine functionalized payload in a minimal amount of DMSO and then dilute with the reaction buffer.
-
Conjugation Reaction:
-
Add the payload solution to the peptide solution with a molar excess of 1.1 to 1.5 equivalents of the payload relative to the peptide.
-
Gently mix the reaction and allow it to proceed at room temperature.
-
Monitor the progress of the reaction by taking aliquots at different time points (e.g., 1, 2, 4, 8, 12 hours) and analyzing them by LC-MS. Look for the disappearance of the starting peptide mass and the appearance of the expected conjugate mass.
-
-
Reaction Quenching (Optional): If necessary, the reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol, to react with any excess alkylating agent.
-
Purification: Once the reaction is complete, purify the bioconjugate from unreacted peptide, excess payload, and byproducts using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final bioconjugate by mass spectrometry.
Visualizations
Caption: Experimental workflow for bioconjugation.
Caption: Reaction mechanisms for cysteine modification.
References
Application Notes and Protocols for Site-Specific Peptide Modification using Fmoc-β-chloro-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-β-chloro-L-alanine is a versatile synthetic amino acid derivative that serves as a valuable building block for the site-specific modification of peptides. The presence of a chlorine atom on the β-carbon introduces a reactive handle that can be exploited for various chemical transformations. This allows for the precise installation of functional groups, the creation of constrained cyclic structures, and the synthesis of peptides with non-natural amino acid residues.
The primary applications of incorporating Fmoc-β-chloro-L-alanine into a peptide sequence via solid-phase peptide synthesis (SPPS) include:
-
Formation of Dehydroalanine (Dha): The β-chloroalanine residue can undergo a base-catalyzed elimination reaction to form the α,β-unsaturated amino acid, dehydroalanine. Dha is a key intermediate for numerous peptide modifications due to its electrophilic nature.
-
Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles, such as the thiol group of cysteine, to form stable thioether linkages, as seen in the synthesis of lanthionine.[1][2] This allows for the introduction of a wide range of functionalities.
-
Peptide Cyclization: The reactive nature of the β-chloroalanine or the resulting dehydroalanine residue can be utilized for intramolecular reactions to generate cyclic peptides with enhanced stability and conformational rigidity.
These application notes provide detailed protocols for the incorporation of Fmoc-β-chloro-L-alanine in Fmoc-SPPS and its subsequent use in site-specific peptide modifications.
Data Presentation
The following tables summarize quantitative data for key experimental steps, providing a reference for expected outcomes.
Table 1: General Fmoc-SPPS Coupling Efficiency
| Parameter | Typical Value | Factors Influencing |
| Coupling Yield per Cycle | >99%[] | Steric hindrance of the amino acid, coupling reagent, reaction time, temperature. |
| Overall Yield of crude peptide (e.g., 20-mer) | Sequence-dependent | Cumulative coupling efficiency, side reactions, premature chain termination. |
Table 2: On-Resin Conversion of Cysteine to Dehydroalanine
| Reagent | Reaction Time | Temperature | Yield | Reference |
| 2,5-Dibromohexanediamide (DBHDA) (5-10 equiv) with DIPEA or 2,6-lutidine (10-20 equiv) | 2-6 hours | Room Temperature | High (qualitative)[4] | BenchChem Application Note[4] |
| Methyl 2,5-dibromovalerate | Not specified | Not specified | "Clean conversion"[5] | Chemical Science, 2017[5] |
Table 3: Yields of Subsequent Modifications of Dehydroalanine
| Modification Type | Reagent/Method | Yield | Reference |
| Thiol-ene addition (Glycosylation) | Vinyl ether glycan, photosensitizer | 95%[6] | Applications of Thiol-Ene Chemistry for Peptide Science, 2020[6] |
| Thiol-ene addition (Lipidation) | Lipid vinyl esters | 1-32%[6] | Applications of Thiol-Ene Chemistry for Peptide Science, 2020[6] |
| Thiol-ene addition (Tetra-alkylation) | N-vinyl acetamide, VA044 initiator | 95%[6] | Applications of Thiol-Ene Chemistry for Peptide Science, 2020[6] |
Table 4: Peptide Cyclization Yields
| Cyclization Strategy | Reagents | Yield | Reference |
| Thiol-ene (on-resin) | Allyloxycarbonyl or norbornene functionalized Lys, Cys thiol, photoinitiator | 24-37%[6] | Applications of Thiol-Ene Chemistry for Peptide Science, 2020[6] |
| Thioether formation | α,α'-dibromo-m-xylene with two Cys residues | High (qualitative)[7][8] | Ribosomal Synthesis of Dehydroalanine Containing Peptides, 2012[7][8] |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-β-chloro-L-alanine into a Peptide Sequence using Fmoc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide containing a β-chloro-L-alanine residue.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-β-chloro-L-alanine
-
Other required Fmoc-protected amino acids
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test will be blue/purple).
-
-
Coupling of Fmoc-β-chloro-L-alanine:
-
In a separate vial, dissolve Fmoc-β-chloro-L-alanine (3-5 equivalents relative to resin loading) and HBTU/HATU (2.9-4.5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and mix for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. For sterically hindered couplings, longer reaction times or double coupling may be necessary.[9]
-
Monitor the coupling reaction using the Kaiser test. A negative test (yellow) indicates complete coupling.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the peptide-resin with DMF (3x), DCM (3x), and methanol (3x) and dry under vacuum.
General workflow for a single cycle in Fmoc solid-phase peptide synthesis.
Protocol 2: On-Resin Conversion of β-chloro-L-alanine to Dehydroalanine
This protocol outlines the elimination of HCl from the β-chloro-L-alanine residue to form dehydroalanine while the peptide is still attached to the solid support.
Materials:
-
Peptide-resin containing a β-chloro-L-alanine residue
-
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, DCM, Methanol
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Elimination Reaction:
-
Prepare a solution of 5% (v/v) DBU in DMF.
-
Drain the DMF from the swollen resin and add the DBU solution.
-
Agitate the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by cleaving a small amount of peptide from the resin and analyzing by LC-MS. A mass decrease of 36.5 Da corresponds to the loss of HCl.
-
-
Washing:
-
Drain the DBU solution.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and methanol (3x) to remove residual base and byproducts.
-
-
Drying: Dry the resin under vacuum. The peptide-resin containing the dehydroalanine residue is now ready for cleavage or further on-resin modification.
On-resin conversion of β-chloro-L-alanine to dehydroalanine.
Protocol 3: Site-Specific Thiol Addition to a Dehydroalanine Residue (Lanthionine Formation)
This protocol describes the on-resin reaction of a dehydroalanine residue with the thiol side chain of a cysteine residue within the same peptide to form a lanthionine bridge.
Materials:
-
Peptide-resin containing both a dehydroalanine residue and a cysteine residue with a free thiol group.
-
Base: N,N-Diisopropylethylamine (DIPEA) or a mild aqueous buffer (e.g., pH 8.0).
-
Solvent: N,N-Dimethylformamide (DMF) or an aqueous/organic mixture.
-
Washing solvents: DMF, DCM, Methanol.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection of Cysteine (if necessary): If the cysteine thiol is protected (e.g., with a trityl group), it must be selectively deprotected on-resin using appropriate conditions (e.g., dilute TFA in DCM) followed by neutralization.
-
Intramolecular Michael Addition:
-
Prepare a solution of a mild base, such as 2-5% DIPEA in DMF, or use a buffered solution (e.g., 100 mM ammonium bicarbonate, pH 8.0).
-
Add the basic solution to the resin.
-
Agitate the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by cleaving a small amount of peptide and analyzing by LC-MS. The product will have the same mass as the starting dehydroalanine-containing peptide.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and methanol (3x).
-
-
Drying: Dry the resin under vacuum. The cyclized, lanthionine-containing peptide is now ready for cleavage from the resin.
Intramolecular reaction to form a lanthionine bridge.
Protocol 4: Peptide Cleavage and Purification
This is a general protocol for cleaving the synthesized peptide from the resin and removing side-chain protecting groups.
Materials:
-
Dried peptide-resin.
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).
-
Cold diethyl ether.
-
Centrifuge.
-
Solvents for HPLC purification (e.g., water with 0.1% TFA, acetonitrile with 0.1% TFA).
-
Lyophilizer.
Procedure:
-
Cleavage:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Allow the peptide to precipitate at -20°C for at least 1 hour.
-
-
Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Lyophilization:
-
Collect the HPLC fractions containing the pure peptide.
-
Freeze the solution and lyophilize to obtain the final peptide as a fluffy white powder.
-
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Conclusion
Fmoc-β-chloro-L-alanine is a powerful tool for the site-specific modification of peptides. Its incorporation into peptide sequences opens up a wide range of possibilities for creating novel peptide structures with tailored properties. The protocols provided herein offer a comprehensive guide for researchers to utilize this versatile building block in their synthetic endeavors, from initial incorporation to subsequent chemical transformations. The successful application of these methods will enable the development of new peptide-based therapeutics, diagnostics, and research tools.
References
- 1. Lanthionine - Wikipedia [en.wikipedia.org]
- 2. Lanthionine [chemeurope.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical generation and modification of peptides containing multiple dehydroalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribosomal Synthesis of Dehydroalanine Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Cleavage of Fmac-beta-chloro-L-alanine from Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-beta-chloro-L-alanine is a valuable synthetic amino acid utilized in the design of peptide-based therapeutics and probes. The presence of a beta-chloro substituent offers a reactive handle for post-synthetic modifications, such as bioconjugation or the formation of cyclic peptides. The successful cleavage of a peptide containing this residue from the solid-phase support is a critical step that requires careful consideration to preserve the integrity of the chloro moiety and the overall peptide sequence.
Standard cleavage protocols in Fmoc-based solid-phase peptide synthesis (SPPS) typically employ strong acids, such as trifluoroacetic acid (TFA), in the presence of scavengers to remove protecting groups and release the peptide from the resin. However, the electrophilic nature of the carbon bearing the chlorine atom in beta-chloro-L-alanine introduces potential for side reactions that are not encountered with natural amino acids. These can include nucleophilic substitution by common scavengers or solvolysis.
These application notes provide a detailed guide to the cleavage of peptides containing this compound from various resins. The protocols are designed to minimize potential side reactions and maximize the yield and purity of the desired peptide.
Potential Side Reactions
The primary concern during the cleavage of peptides containing beta-chloro-L-alanine is the stability of the C-Cl bond under acidic conditions and in the presence of nucleophilic scavengers.
-
Nucleophilic Substitution: Thiol-based scavengers, such as 1,2-ethanedithiol (EDT) and dithiothreitol (DTT), are strong nucleophiles that can potentially displace the chloride, leading to the formation of a thioether adduct.
-
Solvolysis: The presence of water in the cleavage cocktail can lead to the hydrolysis of the chloro group, resulting in the formation of a beta-hydroxy-L-alanine (serine) residue.
-
Rearrangement: Although less common, the potential for rearrangement reactions under strong acidic conditions should be considered.
To mitigate these risks, the choice of cleavage cocktail and reaction conditions is crucial.
Recommended Cleavage Protocols
The selection of the appropriate cleavage protocol depends on the type of resin used for the synthesis.
Cleavage from Acid-Labile Resins (e.g., Wang, Rink Amide)
For standard acid-labile resins, a modified cleavage cocktail with non-nucleophilic scavengers is recommended.
Experimental Protocol: Cleavage from Wang or Rink Amide Resin
-
Resin Preparation:
-
Following synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL/g of resin) to remove any residual DMF.
-
Dry the resin under a stream of nitrogen for 15 minutes, followed by drying under high vacuum for at least 4 hours.
-
-
Cleavage Cocktail Preparation:
-
Prepare the cleavage cocktail fresh just before use. A recommended cocktail is Reagent B :
-
Trifluoroacetic acid (TFA): 88% (v/v)
-
Phenol: 5% (v/v)
-
Water: 5% (v/v)
-
Triisopropylsilane (TIS): 2% (v/v)
-
-
Rationale for scavenger selection:
-
TIS is a non-nucleophilic scavenger that effectively captures carbocations generated from protecting groups without reacting with the beta-chloro moiety.
-
Phenol acts as a scavenger for benzyl and other aromatic cations.
-
Water is included to aid in the removal of tert-butyl groups, but its concentration is kept low to minimize hydrolysis of the chloro group.
-
-
-
Cleavage Procedure:
-
Add the cleavage cocktail to the dried peptide-resin (10 mL/g of resin).
-
Stir the suspension at room temperature for 1-2 hours. A shorter cleavage time is recommended to minimize potential side reactions.
-
Monitor the cleavage progress by taking a small aliquot of the resin, washing it, and analyzing a small cleaved sample by HPLC.
-
-
Product Isolation:
-
Filter the resin through a sintered glass funnel and collect the filtrate.
-
Wash the resin with a small volume of fresh cleavage cocktail (2 x 2 mL/g of resin).
-
Combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the suspension at 3000 rpm for 5 minutes and decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm the retention of the chloro group.
-
Cleavage from Hyper-Acid-Labile Resins (e.g., 2-Chlorotrityl Chloride Resin)
For hyper-acid-labile resins like 2-chlorotrityl chloride (2-CTC) resin, milder cleavage conditions can be employed to release the peptide with side-chain protecting groups intact, or with full deprotection using a standard TFA cocktail. Given the sensitivity of the beta-chloro group, a milder approach is preferable if the subsequent steps are compatible with a protected peptide.
Experimental Protocol: Mild Cleavage from 2-Chlorotrityl Chloride Resin
-
Resin Preparation:
-
Wash the peptide-resin with DCM (3 x 10 mL/g of resin).
-
Dry the resin under a stream of nitrogen.
-
-
Cleavage Procedure:
-
Suspend the resin in a solution of hexafluoroisopropanol (HFIP) in DCM (1:4 v/v)[1].
-
Stir the suspension at room temperature for 30-60 minutes.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional HFIP/DCM solution.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Data Summary: Comparison of Cleavage Cocktails
The following table summarizes recommended and discouraged cleavage cocktails for peptides containing beta-chloro-L-alanine.
| Cleavage Cocktail (Reagent) | Composition | Suitability for beta-chloro-L-alanine Peptides | Rationale |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | Highly Recommended | Utilizes a non-nucleophilic silane scavenger (TIS) to minimize the risk of nucleophilic attack on the C-Cl bond.[2] |
| TFA/TIS/Water | TFA/TIS/Water (95:2.5:2.5) | Recommended | A common and effective "odorless" cleavage cocktail where TIS acts as the primary scavenger.[3] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Not Recommended | Contains the strong nucleophile 1,2-ethanedithiol (EDT), which can potentially react with the beta-chloro group.[3] |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Not Recommended | Similar to Reagent K, the presence of EDT poses a significant risk of side reactions. |
| HFIP/DCM | HFIP/DCM (1:4) | Recommended for 2-CTC resin | A mild cleavage method for hyper-acid-labile resins that can release the peptide with minimal side-chain deprotection and reduced risk to the chloro group.[1] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the cleavage of a peptide containing beta-chloro-L-alanine from a solid-phase support.
References
Applications of Fmoc-β-chloro-L-alanine in Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-β-chloro-L-alanine is a valuable synthetic amino acid derivative that plays a crucial role in modern drug development.[1][2] Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a reactive β-chloro substituent, makes it a versatile building block for the synthesis of peptides with tailored properties.[2] The presence of the chlorine atom provides a site for nucleophilic substitution, enabling the creation of covalent bonds with target proteins. This characteristic is particularly advantageous in the design of irreversible inhibitors and for various bioconjugation applications.[2][3] These application notes provide an overview of the uses of Fmoc-β-chloro-L-alanine in drug development, complete with detailed protocols and quantitative data to guide researchers in their work.
Core Applications
The primary applications of Fmoc-β-chloro-L-alanine in drug development can be categorized as follows:
-
Peptide Synthesis: It serves as a key building block in solid-phase peptide synthesis (SPPS) to introduce a reactive "warhead" into the peptide sequence.[1][2]
-
Irreversible Inhibitors: Peptides incorporating β-chloro-L-alanine can act as irreversible inhibitors by forming a stable covalent bond with a nucleophilic residue (e.g., cysteine, histidine, or lysine) in the active site of a target enzyme or protein.[2][4] This leads to prolonged and often enhanced pharmacological effects.
-
Covalent Drug Development: The ability to form covalent bonds is a key feature of many modern drugs, offering high potency and specificity.[2] Fmoc-β-chloro-L-alanine is a valuable tool for designing such covalent therapeutics.
-
Bioconjugation: Peptides containing β-chloro-L-alanine can be used to covalently attach to other molecules, such as fluorescent dyes, imaging agents, or drug delivery systems.[1]
-
Protein Interaction Studies: The reactive nature of this amino acid allows for its use in chemical biology to probe protein-protein interactions and map binding sites.[1]
-
Customizable Peptide Libraries: Its incorporation into peptide libraries facilitates the high-throughput screening of potential drug candidates with covalent mechanisms of action.[1]
Data Presentation
Table 1: Physicochemical Properties of Fmoc-β-chloro-L-alanine
| Property | Value |
| CAS Number | 212651-52-0 |
| Molecular Formula | C₁₈H₁₆ClNO₄ |
| Molecular Weight | 345.78 g/mol |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥98% |
| Storage Temperature | 2-8°C |
Table 2: Representative Coupling Efficiencies in Fmoc-SPPS
While specific data for Fmoc-β-chloro-L-alanine is not extensively published in comparative tables, the following provides a general guideline for coupling sterically hindered or modified amino acids in Fmoc-SPPS, which can be extrapolated for initial experimental design.
| Coupling Reagent | Typical Coupling Time | Estimated Coupling Efficiency for Hindered Amino Acids |
| HBTU/HOBt/DIEA | 1 - 2 hours | 95-99% |
| HATU/DIEA | 30 - 60 minutes | >99% |
| PyBOP/DIEA | 1 - 2 hours | 97-99% |
| DIC/HOBt | 2 - 4 hours | 90-98% |
Note: Coupling times and efficiencies can vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-β-chloro-L-alanine into a Peptide Sequence via Manual Fmoc-SPPS
This protocol outlines the manual solid-phase peptide synthesis steps for incorporating Fmoc-β-chloro-L-alanine into a peptide chain.
Materials:
-
Fmoc-protected Rink Amide resin (or other suitable resin)
-
Fmoc-β-chloro-L-alanine
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HATU, HBTU)
-
N,N'-Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Coupling of Fmoc-β-chloro-L-alanine:
-
In a separate vial, dissolve Fmoc-β-chloro-L-alanine (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature. A longer coupling time may be necessary due to potential steric hindrance.
-
Monitor the coupling reaction using a qualitative ninhydrin test. A negative test (yellow beads) indicates complete coupling.
-
If the coupling is incomplete, a second coupling can be performed.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS).
Protocol 2: Covalent Labeling of a Target Protein with a β-chloro-L-alanine-containing Peptide
This protocol provides a general procedure for the covalent modification of a target protein.
Materials:
-
Purified target protein with an accessible nucleophilic residue (e.g., Cys, His).
-
Purified peptide containing β-chloro-L-alanine.
-
Reaction buffer (e.g., PBS or Tris buffer, pH 7.4-8.0). The optimal pH will depend on the target nucleophile.
-
Quenching reagent (e.g., L-cysteine or glutathione).
-
SDS-PAGE analysis reagents.
-
Mass spectrometer for protein analysis (e.g., MALDI-TOF or ESI-MS).
Procedure:
-
Reaction Setup:
-
Dissolve the target protein in the reaction buffer to a final concentration of 1-10 µM.
-
Dissolve the β-chloro-L-alanine-containing peptide in the reaction buffer.
-
-
Labeling Reaction:
-
Add the peptide solution to the protein solution at a molar excess (e.g., 10-100 fold).
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific time course (e.g., 30 minutes to several hours). The optimal time should be determined empirically.
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent in excess to react with any unreacted peptide.
-
-
Analysis of Covalent Modification:
-
SDS-PAGE: Analyze the reaction mixture by SDS-PAGE. A successful covalent modification will result in a shift in the molecular weight of the target protein corresponding to the mass of the peptide.
-
Mass Spectrometry: For more precise analysis, subject the reaction mixture to mass spectrometry. An increase in the protein's mass equivalent to the peptide's mass will confirm covalent attachment.
-
Peptide Mapping (LC-MS/MS): To identify the specific site of modification, the labeled protein can be digested with a protease (e.g., trypsin), and the resulting peptide fragments analyzed by LC-MS/MS.
-
Mandatory Visualizations
Caption: Experimental workflow for peptide synthesis and covalent protein labeling.
Caption: Mechanism of irreversible inhibition by a β-chloro-L-alanine-containing peptide.
References
Application Notes and Protocols: Fmoc-beta-chloro-L-alanine as a Versatile Building Block for Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-beta-chloro-L-alanine is a valuable synthetic amino acid derivative that serves as a versatile building block in the design and synthesis of peptidomimetics.[1][2] Its unique structure, featuring a chlorine atom at the beta-position, imparts enhanced reactivity, making it a key component for introducing site-specific modifications into peptide backbones.[1][2] This heightened reactivity allows for the facile conversion of the β-chloroalanine residue into other important functionalities, such as dehydroalanine and lanthionine, which are characteristic of many biologically active natural products. Peptidomimetics derived from this compound often exhibit improved metabolic stability, conformational rigidity, and biological activity compared to their natural peptide counterparts.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of peptidomimetics, with a focus on its application in developing novel antimicrobial agents. Detailed protocols for solid-phase peptide synthesis (SPPS) and subsequent chemical modifications are provided, along with data on the biological activity of the resulting peptidomimetics.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for handling, storage, and reaction setup.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆ClNO₄ | [1] |
| Molecular Weight | 345.79 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% (HPLC) | [1][2] |
| Storage Temperature | 0-8 °C | [1] |
| CAS Number | 212651-52-0 | [2] |
Applications in Peptidomimetic Synthesis
The primary application of this compound lies in its use as a precursor for various peptidomimetic modifications. The reactive β-chloro group can be readily eliminated or substituted to introduce unsaturation or to form thioether crosslinks, respectively.
Synthesis of Dehydroalanine-Containing Peptides
Dehydroalanine (Dha) is an α,β-unsaturated amino acid found in a variety of natural products, including lantibiotics. Its electrophilic nature makes it a valuable handle for post-synthetic modifications. The conversion of a β-chloroalanine residue to dehydroalanine can be achieved through a base-mediated elimination reaction.
Synthesis of Lanthionine-Containing Peptides
Lanthionines are thioether-bridged amino acids that are characteristic of lantibiotics, a class of potent antimicrobial peptides. The synthesis of lanthionine bridges can be accomplished by the intramolecular nucleophilic substitution of the chlorine atom in β-chloroalanine by the thiol group of a cysteine residue within the same peptide chain.[3] This cyclization strategy is a powerful tool for creating conformationally constrained and proteolytically stable peptidomimetics.
Antimicrobial Activity of β-Chloro-L-alanine Containing Peptidomimetics
Dipeptides and tripeptides containing β-chloro-L-alanine have demonstrated significant broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] The mechanism of action is often attributed to the inactivation of key bacterial enzymes involved in cell wall biosynthesis, such as alanine racemase.[4][5][6] Alanine racemase is essential for providing D-alanine, a crucial component of peptidoglycan.[] Inhibition of this enzyme disrupts cell wall synthesis, leading to cell lysis and death.[4][]
The following table summarizes the minimum inhibitory concentrations (MICs) of representative dipeptides containing β-chloro-L-alanine against various bacterial strains.
| Peptide | Organism | MIC (µg/mL) |
| L-Ala-β-Cl-L-Ala | Streptococcus pyogenes | 1.6 |
| Staphylococcus aureus | 3.1 | |
| Escherichia coli | >100 | |
| β-Cl-L-Ala-β-Cl-L-Ala | Streptococcus pyogenes | 0.8 |
| Staphylococcus aureus | 0.8 | |
| Escherichia coli | 6.2 | |
| L-Met-β-Cl-L-Ala | Streptococcus pyogenes | 0.4 |
| Staphylococcus aureus | 0.8 | |
| Escherichia coli | 3.1 |
Note: Data compiled from literature sources. Actual values may vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a β-Chloro-L-alanine Containing Peptide
This protocol describes the manual synthesis of a model tripeptide (e.g., Ala-β-Cl-Ala-Gly) on a Rink Amide resin using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin (0.5-0.7 mmol/g loading)
-
Fmoc-Gly-OH
-
Fmoc-β-chloro-L-alanine
-
Fmoc-L-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a fritted syringe for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
First Amino Acid Coupling (Fmoc-Gly-OH):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Wash the resin with DMF (5x) and DCM (3x). Confirm coupling completion with a Kaiser test.
-
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (Fmoc-β-chloro-L-alanine):
-
Repeat step 3 using Fmoc-β-chloro-L-alanine.
-
-
Fmoc Deprotection: Repeat step 2.
-
Third Amino Acid Coupling (Fmoc-L-Ala-OH):
-
Repeat step 3 using Fmoc-L-Ala-OH.
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the solution to separate the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data for a Model Synthesis:
| Parameter | Typical Value |
| Coupling Efficiency (per step) | >99% |
| Crude Peptide Purity (by HPLC) | 85-95% |
| Final Peptide Yield (post-purification) | 20-40% |
Protocol 2: On-Resin Conversion of β-Chloro-L-alanine to Dehydroalanine
Materials:
-
Peptide-resin containing a β-chloro-L-alanine residue
-
1 M solution of 1,8-Diazabicycloundec-7-ene (DBU) in DMF
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a 1 M solution of DBU in DMF for 1 hour at room temperature.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
The peptide containing the dehydroalanine residue can then be cleaved from the resin as described in Protocol 1.
Protocol 3: On-Resin Lanthionine Cyclization
Materials:
-
Peptide-resin containing both a β-chloro-L-alanine and a cysteine residue
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a solution of DIPEA (5 eq.) in DMF for 12-24 hours at room temperature.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
The cyclized lanthionine-containing peptide can then be cleaved from the resin as described in Protocol 1.
Visualizations
Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
The following diagram illustrates the mechanism of action of β-chloro-L-alanine containing peptidomimetics, which act by inhibiting alanine racemase, a key enzyme in the bacterial cell wall synthesis pathway.
Caption: Inhibition of bacterial cell wall synthesis by a β-chloro-L-alanine peptidomimetic.
Experimental Workflow: Synthesis of a Lanthionine-Containing Peptidomimetic
This diagram outlines the key steps involved in the solid-phase synthesis of a cyclic lanthionine-containing peptidomimetic using this compound.
Caption: Workflow for the synthesis of a lanthionine-containing peptidomimetic.
Logical Relationship: Versatility of the β-Chloroalanine Residue
This diagram illustrates the key chemical transformations that the β-chloroalanine residue can undergo to generate diverse peptidomimetic structures.
Caption: Chemical versatility of the β-chloroalanine residue in peptidomimetic synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Lanthionine - Wikipedia [en.wikipedia.org]
- 4. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition studies of the enantiomers of beta chloroalanine on purified alanine racemase from B. subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Release of β-Chloro-L-alanine from Peptide Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Chloro-L-alanine (β-Cl-Ala) is a valuable building block in pharmaceutical development and a tool in biochemical research, known for its ability to selectively inhibit certain enzymes.[1][2][3][4] A key strategy for its targeted delivery involves the use of peptide esters, which can be designed to release the active β-Cl-Ala upon enzymatic cleavage by specific host or pathogenic enzymes. This application note provides detailed protocols for a two-step enzymatic release of β-Cl-Ala from a model cephalosporin-based peptide ester, its subsequent quantification, and relevant kinetic data.
The described methodology is centered on a prodrug approach where a cephalosporin derivative is functionalized with a dipeptide containing β-Cl-Ala. The initial enzymatic cleavage is mediated by β-lactamase, an enzyme commonly produced by bacteria and responsible for antibiotic resistance.[5][6] This enzyme cleaves the β-lactam ring of the cephalosporin, leading to the release of the intact dipeptide ester. Subsequently, a second enzyme, such as leucine aminopeptidase, hydrolyzes the dipeptide to release free β-Cl-Ala.[2]
Data Presentation
The efficiency of the initial release of the dipeptide from the cephalosporin ester is dependent on the kinetic parameters of the β-lactamase enzyme with the specific substrate. The following table summarizes the kinetic parameters for the hydrolysis of a dipeptidyl cephalosporin ester containing β-chloro-L-alanine by E. coli TEM β-lactamase.[5][7]
| Substrate | Enzyme | Km (mM) | Vmax (µmol min-1 mg-1) |
| 3-(β-chloro-L-alanyl-β-chloro-L-alanyloxymethyl)-7β-(2-thienylacetamido)-3-cephem-4-carboxylic acid | E. coli TEM β-lactamase | 0.32 | 338 |
| Cephalothin | E. coli TEM β-lactamase | - | 78 |
Experimental Protocols
Protocol 1: β-Lactamase Mediated Release of β-Cl-Ala Dipeptide from a Cephalosporin Ester
This protocol describes the enzymatic cleavage of a cephalosporin-dipeptide ester using β-lactamase to release the β-Cl-Ala containing dipeptide.
Materials:
-
Cephalosporin-β-Cl-Ala-dipeptide ester substrate
-
Purified E. coli TEM β-lactamase
-
Sodium phosphate buffer (100 mM, pH 7.0)
-
Reaction tubes
-
Incubator or water bath at 37°C
-
HPLC system for analysis
Procedure:
-
Substrate Preparation: Prepare a stock solution of the cephalosporin-β-Cl-Ala-dipeptide ester in the sodium phosphate buffer. The final concentration in the reaction will depend on the Km value (e.g., 1 mM).
-
Enzyme Preparation: Prepare a stock solution of β-lactamase in cold sodium phosphate buffer. The required enzyme concentration should be determined empirically to achieve a reasonable reaction rate.
-
Reaction Setup: In a reaction tube, combine the sodium phosphate buffer, the substrate solution, and pre-incubate at 37°C for 5 minutes.
-
Initiation of Reaction: Add the β-lactamase solution to the reaction tube to initiate the reaction. The final reaction volume can be adjusted as needed (e.g., 100 µL).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Course Analysis: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction by adding a quenching solution (e.g., 1 M HCl or by heat inactivation).
-
Analysis: Analyze the samples by HPLC to monitor the disappearance of the substrate and the appearance of the dipeptide product.
Protocol 2: Leucine Aminopeptidase Mediated Release of Free β-Cl-Ala
This protocol outlines the hydrolysis of the released dipeptide from Protocol 1 to yield free β-Cl-Ala using leucine aminopeptidase.
Materials:
-
Solution containing the β-Cl-Ala dipeptide (from Protocol 1)
-
Leucine Aminopeptidase (porcine kidney)
-
Tricine buffer (20 mM, pH 8.0)[8]
-
Reaction tubes
-
Incubator or water bath at 25°C[8]
-
HPLC system for analysis
Procedure:
-
Sample Preparation: Use the quenched reaction mixture from Protocol 1 containing the released dipeptide. Adjust the pH of the sample to 8.0 using the Tricine buffer.
-
Enzyme Preparation: Prepare a stock solution of leucine aminopeptidase in cold Tricine buffer.
-
Reaction Setup: In a new reaction tube, add the pH-adjusted sample containing the dipeptide. Pre-incubate at 25°C for 5 minutes.
-
Initiation of Reaction: Add the leucine aminopeptidase solution to the reaction tube.
-
Incubation: Incubate the reaction mixture at 25°C.
-
Time-Course Analysis: At various time points, withdraw aliquots and quench the reaction as described in Protocol 1.
-
Analysis: Analyze the samples by HPLC to quantify the formation of free β-Cl-Ala.
Protocol 3: Quantification of β-Chloro-L-alanine by Reversed-Phase HPLC
This protocol provides a general method for the quantification of β-Cl-Ala following derivatization.
Materials:
-
Samples containing β-Cl-Ala
-
Derivatization agent (e.g., diethyl ethoxymethylenemalonate)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Reversed-phase C18 HPLC column
-
HPLC system with a UV or fluorescence detector
Procedure:
-
Derivatization:
-
To an aliquot of the sample, add the derivatization agent according to the manufacturer's protocol. This step is crucial for enhancing the hydrophobicity and detectability of the amino acid.
-
Incubate the reaction mixture to ensure complete derivatization.
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at a wavelength appropriate for the chosen derivative.
-
Gradient: Develop a suitable gradient of mobile phase B to achieve separation of the derivatized β-Cl-Ala from other components in the sample. An example gradient could be 10-70% B over 20 minutes.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of derivatized β-Cl-Ala.
-
Calculate the concentration of β-Cl-Ala in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Workflow for the two-step enzymatic release of β-Cl-Ala.
Caption: Targeted inhibition of a bacterial enzyme by released β-Cl-Ala.
References
- 1. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reactions of Escherichia coli TEM beta-lactamase with cephalothin and with C10-dipeptidyl cephalosporin esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Overcoming steric hindrance in Fmoc-beta-chloro-L-alanine coupling
Welcome to the technical support center for overcoming challenges associated with the coupling of Fmoc-β-chloro-L-alanine in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My coupling reaction with Fmoc-β-chloro-L-alanine is showing low efficiency, as indicated by a positive Kaiser test. What are the primary causes and how can I improve the yield?
A1: Low coupling efficiency with Fmoc-β-chloro-L-alanine is a common issue primarily attributed to steric hindrance from the chloro-substituent at the β-carbon. This bulkiness can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.
Troubleshooting Steps:
-
Choice of Coupling Reagent: Standard coupling reagents like DIC/HOBt may be insufficient. Switching to a more potent uronium/aminium-based coupling reagent is highly recommended. Reagents such as HATU, HCTU, and COMU are known to be highly effective for sterically hindered amino acids.[1][2]
-
Double Coupling: If a single coupling still results in a positive Kaiser test, performing a second coupling with a fresh solution of activated Fmoc-β-chloro-L-alanine can drive the reaction to completion.[3][4]
-
Extended Coupling Time: Increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can improve coupling efficiency for difficult residues.
-
Solvent Choice: The solvent should effectively solvate the growing peptide chain to prevent aggregation, which can block reactive sites. While DMF is standard, N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO can be more effective for problematic sequences.[5]
Q2: Are there any specific side reactions associated with Fmoc-β-chloro-L-alanine that I should be aware of during SPPS?
A2: Yes, the presence of the chloro group on the β-carbon introduces the potential for a specific side reaction: intramolecular cyclization to form an aziridine ring. This can occur under basic conditions where the N-terminal amine of the β-chloro-L-alanine residue attacks the adjacent carbon bearing the chloro group, displacing it.
Mitigation Strategies:
-
Careful Base Management: The base used during the coupling reaction (e.g., DIPEA) can promote this side reaction. Use the minimum necessary equivalents of a sterically hindered base like 2,4,6-collidine to minimize this possibility.
-
Prompt Coupling: After the deprotection of the Fmoc group from the preceding amino acid, proceed with the coupling of the next amino acid without delay to minimize the time the free amine of β-chloro-L-alanine is exposed to the basic environment.
Q3: Can I use elevated temperatures to improve the coupling efficiency of Fmoc-β-chloro-L-alanine?
A3: While increasing the reaction temperature (e.g., to 40-50°C) can enhance the rate of a slow coupling, it should be approached with caution. Elevated temperatures can also increase the risk of side reactions, including racemization and the aforementioned aziridine formation. If you choose to increase the temperature, it is crucial to carefully monitor the reaction for the appearance of byproducts.
Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
While specific quantitative data for Fmoc-β-chloro-L-alanine is limited in the literature, the following table summarizes the relative effectiveness of common coupling reagents for sterically hindered amino acids in general, which can guide your selection.
| Coupling Reagent | Activating Group | Relative Reactivity | Notes |
| DCC/DIC | - | Low | Often inefficient for hindered couplings. |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but may be insufficient for highly hindered residues. |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[2] |
| HATU/PyAOP | OAt ester | Very High | Among the most efficient reagents due to the high reactivity of OAt esters.[1][2] |
| COMU | Oxyma ester | Very High | Comparable or superior to HATU, with an improved safety profile (non-explosive).[2][6] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-β-chloro-L-alanine using HCTU
This protocol is a starting point for the coupling of Fmoc-β-chloro-L-alanine.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Activation Solution: In a separate vessel, dissolve Fmoc-β-chloro-L-alanine (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.
-
Base Addition: Add DIPEA (6 equivalents) to the activation solution and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed to Protocol 2.
-
Washing: After a complete coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
Protocol 2: High-Efficiency Double Coupling of Fmoc-β-chloro-L-alanine using HATU
This protocol is recommended for difficult couplings where Protocol 1 is insufficient.
-
First Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group, wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the Fmoc-β-chloro-L-alanine (4 equivalents relative to resin loading). Dissolve the amino acid and HATU (3.9 equivalents) in DMF. Add a non-nucleophilic base like DIPEA or 2,4,6-collidine (8 equivalents). Allow for pre-activation for 1-5 minutes.[2]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin with DMF.
-
-
Second Coupling:
-
Repeat the pre-activation and coupling steps with a fresh solution of activated Fmoc-β-chloro-L-alanine.
-
After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Visualizations
Caption: Standard workflow for Fmoc-β-chloro-L-alanine coupling.
Caption: Troubleshooting guide for low coupling efficiency.
Caption: Potential side reaction: Aziridine formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
Preventing side reactions with Fmoc-beta-chloro-L-alanine
Welcome to the technical support center for Fmoc-β-chloro-L-alanine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals successfully incorporate this reactive amino acid into their peptide synthesis workflows while minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using Fmoc-β-chloro-L-alanine in solid-phase peptide synthesis (SPPS)?
A1: The primary concern with Fmoc-β-chloro-L-alanine stems from the reactivity of the β-chloro substituent. Potential side reactions include:
-
Elimination: Under basic conditions, such as the piperidine solution used for Fmoc deprotection, there is a risk of β-elimination of HCl to form a dehydroalanine residue.
-
Nucleophilic Substitution: The chloro group is a leaving group and can be displaced by nucleophiles present in the synthesis environment. For instance, piperidine from the deprotection solution can act as a nucleophile, leading to the formation of a 3-(1-piperidinyl)alanine residue. Other nucleophilic side chains of amino acids in the peptide sequence could also potentially react.
-
Standard SPPS Side Reactions: While not specific to Fmoc-β-chloro-L-alanine, general side reactions like diketopiperazine formation (especially at the dipeptide stage) and aspartimide formation can occur and may be influenced by the presence of this modified amino acid.[1]
Q2: My coupling reaction with Fmoc-β-chloro-L-alanine is inefficient. What could be the cause and how can I improve it?
A2: Incomplete coupling is a common challenge, particularly with sterically hindered or unusual amino acids. The β-chloro group can contribute to steric hindrance. To improve coupling efficiency:
-
Optimize Coupling Reagents: Use more potent activating reagents. Urionium/aminium-based reagents like HBTU, HATU, or COMU are generally more effective for hindered amino acids than carbodiimides like DCC alone.
-
Double Coupling: If a single coupling cycle is incomplete, repeat the coupling step with fresh reagents to drive the reaction to completion.
-
Increase Reaction Time: Extending the coupling time from the standard 1-2 hours to 4 hours or even longer can be beneficial.
-
Monitor the Reaction: Use a qualitative method like the Kaiser test to confirm the absence of free primary amines after coupling.
Q3: How can I minimize the risk of β-elimination and unwanted nucleophilic substitution?
A3: Minimizing exposure to strong bases and nucleophiles is key.
-
Deprotection Conditions: Use the shortest effective Fmoc deprotection times. A typical protocol of two treatments with 20% piperidine in DMF (e.g., 5 and 10 minutes) is usually sufficient.[2] Avoid prolonged exposure.
-
Choice of Base: For neutralization steps, a hindered non-nucleophilic base like diisopropylethylamine (DIEA) is preferred over more nucleophilic options.
-
Protecting Group Strategy: If synthesizing a complex peptide where the β-chloro-L-alanine is incorporated early, consider the cumulative exposure to piperidine over many cycles. A well-planned synthesis strategy is important.
Q4: Is Fmoc-β-chloro-L-alanine stable during storage?
A4: Yes, when stored correctly. It should be stored at 2-8°C to maintain its stability and purity.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Mass spectrometry shows a mass increase of +51 Da at the β-chloro-L-alanine residue. | Formation of 3-(1-piperidinyl)alanine due to nucleophilic substitution by piperidine.[1] | Reduce Fmoc deprotection time. Ensure efficient washing after deprotection to remove residual piperidine. |
| Mass spectrometry shows a mass loss of 36.5 Da (HCl). | β-elimination to form dehydroalanine. | Minimize exposure to base. Consider using a milder base for Fmoc deprotection if the problem persists, although this may require longer reaction times and careful optimization. |
| Incomplete coupling detected by Kaiser test. | Steric hindrance of the amino acid. Suboptimal activation. | Switch to a more potent coupling reagent (e.g., HATU, HCTU). Perform a double coupling. Increase the coupling reaction time. |
| Presence of deletion sequences in the final peptide. | Incomplete coupling in the previous cycle. | Implement capping with acetic anhydride after the coupling step to block unreacted amines and prevent them from reacting in subsequent cycles. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-β-chloro-L-alanine
This protocol is for the manual solid-phase synthesis of a peptide containing Fmoc-β-chloro-L-alanine on a pre-loaded resin.
1. Resin Swelling:
- Swell the resin in dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes.
- Drain the solution.
- Repeat the treatment with 20% piperidine in DMF for 15 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling:
- In a separate vessel, pre-activate the Fmoc-β-chloro-L-alanine. Dissolve Fmoc-β-chloro-L-alanine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
- Add DIEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 2-4 hours at room temperature.
4. Monitoring and Washing:
- Perform a Kaiser test to check for the presence of free primary amines.
- If the test is positive (blue beads), indicating incomplete coupling, wash the resin with DMF and repeat the coupling step (double coupling).
- If the test is negative (yellow/colorless beads), the coupling is complete.
- Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times) to prepare for the next cycle.
Data Presentation: Comparison of Coupling Reagents
For sterically hindered amino acids like Fmoc-β-chloro-L-alanine, the choice of coupling reagent is critical. The following table provides a general comparison of common coupling reagents.
| Coupling Reagent | Activating Agent | Typical Coupling Time | Relative Efficiency for Hindered Amino Acids | Notes |
| DCC/DIC | HOBt | 2-6 hours | Moderate | Cost-effective. DCC produces an insoluble urea byproduct that must be filtered. DIC's byproduct is more soluble. |
| HBTU/TBTU | HOBt | 1-2 hours | High | Efficient and widely used. |
| HATU | HOAt | 1-2 hours | Very High | Generally considered one of the most effective reagents for difficult couplings, minimizing racemization. |
| COMU | - | 30-60 minutes | Very High | Highly efficient and rapid coupling. |
Visualizations
Potential Side Reaction Pathways
Caption: Potential side reactions of the β-chloro-L-alanine residue.
Experimental Workflow for Amino Acid Coupling
Caption: Workflow for coupling Fmoc-β-chloro-L-alanine.
References
Technical Support Center: Fmoc-beta-alanine Impurity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Fmoc-beta-alanine impurities in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-beta-alanine impurity and how is it formed?
A1: Fmoc-beta-alanine (Fmoc-β-Ala-OH) is a common impurity that can arise during the synthesis of Fmoc-protected amino acids. The primary cause of its formation is a side reaction known as a Lossen-type rearrangement.[1][2][3][4] This rearrangement occurs when using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as the protecting agent.[1][2][3] The reaction can also lead to the formation of Fmoc-β-Ala-Xaa-OH, where Xaa is another amino acid.[1][4] These impurities can be incorporated into the growing peptide chain during solid-phase peptide synthesis (SPPS), leading to peptides with inserted or substituted beta-alanine residues.[4][5]
Q2: What are the common types of beta-alanine related impurities I might encounter?
A2: The most common impurities are Fmoc-β-Ala-OH and dipeptide derivatives such as Fmoc-β-Ala-amino acid-OH.[5][6] These impurities can be present in the initial Fmoc-amino acid raw materials.[4][5] During peptide synthesis, their incorporation can result in insertion mutants of the target peptide.[5]
Q3: How can I detect the presence of Fmoc-beta-alanine impurities?
A3: The most common and effective method for detecting Fmoc-beta-alanine impurities is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC).[7][8][9] Mass Spectrometry (MS) is crucial for confirming the identity of any suspected impurity peaks observed in the HPLC chromatogram.[8] For resolving enantiomeric forms of the impurity, chiral HPLC is recommended.[10]
Q4: What are the primary methods for removing Fmoc-beta-alanine impurities?
A4: For the final peptide product, the standard purification method is preparative RP-HPLC.[9][11] This technique separates the target peptide from impurities based on their hydrophobicity.[9] For the purification of Fmoc-amino acid raw materials before synthesis, recrystallization is a powerful technique to remove these byproducts.[8][12]
Q5: How can I prevent the formation of Fmoc-beta-alanine impurities in the first place?
A5: To minimize the formation of these impurities, consider the following preventative measures:
-
Use alternative Fmoc reagents: Reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OPhth can be used as alternatives to Fmoc-OSu to avoid the Lossen rearrangement.[1]
-
Purify Fmoc-amino acid raw materials: Implementing a purification step, such as recrystallization, for the Fmoc-amino acid building blocks before use in peptide synthesis can significantly reduce the initial impurity load.[12]
-
Control reaction conditions: Carefully controlling the pH and temperature during the Fmoc protection step can help minimize side reactions.[13]
Troubleshooting Guides
Issue 1: Unexpected peak observed in HPLC analysis of a purified peptide.
| Possible Cause | Troubleshooting Steps |
| Fmoc-beta-alanine Insertion | 1. Analyze the peak by Mass Spectrometry (MS) to confirm if its mass corresponds to the target peptide plus the mass of a beta-alanine residue.[8] 2. Review the certificates of analysis for the Fmoc-amino acids used in the synthesis to check for reported beta-alanine impurities. 3. If confirmed, re-purify the peptide using preparative HPLC with an optimized gradient to improve separation.[9] |
| Co-elution with Target Peptide | 1. Modify the HPLC method. Try a different column, mobile phase composition, or gradient to achieve better separation.[9] 2. Consider using an alternative purification technique like ion-exchange chromatography if the properties of the impurity and target peptide are significantly different. |
Issue 2: Low yield of the target peptide after purification.
| Possible Cause | Troubleshooting Steps |
| High levels of Fmoc-beta-alanine impurity in raw materials | 1. Analyze the Fmoc-amino acid raw materials by HPLC to quantify the level of beta-alanine impurities.[14] 2. Purify the contaminated Fmoc-amino acids by recrystallization before use.[12] 3. Source Fmoc-amino acids from a reputable supplier with stringent quality control for beta-alanine impurities.[5] |
| Inefficient removal of impurity during purification | 1. Optimize the preparative HPLC method. A shallower gradient around the elution time of the target peptide and impurity can improve resolution.[9] 2. If the impurity level is very high, consider a two-step purification process, for example, ion-exchange chromatography followed by RP-HPLC. |
Quantitative Data Summary
| Parameter | Typical Values / Observations | Reference |
| Acceptable Impurity Levels in Fmoc-Amino Acids | Suppliers have introduced specifications to limit beta-alanine related impurities to acceptable levels, often below 0.1%. | [5] |
| Impact of Acetic Acid Contamination | As little as 0.1% acetic acid in an Fmoc-amino acid can lead to up to 5% chain termination per coupling cycle. | [14][15] |
| Purity of Fmoc-Amino Acids | High-purity Fmoc-amino acids are available with >99% purity as determined by RP-HPLC. | [4][16] |
Experimental Protocols
Protocol 1: Analytical HPLC for Detection of Fmoc-beta-alanine Impurity
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[8]
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a typical starting point. This may need to be optimized based on the hydrophobicity of the peptide and impurity.
-
Flow Rate: 1 mL/min.[8]
-
Detection: UV at 220 nm.[9]
-
Sample Preparation: Dissolve a small amount of the crude or purified peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.[8]
-
Injection Volume: 10-20 µL.
Protocol 2: Recrystallization of Fmoc-Amino Acids to Remove Beta-Alanine Impurities
-
Solvent Selection: The choice of solvent is critical. A common approach is to dissolve the crude Fmoc-amino acid in a hot solvent in which it is soluble (e.g., isopropyl alcohol, toluene).[8][12]
-
Dissolution: Dissolve the crude Fmoc-amino acid in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration.[8]
-
Crystallization: Slowly add a less polar solvent in which the product is less soluble (e.g., heptane or toluene) until the solution becomes slightly turbid.[8][12]
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystal formation.[8]
-
Collection: Collect the crystals by filtration and wash them with a small amount of the cold, less polar solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Formation of Fmoc-beta-alanine impurity via Lossen rearrangement.
Caption: Troubleshooting workflow for an unexpected HPLC peak.
References
- 1. researchgate.net [researchgate.net]
- 2. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives* | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 12. ajpamc.com [ajpamc.com]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 16. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Deprotection of Fmoc-beta-chloro-L-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the deprotection of Fmoc-beta-chloro-L-alanine in solid-phase peptide synthesis (SPPS). The information is designed to help you optimize your experimental protocols, minimize side reactions, and ensure the successful incorporation of this valuable amino acid derivative into your peptide sequences.
Troubleshooting Guide
This section addresses specific issues that may arise during the Fmoc-deprotection of this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Fmoc Deprotection | Steric Hindrance: The beta-chloro substituent can sterically hinder the approach of the deprotection reagent (e.g., piperidine).Peptide Aggregation: The growing peptide chain may aggregate on the solid support, preventing efficient reagent penetration. | Increase Deprotection Time: Extend the standard deprotection time (e.g., from 2 x 10 minutes to 2 x 15-20 minutes).Use a Stronger Base: Consider using a small percentage of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 2% DBU in piperidine/DMF).[1]Disrupt Aggregation: Switch to a solvent system known to disrupt aggregation, such as N-methylpyrrolidone (NMP), or add chaotropic salts. |
| Significant Beta-Elimination (Formation of Dehydroalanine) | Strong Basicity of Deprotection Reagent: Piperidine can be sufficiently basic to promote the elimination of HCl from the beta-chloro-L-alanine residue.Prolonged Exposure to Basic Conditions: Longer deprotection times increase the likelihood of this side reaction. | Use a Milder Base: Evaluate the use of alternative, less basic deprotection reagents such as piperazine or 4-methylpiperidine.[2]Reduce Deprotection Time: Optimize the deprotection time to be sufficient for complete Fmoc removal without excessive exposure to the base.Lower Piperidine Concentration: Reduce the piperidine concentration from the standard 20% to 5-10% in DMF. |
| Formation of Piperidine Adduct (+85 Da) | Reaction of Piperidine with Dehydroalanine: The dehydroalanine intermediate formed via beta-elimination is a Michael acceptor and can react with piperidine from the deprotection solution.[3] | Minimize Beta-Elimination: Implement the solutions described above to reduce the formation of the dehydroalanine precursor.Use a Non-Nucleophilic Base: Employ a non-nucleophilic base like DBU for deprotection, in combination with a scavenger for the dibenzofulvene byproduct.[1] |
| Diketopiperazine Formation | Sequence Dependence: This side reaction is common at the dipeptide stage, particularly when proline or other sterically unhindered amino acids are at the C-terminus.[4][5] | Use Sterically Hindered Resins: Employ resins like 2-chlorotrityl chloride resin to create steric hindrance that disfavors the cyclization reaction.[5]Incorporate as a Dipeptide: Couple the subsequent amino acid as a pre-formed dipeptide to bypass the susceptible dipeptide stage on the resin.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for the deprotection of this compound?
A1: A standard starting point for the deprotection of Fmoc-amino acids is treatment with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[6] This is typically performed in two steps: a short initial treatment (1-3 minutes) followed by a longer treatment (10-15 minutes) with fresh reagent. However, due to the potential for beta-elimination with this compound, optimization of this standard protocol is often necessary.
Q2: How can I monitor the completion of the Fmoc deprotection reaction?
A2: There are two common methods for monitoring Fmoc deprotection:
-
UV-Vis Spectroscopy: The dibenzofulvene-piperidine adduct, a byproduct of the deprotection, has a strong UV absorbance around 301 nm.[7] By collecting the filtrate after each deprotection step and measuring its absorbance, you can qualitatively assess the progress of the reaction. A significant decrease in absorbance after the second treatment indicates near-complete deprotection.
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test that detects the presence of free primary amines.[7] A positive result (a dark blue color on the resin beads) after the deprotection and washing steps confirms the successful removal of the Fmoc group and the presence of a free N-terminus ready for the next coupling step.
Q3: What is beta-elimination and why is it a concern for this compound?
A3: Beta-elimination is a side reaction that can occur with amino acids that have an electron-withdrawing group on the beta-carbon, such as the chlorine atom in beta-chloro-L-alanine. Under basic conditions, such as during piperidine treatment for Fmoc deprotection, a proton can be abstracted from the alpha-carbon, leading to the elimination of HCl and the formation of a dehydroalanine residue. This byproduct can then react with nucleophiles present in the reaction mixture, such as piperidine, leading to undesired peptide modifications.
Q4: Are there alternative deprotection reagents that can minimize beta-elimination?
A4: Yes, using a less basic deprotection reagent can help to suppress beta-elimination. Alternatives to piperidine include:
-
Piperazine: A less basic cyclic secondary amine that can be used for Fmoc deprotection.[2]
-
4-Methylpiperidine: Another alternative to piperidine that may offer a milder deprotection.[2]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A non-nucleophilic base that can be used at low concentrations (e.g., 2%) in combination with a nucleophilic scavenger like piperidine to trap the dibenzofulvene byproduct.[1]
Q5: How can I confirm the presence of beta-elimination byproducts in my crude peptide?
A5: The most effective way to identify byproducts is through mass spectrometry (MS) analysis of the crude peptide.
-
Dehydroalanine formation: This will result in a mass loss of 36.5 Da (the mass of HCl) from the expected mass of the peptide.
-
Piperidine adduct formation: If the resulting dehydroalanine reacts with piperidine, you will observe a mass increase of 85.15 Da (the mass of piperidine) minus the mass of HCl, resulting in a net mass increase of 48.65 Da compared to the desired peptide.
High-performance liquid chromatography (HPLC) can also be used to separate these byproducts from the desired peptide, which will typically exhibit different retention times.[8]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
This protocol is a starting point and may require optimization to minimize side reactions with this compound.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Initial Wash: Wash the resin three times with DMF.
-
First Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3 minutes. Drain the solution.
-
Second Deprotection: Add a fresh 20% piperidine in DMF solution and agitate for 10-15 minutes. Drain the solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 2: Optimized Deprotection with Reduced Piperidine Concentration
This protocol aims to reduce the risk of beta-elimination.
-
Resin Swelling and Wash: Follow steps 1 and 2 from the standard protocol.
-
Deprotection: Treat the resin with a 5-10% (v/v) solution of piperidine in DMF. The treatment time may need to be extended (e.g., 2 x 20 minutes) to ensure complete deprotection.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Confirmation: Perform a Kaiser test to confirm complete deprotection.
Protocol 3: Deprotection using DBU/Piperidine
This protocol utilizes a stronger, non-nucleophilic base to potentially speed up deprotection and minimize piperidine-related side reactions.
-
Resin Swelling and Wash: Follow steps 1 and 2 from the standard protocol.
-
Deprotection: Treat the resin with a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF for 5-10 minutes.
-
Drain and Repeat: Drain the solution and repeat the treatment for another 5-10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
Data Presentation
The following tables summarize key quantitative data related to Fmoc deprotection. Note that specific values for this compound are not widely available in the literature and the data presented is for general Fmoc-amino acids. Researchers should perform their own optimization experiments to determine the ideal conditions for their specific peptide sequence.
Table 1: Comparison of Common Fmoc Deprotection Reagents
| Reagent | Typical Concentration | Deprotection Time | Advantages | Disadvantages |
| Piperidine | 20-50% in DMF[2] | 5-20 minutes[9] | Effective and well-established. | Can promote beta-elimination and other side reactions.[3] |
| Piperazine | 5-10% in DMF[2] | Generally longer than piperidine | Milder base, may reduce beta-elimination. | Slower reaction times. |
| 4-Methylpiperidine | 20% in DMF[2] | Similar to piperidine | Alternative to piperidine. | Similar potential for side reactions as piperidine. |
| DBU/Piperidine | 2% DBU / 2% Piperidine in DMF | 2 x 5-10 minutes | Fast and effective. | DBU is a strong, non-nucleophilic base; requires a scavenger for dibenzofulvene.[1] |
Table 2: Monitoring Fmoc Deprotection
| Method | Principle | Wavelength (UV-Vis) | Expected Result for Completion |
| UV-Vis Spectroscopy | Measures the absorbance of the dibenzofulvene-piperidine adduct.[7] | ~301 nm[7] | Absorbance of the second deprotection solution is significantly lower than the first.[7] |
| Kaiser Test | Colorimetric test for primary amines.[7] | N/A | Dark blue color on resin beads.[7] |
Visualizations
Caption: Standard experimental workflow for Fmoc deprotection in SPPS.
References
- 1. peptide.com [peptide.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. chempep.com [chempep.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Fmoc-β-chloro-L-alanine Coupling
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-β-chloro-L-alanine.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with Fmoc-β-chloro-L-alanine is incomplete. What are the primary causes and how can I improve the coupling efficiency?
A1: Incomplete coupling of Fmoc-β-chloro-L-alanine is a common challenge primarily due to two factors: steric hindrance from the β-chloro substituent and potential side reactions involving the chloro group. To enhance coupling efficiency, several strategies can be employed:
-
Optimize Coupling Reagents: Standard coupling reagents may not be sufficient. It is advisable to use more potent uronium/aminium-based reagents like HATU, HBTU, or HCTU, often in combination with an additive like HOBt or HOAt to accelerate the reaction and minimize racemization.[1][2]
-
Increase Reagent Equivalents: Using a higher excess of the Fmoc-β-chloro-L-alanine and coupling reagents can drive the reaction towards completion.
-
Extend Reaction Time: Prolonging the coupling time allows more opportunity for the sterically hindered amino acid to react with the free amine on the resin.
-
Elevated Temperature: Gently heating the reaction vessel can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously to avoid potential side reactions.
-
Double Coupling: Repeating the coupling step with a fresh solution of activated Fmoc-β-chloro-L-alanine is a highly effective method to ensure maximum incorporation.[2]
-
Solvent Choice: The choice of solvent can impact the swelling of the resin and the solubility of the peptide chain. N,N-Dimethylformamide (DMF) is common, but in cases of aggregation, switching to or adding N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) may be beneficial.[3]
Q2: I am observing a deletion sequence in my final peptide where Fmoc-β-chloro-L-alanine should be. How can I prevent this?
A2: Deletion sequences are a direct result of incomplete coupling in the previous cycle. To minimize their formation, it is crucial to ensure the coupling of Fmoc-β-chloro-L-alanine is as close to quantitative as possible.
-
Monitoring Coupling Completion: After the coupling step, perform a qualitative test like the Kaiser test or TNBS test to check for the presence of unreacted primary amines.[1] A positive result indicates incomplete coupling, and a second coupling should be performed.
-
Capping: If a small fraction of amines remains unreacted after a double coupling, it is advisable to "cap" them by acetylation with acetic anhydride. This will prevent them from reacting in subsequent cycles and generating deletion peptides that are difficult to separate during purification.
Q3: Are there any specific side reactions associated with the β-chloro group that I should be aware of during synthesis?
A3: Yes, the β-chloro group is a reactive moiety and can participate in side reactions. Two potential side reactions are:
-
Elimination: Under basic conditions, β-elimination of HCl can occur to form a dehydroalanine residue within your peptide sequence. This is more likely to happen during the basic piperidine treatment for Fmoc deprotection. Using a milder base or shorter deprotection times may help to mitigate this.
-
Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles. For instance, if the peptide sequence contains nucleophilic side chains (e.g., Cys, Lys, His) that are not properly protected, intramolecular cyclization or intermolecular side reactions could occur. Additionally, components of the reaction mixture could potentially act as nucleophiles.
Q4: Can peptide aggregation be an issue when incorporating Fmoc-β-chloro-L-alanine?
A4: While the β-chloro-L-alanine itself is not exceptionally hydrophobic, aggregation is a sequence-dependent phenomenon that can occur during any long peptide synthesis.[4] If you are synthesizing a peptide with multiple hydrophobic residues in proximity to the β-chloro-L-alanine, aggregation can hinder coupling efficiency. Strategies to disrupt aggregation include:
-
Using resins with a lower degree of substitution.
-
Incorporating chaotropic salts in the solvent.[4]
-
Performing the synthesis at a slightly elevated temperature.[4]
-
Using solvents known to disrupt hydrogen bonding, such as NMP or DMSO.[3][4]
Troubleshooting Guide for Incomplete Coupling
This guide provides a systematic approach to troubleshooting and resolving incomplete coupling of Fmoc-β-chloro-L-alanine.
Problem: Positive Kaiser Test After Initial Coupling
A positive Kaiser test (indicated by blue or purple beads) confirms the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.
Troubleshooting Workflow
References
Fmoc-beta-chloro-L-alanine compatibility with different coupling reagents
Welcome to the technical support center for Fmoc-beta-chloro-L-alanine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully incorporating this unique amino acid derivative into their peptide synthesis workflows.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
A1: The primary challenges associated with the coupling of this compound are related to its structure:
-
Steric Hindrance: While not exceptionally bulky, the presence of the beta-chloro group can contribute to steric hindrance, potentially slowing down the coupling reaction. This can lead to incomplete couplings and the formation of deletion sequences in the final peptide.
-
Potential Side Reactions: The electron-withdrawing nature of the chlorine atom and its position on the beta-carbon introduce the possibility of side reactions, such as β-elimination to form dehydroalanine, particularly under basic conditions. The choice of coupling reagent and reaction conditions is crucial to minimize these risks.
Q2: Which coupling reagents are recommended for this compound?
A2: For sterically hindered or challenging amino acids, potent coupling reagents are generally recommended to ensure high coupling efficiency.[1] While direct comparative data for this compound is limited, the general consensus for difficult couplings points towards the superior performance of uronium/aminium and phosphonium salt-based reagents.[1][2]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly efficient and fast-acting, making it suitable for hindered amino acids.[1][2]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, often a good first choice for many sequences.[3]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is effective for hindered couplings with minimal side reactions.[1]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with high coupling efficiency, comparable to HATU, and a better safety profile.[2][4]
Carbodiimide-based reagents like DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive such as OxymaPure or HOBt (1-hydroxybenzotriazole) can also be used, particularly when trying to minimize racemization.[2]
Q3: What are the potential side reactions with this compound and how can they be minimized?
A3: The primary potential side reaction specific to this compound is the formation of dehydroalanine via β-elimination of HCl. This can be promoted by excessive exposure to basic conditions.
Mitigation Strategies:
-
Choice of Base: Use a milder, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts.
-
Pre-activation Time: Minimize the pre-activation time of the amino acid with the coupling reagent and base before adding it to the resin.
-
Reaction Temperature: Perform couplings at room temperature unless heating is necessary for a particularly difficult coupling, as higher temperatures can accelerate side reactions.
-
Avoid Excess Base: Use the minimum necessary amount of base for the coupling reaction.
Another potential, though less commonly reported, side reaction is the formation of an aziridine ring through intramolecular cyclization. Careful control of reaction conditions as described above should also minimize this possibility.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric Hindrance: The beta-chloro group may be impeding the reaction. 2. Suboptimal Activation: The chosen coupling reagent may not be potent enough. 3. Peptide Aggregation: The growing peptide chain may be aggregating on the resin, blocking the N-terminal amine. | 1. Double Coupling: After the initial coupling, wash the resin with DMF and repeat the coupling step with a fresh solution of activated this compound.[1] 2. Switch to a More Potent Reagent: If using a carbodiimide-based method, switch to a uronium/aminium (e.g., HATU, HCTU) or phosphonium (e.g., PyBOP) reagent.[1] 3. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours up to 4 hours. 4. Microwave-Assisted Synthesis: Utilize microwave heating to enhance coupling efficiency for difficult sequences. |
| Presence of a Deletion Sequence in Final Peptide | Incomplete Coupling in a Previous Cycle: The most common cause of deletion sequences is a failure to achieve complete coupling of an amino acid. | Optimize Coupling Conditions: Implement the solutions for "Incomplete Coupling" at each step. Capping: After the coupling of this compound, cap any unreacted N-terminal amines by acetylating them with acetic anhydride. This will terminate the unreacted chains and simplify purification. |
| Unexpected Mass (-36.5 Da) in Final Peptide | β-Elimination: Loss of HCl from the beta-chloro-L-alanine residue to form a dehydroalanine residue. | Use Milder Basic Conditions: Ensure the use of a non-nucleophilic base like DIPEA or collidine in the minimum required amount. Minimize Pre-activation: Reduce the time the activated amino acid is in the basic solution before being added to the resin. Avoid High Temperatures: Perform the coupling at room temperature. |
| Racemization | Over-activation: Prolonged activation times or the use of certain coupling reagent/base combinations can lead to epimerization. | Use Racemization Suppressing Additives: If using carbodiimides, always include an additive like HOBt or OxymaPure.[2] Choose Appropriate Reagents: For particularly sensitive positions, consider using reagents known for low racemization, such as COMU.[4] |
Data Presentation
Qualitative Comparison of Recommended Coupling Reagents
| Coupling Reagent | Class | Key Features | Considerations |
| HATU | Aminium Salt | Highly efficient and fast, particularly suitable for sterically hindered amino acids.[1][2] | Can react with the N-terminal amine if used in large excess, leading to chain termination. Higher cost. |
| HBTU/TBTU | Aminium Salt | Very popular and effective reagents with good solubility of by-products.[2][3] | Slightly less reactive than HATU. |
| PyBOP | Phosphonium Salt | Effective for hindered couplings with minimal risk of N-terminal capping.[1] | By-products can sometimes be challenging to remove in solution-phase synthesis. |
| COMU | Uronium Salt | High coupling efficiency comparable to HATU, with a better safety profile (non-explosive).[2][4] | Newer reagent, may be less familiar to some labs. |
| DIC/OxymaPure | Carbodiimide/Additive | Cost-effective and good for minimizing racemization.[2] | Generally slower and less potent than aminium/phosphonium reagents, may require longer coupling times or double coupling for this compound. |
Experimental Protocols
The following are general protocols for the manual solid-phase peptide synthesis (SPPS) coupling of this compound. These are based on standard procedures for sterically hindered amino acids and should be optimized for your specific sequence.
Protocol 1: Coupling with HATU
This protocol is recommended for achieving high coupling efficiency.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Activation Solution: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.
-
Base Addition: Add DIPEA (6-10 equivalents) to the activation solution and mix for 1-2 minutes for pre-activation.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
Protocol 2: Coupling with PyBOP
PyBOP is another effective reagent for coupling sterically hindered amino acids.[1]
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
PyBOP
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
(Optional) 1-Hydroxybenzotriazole (HOBt)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Activation Solution: In a separate vessel, dissolve this compound (3 equivalents), PyBOP (3 equivalents), and optionally HOBt (3 equivalents) in DMF.
-
Base Addition: Add DIPEA (6 equivalents) to the activation solution and pre-activate for 5 minutes.
-
Coupling Reaction: Add the pre-activated solution to the resin and agitate at room temperature for 1-3 hours.
-
Monitoring: Check for reaction completion using the Kaiser test.
-
Washing: Wash the resin with DMF (3-5 times).
Visualizations
Caption: General workflow for coupling this compound in SPPS.
References
Technical Support Center: Synthesis of Peptides Containing β-Chloro-alanine
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing β-chloro-alanine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to help you navigate the unique challenges associated with incorporating this non-canonical amino acid into your peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when synthesizing peptides with β-chloro-alanine?
A1: The main challenge is the susceptibility of the β-chloro-alanine residue to undergo a base-catalyzed β-elimination reaction to form a dehydroalanine (Dha) residue. This side reaction is particularly prevalent during the Fmoc-deprotection step in solid-phase peptide synthesis (SPPS), which utilizes a secondary amine base like piperidine.[1]
Q2: Is a side-chain protecting group for the chloro group on β-chloro-alanine necessary?
A2: Typically, the chloro group on β-chloro-alanine is not protected during peptide synthesis. Commercially available Fmoc- and Boc-protected β-chloro-alanine derivatives are supplied without side-chain protection.[2] The focus is generally on optimizing reaction conditions to minimize side reactions rather than on a protecting group strategy for the chloro moiety itself.
Q3: Which peptide synthesis strategy (Fmoc or Boc) is better for incorporating β-chloro-alanine?
A3: Both Fmoc and Boc strategies can be used, but each has its considerations. The repeated use of a strong base (piperidine) in the Fmoc strategy increases the risk of β-elimination. The Boc strategy, which uses an acid (TFA) for deprotection, avoids this issue during the cycles. However, care must still be taken during the neutralization step with a base like diisopropylethylamine (DIEA) and during the final cleavage if basic conditions are employed.
Q4: How can I detect the formation of dehydroalanine in my crude peptide?
A4: The formation of dehydroalanine results in a mass loss of 36.46 Da (the mass of HCl) compared to the desired peptide containing β-chloro-alanine. This mass difference is readily detectable by mass spectrometry (MS).[3] In reversed-phase high-performance liquid chromatography (RP-HPLC), the dehydroalanine-containing peptide will likely have a different retention time, often eluting earlier due to increased polarity.
Q5: Can the dehydroalanine side product be useful?
A5: Yes, in some cases, the formation of dehydroalanine is the desired outcome. β-chloro-alanine-containing peptides can serve as stable precursors for the controlled, in-situ generation of dehydroalanine residues, which are valuable for various applications, including the synthesis of lanthionine-containing peptides and as Michael acceptors for bioconjugation.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Significant peak with a mass of -36.5 Da from the target peptide in MS analysis. | β-elimination of HCl from the β-chloro-alanine residue to form dehydroalanine. This is often induced by the base used for Fmoc deprotection (piperidine) or neutralization (DIEA). | For Fmoc-SPPS: • Use a weaker base or a sterically hindered base for Fmoc deprotection (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in low concentrations, or piperazine).• Reduce the deprotection time and temperature.• Consider using the Boc-SPPS strategy to avoid repeated exposure to strong bases.[5][6]For Boc-SPPS: • Minimize the time of the neutralization step with DIEA.• Use a less basic amine for neutralization if possible. |
| Low coupling efficiency of Fmoc-β-chloro-L-alanine. | Steric hindrance or aggregation of the growing peptide chain. | • Use a more potent coupling reagent such as HATU, HCTU, or COMU.[7]• Perform a double coupling of the Fmoc-β-chloro-L-alanine residue.• Increase the coupling time and/or temperature. |
| Multiple unidentified peaks in the HPLC chromatogram of the crude peptide. | In addition to β-elimination, other standard peptide synthesis side reactions may be occurring, such as deletion sequences from incomplete coupling or deprotection, or racemization. | • Ensure complete deprotection and coupling at each step using a monitoring test (e.g., Kaiser test).• Optimize the choice of coupling reagents and additives (e.g., HOBt, Oxyma) to minimize racemization.[8]• Purify the crude peptide using a shallow gradient in RP-HPLC to improve separation of closely eluting impurities. |
| Low overall yield of the final purified peptide. | A combination of incomplete reactions, side reactions (especially β-elimination), and losses during purification. | • Systematically troubleshoot each step of the synthesis (deprotection, coupling, cleavage).• Optimize the purification protocol, including the choice of column, mobile phases, and gradient, to maximize recovery of the target peptide. |
Data Presentation
The extent of β-elimination is highly dependent on the reaction conditions. While specific comparative data is sequence-dependent, the following table provides a general overview of factors influencing the stability of the β-chloro-alanine residue.
| Parameter | Condition | Effect on β-Elimination | Recommendation |
| Fmoc Deprotection Base | 20% Piperidine in DMF | High risk of elimination | Minimize exposure time; consider alternative bases. |
| 2% DBU / 2% Piperidine in DMF | Can reduce elimination with shorter reaction times | Use with caution and optimize concentration and time. | |
| Neutralization Base (Boc-SPPS) | 10% DIEA in DCM/DMF | Moderate risk of elimination | Perform neutralization quickly and at low temperatures. |
| Coupling Reagent | Carbodiimides (e.g., DCC, DIC) | Lower risk during coupling step itself | Suitable for coupling, but the overall strategy (Fmoc vs. Boc) is more critical for stability. |
| Uronium/Aminium (e.g., HBTU, HATU) | Higher activation can sometimes lead to side reactions | Choose based on coupling efficiency needs; the base used is the primary concern for elimination. | |
| Temperature | Elevated temperatures | Increases the rate of β-elimination | Conduct base-mediated steps at room temperature or below if possible. |
Experimental Protocols
Protocol 1: Fmoc-SPPS of a Model Peptide Containing β-Chloro-alanine
This protocol describes the manual solid-phase synthesis of a model tripeptide (e.g., Ala-β-Cl-Ala-Phe-NH₂) on a Rink Amide resin.
1. Resin Preparation:
-
Swell Rink Amide resin (100-200 mesh, ~0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Drain the DMF.
2. Initial Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
3. First Amino Acid Coupling (Fmoc-L-Phenylalanine):
-
In a separate vessel, pre-activate Fmoc-L-Phe-OH (3 equivalents relative to resin loading) with HCTU (2.9 equivalents) in DMF, followed by the addition of DIEA (6 equivalents).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test (should be negative, yellow beads).
-
Wash the resin with DMF (3x) and DCM (3x).
4. Fmoc-SPPS Cycle for β-Chloro-alanine and Alanine:
-
Deprotection: Add 20% piperidine in DMF and agitate for a reduced time of 10-15 minutes to minimize β-elimination. Wash thoroughly with DMF (5x).
-
Coupling (Fmoc-β-chloro-L-alanine): Pre-activate Fmoc-β-chloro-L-alanine (3 equiv.), HCTU (2.9 equiv.), and DIEA (6 equiv.) in DMF. Add to the resin and couple for 2 hours. Monitor with a Kaiser test. If the test is positive, consider a second coupling. Wash with DMF and DCM.
-
Repeat the deprotection and coupling cycle for Fmoc-L-Ala-OH.
5. Final Cleavage and Deprotection:
-
After the final coupling, wash the peptide-resin with DMF, then DCM, and dry under vacuum for at least 1 hour.[9]
-
Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5, v/v/v).[10]
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[9]
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
6. Purification and Analysis:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify by RP-HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Analyze the fractions by mass spectrometry to identify the desired product and any side products (e.g., the dehydroalanine-containing peptide with a mass of -36.5 Da).
-
Pool the pure fractions and lyophilize.
Mandatory Visualizations
Diagram 1: Key Challenge in β-Chloro-alanine Peptide Synthesis
Caption: The β-elimination side reaction to form dehydroalanine.
Diagram 2: General Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. benchchem.com [benchchem.com]
- 10. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
Technical Support Center: Purification of Peptides with Fmoc-beta-chloro-L-alanine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of peptides containing Fmoc-beta-chloro-L-alanine. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of peptides incorporating this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks in HPLC | 1. Peptide Aggregation: The hydrophobic Fmoc group and the peptide sequence itself can lead to aggregation. 2. Secondary Interactions with Silica: The peptide may be interacting with the silica backbone of the stationary phase. | 1. Optimize Mobile Phase: Increase the concentration of the organic modifier (e.g., acetonitrile) or add a chaotropic agent like guanidine hydrochloride (in small amounts) to the mobile phase to disrupt aggregation. 2. Increase Column Temperature: Raising the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing viscosity and enhancing mass transfer.[1] 3. Change Stationary Phase: Consider using a column with a different stationary phase, such as C8, C4, or phenyl-hexyl, which have different hydrophobic selectivities.[1] |
| Presence of a Major Impurity with -18 Da Mass Difference | Dehydroalanine Formation: The beta-chloro-L-alanine residue is susceptible to β-elimination of HCl, especially under basic conditions (e.g., during prolonged Fmoc deprotection with piperidine), leading to the formation of a dehydroalanine residue. | 1. Minimize Exposure to Base: Keep the Fmoc deprotection steps as short as possible while ensuring complete removal of the Fmoc group. 2. Use a Milder Base for Deprotection: Consider using a milder base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in lower concentrations if compatible with other protecting groups. 3. Acidic Wash Post-Deprotection: A brief wash with a weak acid solution after piperidine treatment can help neutralize residual base on the resin. |
| Multiple Unidentified Peaks | 1. Incomplete Deprotection: Residual protecting groups on side chains can lead to a heterogeneous mixture of peptides. 2. Side Reactions during Cleavage: The cleavage cocktail can cause side reactions with sensitive amino acids. 3. Contaminated Fmoc-amino acid: The starting this compound may contain impurities. | 1. Optimize Cleavage Cocktail: Ensure the cleavage cocktail (e.g., TFA with scavengers) is appropriate for the peptide sequence and protecting groups used.[2] 2. Verify Raw Material Purity: Use high-purity Fmoc-amino acids to minimize the introduction of impurities from the start.[3][4] 3. Analyze Fractions by Mass Spectrometry: Collect and analyze all major peaks by mass spectrometry to identify the nature of the impurities and troubleshoot the synthesis or purification steps accordingly. |
| Low Yield of Purified Peptide | 1. Poor Solubility of Crude Peptide: The crude peptide may not fully dissolve in the injection solvent. 2. Precipitation on the Column: The peptide may precipitate at the head of the column if the initial mobile phase is too aqueous. 3. Overly Aggressive Gradient: A steep gradient may not effectively separate the target peptide from closely eluting impurities, leading to the loss of product in mixed fractions. | 1. Optimize Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMF or DMSO before diluting with the initial mobile phase.[1] 2. Adjust Initial HPLC Conditions: Start the gradient with a slightly higher percentage of organic solvent to ensure the peptide remains in solution upon injection. 3. Develop a Shallower Gradient: Use a shallower gradient around the elution point of the target peptide to improve resolution and maximize the collection of pure fractions.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-line purification strategy for a peptide containing this compound?
A1: The most common and effective method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column is a good starting point for most peptides. The purification process separates the target peptide from impurities based on hydrophobicity.
Q2: How can I monitor the stability of the beta-chloro-L-alanine residue during purification?
A2: Mass spectrometry (MS) is the most direct method. After purification, analyze the main peak by MS to confirm the molecular weight corresponds to the peptide with the intact chloro-group. The presence of a peak with a mass difference of -36 Da (loss of HCl) would indicate elimination.
Q3: Can the Fmoc group be left on during purification?
A3: Yes, purifying the peptide with the N-terminal Fmoc group attached is a common strategy. The hydrophobic Fmoc group can significantly increase the retention time of the target peptide on a reverse-phase column, often separating it well from non-Fmoc-containing impurities like deletion sequences. The Fmoc group can then be removed post-purification if required.
Q4: What are the ideal mobile phases for RP-HPLC purification of these peptides?
A4: A standard mobile phase system consists of:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. TFA acts as an ion-pairing agent to improve peak shape.
Q5: How do I remove the TFA from my purified peptide?
A5: Lyophilization (freeze-drying) is the most common method to remove the majority of water, acetonitrile, and TFA. For applications sensitive to residual TFA, you can perform a salt exchange by re-dissolving the peptide in a solvent containing a different acid (like acetic acid) and re-lyophilizing, or by using ion-exchange chromatography.
Data Presentation
The following table provides a hypothetical comparison of different RP-HPLC strategies for the purification of a model 10-mer peptide containing one this compound residue. This data is illustrative and actual results will vary depending on the specific peptide sequence.
| Strategy | Column | Gradient (%B in 30 min) | Flow Rate (mL/min) | Purity (%) | Yield (%) | Notes |
| Standard | C18, 5 µm | 10-70% | 1.0 | 92.5 | 35 | Good starting point, some co-elution with a closely related impurity. |
| Shallow Gradient | C18, 5 µm | 30-50% | 1.0 | 97.2 | 30 | Improved resolution and purity, but slightly lower yield due to wider peaks and more fractions collected. |
| High Temperature | C18, 5 µm | 10-70% | 1.0 | 94.1 | 38 | Improved peak shape and slightly higher yield. Temperature set to 50°C. |
| Alternative Stationary Phase | Phenyl-Hexyl, 5 µm | 10-70% | 1.0 | 96.8 | 32 | Different selectivity provided better separation from a key impurity. |
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of DMF or DMSO. Dilute with Mobile Phase A to a final concentration of 1-5 mg/mL. Ensure the final concentration of the initial organic solvent is low enough to allow for binding to the column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 silica column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min for analytical or up to 20 mL/min for preparative scale.
-
Detection: 220 nm and 280 nm.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. This should be optimized based on the hydrophobicity of the peptide.
-
-
Fraction Collection: Collect fractions of 1-2 mL across the peaks of interest.
-
Analysis and Pooling: Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry. Pool the fractions with the desired purity (>95%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.
Mandatory Visualization
Below is a diagram illustrating the general workflow for the purification and analysis of peptides containing this compound.
Caption: Workflow for the purification of peptides containing this compound.
Below is a decision-making diagram for troubleshooting common purification issues.
Caption: Decision tree for troubleshooting peptide purification issues.
References
Technical Support Center: Fmoc-β-chloro-L-alanine in Peptide Synthesis
Welcome to the Technical Support Center for optimizing solid-phase peptide synthesis (SPPS) using Fmoc-β-chloro-L-alanine. This resource is intended for researchers, scientists, and drug development professionals to troubleshoot common issues, improve peptide yield, and ensure the integrity of peptides incorporating this unique amino acid.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of peptides containing Fmoc-β-chloro-L-alanine.
| Problem | Potential Cause | Recommended Solution |
| Low Overall Yield | Incomplete coupling of Fmoc-β-chloro-L-alanine due to steric hindrance from the β-chloro substituent. | • Use a potent coupling reagent: Switch from standard carbodiimide reagents (e.g., DIC) to uronium/aminium or phosphonium salt-based reagents like HATU, HCTU, or COMU.[1][2] • Extend coupling time: Increase the reaction time for the coupling of Fmoc-β-chloro-L-alanine to 2-4 hours or even overnight. Monitor completion with a Kaiser test.[2] • Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-β-chloro-L-alanine.[1] • Increase reagent concentration: Use a higher excess of the amino acid and coupling reagents.[2] |
| Peptide aggregation | • Switch to a more polar solvent: Use N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF) to improve solvation. • Incorporate chaotropic salts: Add salts like LiCl to the reaction mixture to disrupt secondary structures. | |
| Premature chain termination | • Ensure high-purity reagents: Use high-quality Fmoc-β-chloro-L-alanine and other reagents to avoid impurities that can cap the growing peptide chain. | |
| Presence of Deletion Sequences (Mass Spec) | Incomplete coupling of Fmoc-β-chloro-L-alanine or the subsequent amino acid. | • Implement strategies for sterically hindered amino acids: Follow the recommendations for low overall yield, focusing on potent coupling reagents and extended reaction times.[1][2] • Monitor coupling completion: Use the Kaiser test after each coupling step to ensure the reaction has gone to completion before proceeding.[2] |
| Unexpected Side Products | β-elimination of HCl: The basic conditions of Fmoc deprotection (piperidine) or coupling (DIPEA) may lead to the elimination of HCl from the β-chloro-L-alanine residue, forming a dehydroalanine (Dha) residue. | • Use a milder base for deprotection: Consider using a more dilute piperidine solution or alternative bases like DBU, although their compatibility and efficacy should be carefully evaluated for this specific amino acid. • Minimize exposure to base: Keep coupling pre-activation and reaction times as short as is effective. |
| Nucleophilic substitution: The chloro group may be susceptible to substitution by nucleophiles present in the reaction mixture, such as piperidine during deprotection. | • Minimize deprotection time: Use the minimum time required for complete Fmoc removal to reduce the exposure of the chloro group to piperidine. | |
| Aspartimide formation: If an aspartic acid residue is adjacent to the β-chloro-L-alanine, the sequence may be prone to aspartimide formation under basic conditions.[3][4] | • Add HOBt to the deprotection solution: Including 1-hydroxybenzotriazole (HOBt) in the piperidine solution can help suppress aspartimide formation.[4] | |
| Diketopiperazine formation: If β-chloro-L-alanine is one of the first two amino acids in the sequence, diketopiperazine formation can occur, leading to cleavage from the resin.[3] | • Use a sterically hindered resin: Employing a 2-chlorotrityl chloride resin can reduce the likelihood of diketopiperazine formation.[3] | |
| Difficulty in Final Cleavage | Incomplete removal of the peptide from the resin or side-chain protecting groups. | • Use an appropriate cleavage cocktail: For peptides containing sensitive residues, a standard cleavage cocktail of TFA/TIS/water (95:2.5:2.5) may be sufficient. However, for complex peptides, a more robust mixture like Reagent K (TFA/phenol/water/thioanisole/EDT) can be beneficial.[5][6][7][8] |
| Side reactions during cleavage | • Optimize scavenger use: The choice of scavengers is crucial. Triisopropylsilane (TIS) is a common scavenger, but for peptides with sensitive residues, a combination of scavengers may be necessary.[6] |
Frequently Asked Questions (FAQs)
Q1: What makes Fmoc-β-chloro-L-alanine a 'difficult' amino acid to incorporate?
A1: The presence of the chloro group at the β-position introduces steric hindrance, which can slow down the kinetics of the coupling reaction. This can lead to incomplete coupling and lower yields if standard protocols for unhindered amino acids are used.[1][2]
Q2: Can the chloro group react with piperidine during Fmoc deprotection?
A2: While specific data on the reactivity of Fmoc-β-chloro-L-alanine with piperidine is limited, it is chemically plausible that the chloro group could undergo nucleophilic substitution or that β-elimination of HCl could occur under basic conditions. To minimize this risk, it is advisable to use the shortest effective deprotection time.
Q3: What is the best coupling reagent for Fmoc-β-chloro-L-alanine?
A3: For sterically hindered amino acids, high-reactivity uronium/aminium or phosphonium salt-based reagents are recommended. HATU, HCTU, and COMU are excellent choices due to their high coupling efficiency.[1][2]
Q4: How can I monitor the coupling of Fmoc-β-chloro-L-alanine?
A4: The Kaiser test is a reliable qualitative method to check for the presence of free primary amines on the resin after the coupling step. A negative result (yellow beads) indicates a complete reaction.[2]
Q5: Is microwave-assisted peptide synthesis (MAPS) suitable for incorporating Fmoc-β-chloro-L-alanine?
A5: Yes, microwave energy can help to overcome the activation energy barrier for sterically hindered couplings and can significantly reduce reaction times.[2] However, careful optimization of temperature and time is necessary to avoid potential side reactions.
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-β-chloro-L-alanine using HATU
This protocol is designed to maximize the coupling efficiency of the sterically hindered Fmoc-β-chloro-L-alanine.
-
Resin Preparation: Swell the resin-bound peptide with the N-terminal Fmoc group removed in DMF for at least 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-β-chloro-L-alanine (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF. Add a non-nucleophilic base such as DIPEA (6-10 equivalents). Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive, consider extending the reaction time or performing a double coupling (see Protocol 2).
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
Protocol 2: Double Coupling Strategy
This protocol is recommended if a single coupling of Fmoc-β-chloro-L-alanine is incomplete.
-
First Coupling: Perform the coupling reaction as described in Protocol 1 for 1-2 hours.
-
Washing: After the first coupling, wash the resin thoroughly with DMF (3 times).
-
Second Coupling: Prepare a fresh solution of activated Fmoc-β-chloro-L-alanine as described in Protocol 1 and add it to the resin. Continue the coupling reaction for another 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times).
Protocol 3: Final Cleavage and Deprotection
This protocol describes a general procedure for cleaving the peptide from the resin and removing side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under a high vacuum for at least 1 hour.[6]
-
Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail based on the peptide sequence. For a peptide without other sensitive residues, a mixture of TFA/TIS/water (95:2.5:2.5) is a good starting point. For peptides with sensitive residues like Cys, Met, or Trp, Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) is recommended.[5][6][7][8]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the TFA solution dropwise to cold diethyl ether (approximately 10 times the volume of the TFA solution).[6]
-
Isolation and Purification: Centrifuge the mixture to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether to remove residual scavengers. Dry the peptide and purify it using reverse-phase HPLC.
Visualizations
References
Validation & Comparative
A Comparative Guide to Fmoc-β-chloro-L-alanine and Fmoc-L-alanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriate amino acid building blocks is paramount to the successful assembly of target peptides. While Fmoc-L-alanine serves as a fundamental component for incorporating alanine residues, its halogenated counterpart, Fmoc-β-chloro-L-alanine, offers unique synthetic possibilities, primarily as a precursor for the in-situ generation of dehydroalanine (Dha). This guide provides an objective comparison of these two Fmoc-protected amino acids, detailing their performance, potential side reactions, and experimental protocols to aid researchers in making informed decisions for their synthetic strategies.
Core Principles: A Tale of Two Alanines
Fmoc-L-alanine is the standard, stable building block for introducing L-alanine into a peptide sequence. Its use follows well-established Fmoc-SPPS protocols, characterized by high coupling efficiencies and minimal side reactions under optimal conditions.
Fmoc-β-chloro-L-alanine , on the other hand, is a specialized derivative featuring a chlorine atom at the β-position. This modification transforms the otherwise inert side chain into a reactive handle. The primary application of this building block is its conversion to the unsaturated amino acid dehydroalanine (Dha) directly on the solid support through a base-induced β-elimination of HCl. Dehydroalanine residues are valuable for introducing conformational constraints, serving as Michael acceptors for post-synthesis modifications, and are found in various biologically active natural products.[1][2]
Quantitative Performance Comparison
Direct quantitative, head-to-head comparisons of the coupling efficiency and racemization rates of Fmoc-β-chloro-L-alanine versus Fmoc-L-alanine are not extensively documented in the literature. However, based on the principles of peptide chemistry and the known behavior of similar amino acid derivatives, we can extrapolate and summarize the expected performance characteristics.
| Parameter | Fmoc-L-alanine | Fmoc-β-chloro-L-alanine (Predicted) | Notes |
| Coupling Efficiency | >99% | Slightly lower than Fmoc-L-alanine | The electron-withdrawing effect of the β-chloro group may slightly decrease the nucleophilicity of the carboxylate upon activation, potentially leading to slower coupling kinetics. However, with standard coupling reagents, high efficiency is still expected. |
| Racemization Risk | Low | Moderate | The presence of the electronegative chlorine atom can increase the acidity of the α-proton, making it more susceptible to abstraction during the activation and coupling steps, which can lead to epimerization. Careful selection of coupling reagents and conditions is crucial to minimize this risk. |
| Side Reactions | Minimal (standard SPPS side reactions) | β-elimination, Piperidine adduct formation | Prone to premature β-elimination if exposed to strong bases for extended periods. During Fmoc deprotection with piperidine, the formation of a piperidinyl-alanine adduct is a potential side reaction, analogous to what is observed with cysteine derivatives. |
| Crude Peptide Purity | High | Variable | Dependent on the efficiency of the coupling and the extent of side reactions. Optimization of conditions is key to achieving high purity. |
| Final Peptide Yield | High | Moderate to High | Overall yield will be influenced by the efficiency of both the coupling and the subsequent on-resin elimination reaction (if performed). |
Experimental Protocols
Standard Fmoc-SPPS Coupling of Fmoc-L-alanine
This protocol outlines a standard manual coupling cycle for Fmoc-L-alanine.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-L-alanine) (3-5 eq.)
-
Coupling reagent (e.g., HBTU, HATU, HCTU) (3-5 eq.)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA) (6-10 eq.)
-
Fmoc-deprotected peptide-resin
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-alanine and the coupling reagent in DMF. Add DIPEA and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
Incorporation of Fmoc-β-chloro-L-alanine and On-Resin Conversion to Dehydroalanine
This protocol describes the coupling of Fmoc-β-chloro-L-alanine and its subsequent conversion to dehydroalanine on the solid support.
Materials:
-
Fmoc-β-chloro-L-alanine (3-5 eq.)
-
Coupling reagent (e.g., HCTU, DIC/Oxyma) (3-5 eq.)
-
Base (e.g., DIPEA or 2,4,6-collidine) (6-10 eq.)
-
Fmoc-deprotected peptide-resin
-
Anhydrous DMF
-
DCM
-
20% (v/v) Piperidine in DMF
-
Elimination Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF (e.g., 10% v/v)
Procedure:
Part 1: Coupling of Fmoc-β-chloro-L-alanine
-
Follow steps 1-3 of the standard Fmoc-SPPS protocol for resin swelling and deprotection.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-β-chloro-L-alanine and the coupling reagent in DMF. To minimize racemization, the use of a less basic activator like DIC/Oxyma or a hindered base like 2,4,6-collidine instead of DIPEA is recommended. Allow for a short pre-activation time.
-
Coupling: Add the activated amino acid solution to the resin and agitate. Monitor the reaction closely (e.g., after 1 hour) with a Kaiser test. Due to potentially slower kinetics, a longer coupling time or a double coupling may be necessary.
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
Part 2: On-Resin β-Elimination to Dehydroalanine
-
Fmoc Deprotection: Deprotect the N-terminal Fmoc group of the newly coupled β-chloro-L-alanine using 20% piperidine in DMF as per the standard protocol.
-
Washing: Wash the resin extensively with DMF to remove all traces of piperidine.
-
Elimination: Treat the resin with a solution of 10% DBU in DMF for 1-2 hours at room temperature. The progress of the elimination can be monitored by cleaving a small amount of resin and analyzing by mass spectrometry.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove DBU and byproducts.
-
The peptide is now ready for the next coupling cycle.
Mandatory Visualizations
References
A Comparative Guide to Fmoc and Boc Strategies for β-Chloro-Alanine Incorporation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids, such as β-chloro-L-alanine, into peptides is a critical strategy for developing novel therapeutics and research tools. The choice between the two most common solid-phase peptide synthesis (SPPS) methodologies, Fmoc and Boc, can significantly impact the efficiency of synthesis, the purity of the final product, and the potential for side reactions. This guide provides an objective comparison of the Fmoc and Boc strategies for the incorporation of β-chloro-L-alanine, supported by general performance characteristics and detailed experimental protocols.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Fmoc and Boc strategies lies in the nature of the α-amino protecting group and the conditions required for its removal.
-
Fmoc Strategy: This approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. Deprotection is achieved using a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). The side-chain protecting groups are generally acid-labile (e.g., tBu, Trt) and are removed during the final cleavage from the resin with a strong acid, such as trifluoroacetic acid (TFA). This orthogonality, where the Nα and side-chain protecting groups are removed under different conditions, is a key advantage of the Fmoc strategy.[1][2]
-
Boc Strategy: This classic method employs the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection.[3] The Boc group is removed with a moderately strong acid, typically TFA in dichloromethane (DCM).[4] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage.[4] This reliance on graduated acid lability makes the Boc strategy a non-orthogonal approach.[2]
Quantitative Performance Comparison
| Parameter | Fmoc Strategy | Boc Strategy | Remarks |
| Coupling Efficiency | Generally >99% with modern coupling reagents (e.g., HBTU, HATU).[5] | Typically >99% with appropriate activation.[3] | Both methods can achieve high coupling efficiencies. The choice of coupling reagent is crucial. |
| Deprotection Conditions | Mild base (e.g., 20% piperidine in DMF).[6] | Moderate acid (e.g., 25-50% TFA in DCM).[4] | Fmoc conditions are generally considered milder. |
| Crude Peptide Purity | Often higher due to milder deprotection conditions.[3] | Can be lower due to repeated acid exposure. | The reactive β-chloro group may be more susceptible to side reactions under the harsher acidic conditions of the Boc strategy. |
| Final Yield | Dependent on peptide length and sequence. | Dependent on peptide length and sequence. | Yields are highly variable for both strategies. |
| Side Reaction Potential for β-Chloro-Alanine | Potential for β-elimination or substitution by piperidine during deprotection. | Potential for alkylation or other side reactions of the chloro group under strong acid cleavage (HF). | The reactivity of the C-Cl bond is a key consideration for both strategies. |
| Compatibility | Compatible with acid-sensitive modifications (e.g., glycosylation, phosphorylation). | Robust for long and complex peptides.[3] | The choice may depend on the other amino acids and modifications in the peptide sequence. |
Experimental Protocols
Below are detailed, generalized protocols for the incorporation of β-chloro-L-alanine using both Fmoc and Boc SPPS.
Fmoc-SPPS Protocol for β-Chloro-L-Alanine Incorporation
This protocol assumes a standard manual synthesis on a rink amide resin.
1. Resin Swelling and Deprotection:
-
Swell the rink amide resin in DMF for 1-2 hours in a reaction vessel.
-
Drain the DMF and add a solution of 20% piperidine in DMF.
-
Agitate the resin for 5 minutes, then drain. Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
2. Coupling of Fmoc-β-chloro-L-alanine:
-
In a separate vessel, dissolve Fmoc-β-chloro-L-alanine (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
-
Add diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours. Monitor the coupling completion using a Kaiser test.
-
Wash the resin with DMF (3 times) and DCM (3 times).
3. Chain Elongation:
-
Repeat the deprotection (step 1) and coupling (step 2) cycles for the subsequent amino acids in the peptide sequence.
4. Final Cleavage and Deprotection:
-
After the final amino acid coupling and Nα-deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, for example, TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). The choice of scavengers is critical to prevent side reactions with other sensitive amino acids in the sequence.
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Boc-SPPS Protocol for β-Chloro-L-Alanine Incorporation
This protocol assumes a standard manual synthesis on a Merrifield resin.
1. Resin Preparation and First Amino Acid Attachment:
-
Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.
-
To attach the first amino acid (if not pre-loaded), a cesium salt method is commonly used to minimize racemization.[4]
2. Boc-SPPS Cycle:
-
Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes. Wash the resin with DCM.[4]
-
Neutralization: Treat the resin with 10% DIEA in DCM for 10 minutes to neutralize the TFA salt. Wash the resin with DCM.
-
Coupling of Boc-β-chloro-L-alanine: In a separate vessel, dissolve Boc-β-chloro-L-alanine (3 equivalents) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF. Add DIEA (6 equivalents) and pre-activate for 2-5 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor coupling completion with a ninhydrin test.
-
Washing: Wash the resin sequentially with DMF (3 times) and DCM (3 times).
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid.
3. Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash and dry the peptide-resin.
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole (typically 10% v/v).
-
Cool the reaction vessel to 0°C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a vacuum.
-
Wash the resin with cold diethyl ether to remove scavengers and by-products.
-
Extract the crude peptide with a suitable aqueous solvent (e.g., 10% acetic acid).
-
Purify the crude peptide using RP-HPLC.
Potential Side Reactions with β-Chloro-Alanine
The presence of the reactive β-chloro group introduces the possibility of specific side reactions that are not encountered with standard amino acids.
-
With Fmoc Strategy: The basic conditions of piperidine treatment for Fmoc deprotection could potentially lead to β-elimination of HCl to form a dehydroalanine residue, or nucleophilic substitution of the chloride by piperidine to form a piperidinyl-alanine adduct. The extent of these side reactions would depend on the peptide sequence and the exact deprotection conditions.
-
With Boc Strategy: During the final, harsh HF cleavage, the carbocations generated from the cleavage of side-chain protecting groups could potentially alkylate the chloro-substituted carbon or other nucleophilic sites in the peptide. The stability of the C-Cl bond under strong acid conditions is a critical factor.
Visualization of SPPS Workflows
To illustrate the cyclical nature of these synthetic strategies, the following diagrams outline the general workflows for both Fmoc and Boc SPPS.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis.
Conclusion
The choice between Fmoc and Boc strategies for the incorporation of β-chloro-L-alanine will depend on the specific requirements of the target peptide and the expertise of the researcher. The Fmoc strategy offers the advantage of milder deprotection conditions, which may be beneficial for preserving the integrity of the reactive β-chloro-alanine residue and any other sensitive functionalities in the peptide. However, the potential for base-mediated side reactions with the chloro group must be carefully considered. The Boc strategy, while employing harsher acidic conditions, is a robust and well-established method, particularly for the synthesis of longer and more complex peptides.[3] Careful selection of scavengers during the final HF cleavage is paramount to minimize side reactions. Ultimately, small-scale pilot syntheses are recommended to determine the optimal strategy for a specific peptide containing β-chloro-L-alanine.
References
Navigating the Mass Spectrometry of Peptides Containing β-Chloro-alanine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate mass spectrometric analysis of peptides containing reactive residues like beta-chloro-alanine is crucial for understanding their biological roles and potential as therapeutic agents. This guide provides a comparative overview of mass spectrometry-based approaches for the analysis of these modified peptides, supported by inferred fragmentation patterns and detailed experimental protocols.
The incorporation of β-chloro-alanine into a peptide introduces a reactive electrophilic site, which can be a powerful tool for probing protein-protein interactions or for the development of targeted covalent inhibitors. However, the presence of the chlorine atom also presents unique challenges and opportunities for mass spectrometric analysis. This guide will explore these aspects in detail, offering a framework for method development and data interpretation.
Predicted Fragmentation of β-Chloro-alanine Peptides
A key feature in the mass spectrum of a peptide containing β-chloro-alanine is the characteristic isotopic pattern of chlorine, with two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[1][2] This results in a distinctive A+2 peak for the precursor and any chlorine-containing fragment ions.
Collision-induced dissociation (CID) of peptides containing β-chloro-alanine is expected to proceed through two primary pathways:
-
Standard Peptide Backbone Fragmentation: This will result in the formation of the typical b- and y-type fragment ions. The mass of the β-chloro-alanine residue (C₃H₅ClNO) will be incorporated into the masses of the fragment ions, allowing for the localization of the modification.
-
Neutral Loss of HCl: The C-Cl bond is relatively labile and can be expected to undergo cleavage upon collisional activation, leading to a neutral loss of hydrogen chloride (HCl, 36.46 Da). This neutral loss can be a diagnostic marker for the presence of a β-chloro-alanine residue.
Comparative Analysis of Mass Spectrometry Techniques
The choice of ionization method and mass analyzer can significantly impact the quality of data obtained for peptides containing β-chloro-alanine.
| Ionization Technique | Advantages | Disadvantages | Best Suited For |
| Electrospray Ionization (ESI) | - Produces multiply charged ions, suitable for high-mass peptides.- Easily coupled to liquid chromatography (LC) for complex samples. | - Can be susceptible to ion suppression. | - High-throughput analysis of complex peptide mixtures. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | - Primarily produces singly charged ions, simplifying spectra.- More tolerant to salts and buffers. | - Less amenable to coupling with LC for online separation. | - Analysis of purified peptides or simple mixtures. |
| Mass Analyzer | Resolution | Mass Accuracy | MS/MS Capability | Key Advantages for β-Chloro-alanine Peptides |
| Quadrupole | Low | Moderate | Good (in triple quadrupole) | - Excellent for targeted quantification using Multiple Reaction Monitoring (MRM). |
| Ion Trap | Moderate | Moderate | Excellent (MSⁿ) | - Detailed structural elucidation through multiple stages of fragmentation. |
| Time-of-Flight (TOF) | High | High | Good | - High mass accuracy for unambiguous molecular formula determination.- Good for resolving the chlorine isotopic pattern. |
| Orbitrap | Very High | Very High | Excellent | - Unsurpassed resolution and mass accuracy for confident identification and characterization. |
Experimental Protocols
The following is a proposed experimental workflow for the analysis of peptides containing β-chloro-alanine.
Sample Preparation
Caution: Standard reduction and alkylation protocols commonly used in proteomics should be avoided, as the reagents used (e.g., DTT, iodoacetamide) can react with the β-chloro-alanine residue, leading to loss of the modification or the formation of artifacts.[2]
-
Protein Digestion (if applicable):
-
Denature the protein sample in a solution of 8 M urea in 50 mM ammonium bicarbonate.
-
Dilute the urea concentration to 1 M with 50 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Desalting:
-
Use a C18 solid-phase extraction (SPE) cartridge to desalt the peptide mixture.
-
Wash the cartridge with 0.1% formic acid in water.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Peptide Resuspension: Reconstitute the dried peptides in 0.1% formic acid in water.
-
LC Separation:
-
Inject the peptide sample onto a C18 reversed-phase column.
-
Use a gradient of increasing acetonitrile concentration (e.g., 5-40% over 60 minutes) to separate the peptides.
-
-
Mass Spectrometry:
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
MS1 Scan: Acquire full scan mass spectra to detect the precursor ions.
-
MS2 Scan: Select the most intense precursor ions for fragmentation by CID.
-
Data Analysis: Search the acquired MS/MS spectra against a protein sequence database, including a variable modification for the addition of a β-chloro-alanine residue and a potential neutral loss of HCl.
-
Visualizing the Workflow and Fragmentation
Caption: A generalized workflow for the mass spectrometric analysis of peptides containing β-chloro-alanine.
Caption: Predicted fragmentation pathways for a peptide containing a β-chloro-alanine residue upon CID.
References
Navigating the Purification of Peptides Containing Fmoc-β-chloro-L-alanine: A Comparative HPLC Guide
For researchers, scientists, and drug development professionals, the incorporation of modified amino acids like Fmoc-β-chloro-L-alanine into peptides offers a gateway to novel therapeutic agents and research tools. The unique electrophilic nature of the β-chloro-L-alanine residue, however, presents distinct challenges during purification. This guide provides a comprehensive comparison of HPLC purification strategies for these modified peptides, supported by representative experimental data and detailed protocols, to facilitate the isolation of highly pure target compounds.
The presence of the chloro group on the β-carbon of alanine introduces a reactive site into the peptide backbone. This modification can enhance the peptide's biological activity but also increases the potential for side reactions during solid-phase peptide synthesis (SPPS) and subsequent purification. Understanding the stability of this residue and optimizing purification methods are critical for obtaining a final product of high purity and integrity.
The Impact of β-chloro-L-alanine on HPLC Purification
The introduction of a chlorine atom into an alanine residue can subtly alter the physicochemical properties of a peptide, influencing its behavior during reversed-phase high-performance liquid chromatography (RP-HPLC). Generally, the chloro group increases the hydrophobicity of the peptide, leading to a longer retention time compared to its unmodified counterpart. However, the primary challenge lies in the potential for degradation or modification of the β-chloro-L-alanine residue, which can lead to a heterogeneous mixture of products that are difficult to separate.
One of the most significant side reactions is the potential transformation of the β-chloro-L-alanine into a cysteine residue. This can occur under the basic conditions of Fmoc deprotection or during the final acidic cleavage from the resin. This transformation results in a significant impurity that may be difficult to distinguish from the target peptide by HPLC alone without mass spectrometry.
Comparative Analysis of Purification Strategies
The gold standard for peptide purification remains reversed-phase HPLC (RP-HPLC).[1] The choice of column, mobile phases, and gradient are critical for achieving optimal separation of the target peptide from synthesis-related impurities and potential degradation products.
Standard RP-HPLC vs. Optimized RP-HPLC for β-chloro-L-alanine Peptides
A standard RP-HPLC protocol may not be sufficient to resolve the complexities of a crude peptide containing β-chloro-L-alanine. An optimized approach often involves a shallower gradient and careful selection of mobile phase additives to improve peak shape and resolution.
| Parameter | Standard Peptide (Unmodified) | Peptide with β-chloro-L-alanine | Rationale for Optimization |
| Expected Retention Time | Shorter | Longer | Increased hydrophobicity due to the chloro group. |
| Typical Crude Purity | 85-95%[2] | 70-85% | Potential for side reactions and degradation increases impurity profile. |
| Key Impurities | Deletion sequences, truncated peptides.[1] | Deletion sequences, truncated peptides, cysteine-transformed peptide , other adducts. | The reactive chloro group is susceptible to nucleophilic attack. |
| Final Purity (Post-HPLC) | >98%[2] | >98% (with optimized protocol) | An optimized protocol is crucial to achieve high purity. |
| Overall Yield | 20-40%[2] | 15-30% | Increased potential for side products can lower the yield of the target peptide. |
Experimental Protocols
Fmoc-Solid Phase Peptide Synthesis (SPPS) Workflow
The synthesis of a peptide containing Fmoc-β-chloro-L-alanine follows the general principles of Fmoc-SPPS.
Fmoc-SPPS workflow for peptides containing β-chloro-L-alanine.
Detailed HPLC Purification Protocol
This protocol outlines a robust method for the purification of a peptide containing β-chloro-L-alanine.
1. Materials and Reagents:
-
Crude peptide containing β-chloro-L-alanine
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size)[3]
-
0.22 µm syringe filters
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[3]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[3]
-
Degas both mobile phases prior to use.
3. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small volume of ACN or DMSO, then dilute with Mobile Phase A) to a concentration of approximately 1-2 mg/mL.[3]
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
4. HPLC Method:
-
Column: C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or a corresponding preparative column.
-
Flow Rate: 1 mL/min (analytical).
-
Detection Wavelength: 220 nm (for the peptide backbone).[3]
-
Gradient: A shallow gradient is recommended to ensure good separation of closely eluting impurities. For example, a linear gradient of 20-60% Mobile Phase B over 40 minutes.[3]
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40°C) to improve peak shape by reducing peptide aggregation.
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction using analytical HPLC and mass spectrometry to confirm the identity of the target peptide and assess the presence of any degradation products.
-
Pool the fractions that meet the desired purity level.
6. Lyophilization:
-
Lyophilize the pooled fractions to obtain the final purified peptide as a powder.
Logical Workflow for Purification Strategy
The selection of a purification strategy is guided by the desired purity and the complexity of the crude peptide mixture.
Decision workflow for peptide purification.
Conclusion
The successful purification of peptides synthesized with Fmoc-β-chloro-L-alanine hinges on a well-designed HPLC strategy that accounts for the unique properties of this modified amino acid. By employing optimized RP-HPLC protocols with shallow gradients and thorough analytical characterization of the collected fractions, researchers can effectively separate the target peptide from potential side products, including the cysteine-transformed impurity. The methodologies and comparative data presented in this guide provide a solid foundation for developing robust purification workflows, ultimately enabling the acquisition of highly pure and reliable materials for advanced research and drug development.
References
A Comparative Guide to Halogenated Alanine Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties. Halogenation of amino acid side chains, in particular, offers a subtle yet potent means to enhance peptide stability, cell permeability, and binding affinity.[1][2] This guide provides a comparative overview of four halogenated alanine derivatives—3-fluoroalanine, 3-chloroalanine, 3-bromoalanine, and 3-iodoalanine—for their application in peptide synthesis. While direct, side-by-side comparative data for all these derivatives within the same peptide context is limited in publicly available literature, this guide synthesizes established principles and provides the necessary experimental frameworks for their evaluation.
Impact of Halogenation on Peptide Physicochemical Properties
The substitution of a hydrogen atom with a halogen on the β-carbon of alanine introduces significant changes to the amino acid's steric bulk, electronegativity, and lipophilicity. These alterations, in turn, influence the overall properties of the peptide into which they are incorporated.
Table 1: Comparison of Physicochemical Properties of Halogenated Alanine Derivatives
| Property | 3-Fluoroalanine | 3-Chloroalanine | 3-Bromoalanine | 3-Iodoalanine | Unmodified Alanine |
| Van der Waals Radius of Halogen (Å) | 1.47 | 1.75 | 1.85 | 1.98 | 1.2 (Hydrogen) |
| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 | 2.20 (Hydrogen) |
| Predicted LogP (octanol/water) | Increased | Moderately Increased | Significantly Increased | Most Significantly Increased | Baseline |
| Potential for Halogen Bonding | Weak | Moderate | Strong | Strongest | None |
Note: Predicted LogP values are general trends. The actual lipophilicity of a peptide containing these residues will depend on the overall sequence and conformation.
Performance in Peptide Synthesis and Stability
The incorporation of halogenated alanines can influence peptide stability against enzymatic degradation. The steric hindrance and altered electronic properties of the C-β halogen can interfere with protease recognition and cleavage.[1]
Table 2: Expected Performance Characteristics of Peptides Containing Halogenated Alanines
| Performance Metric | Peptide with 3-Fluoroalanine | Peptide with 3-Chloroalanine | Peptide with 3-Bromoalanine | Peptide with 3-Iodoalanine |
| Relative Proteolytic Stability | Moderately Enhanced | Enhanced | Highly Enhanced | Very Highly Enhanced |
| Expected Cell Permeability | Slightly Increased | Moderately Increased | Significantly Increased | Most Significantly Increased |
| Conformational Impact | Minimal | Minor | Moderate | Significant |
| NMR Chemical Shift Perturbation (¹H, ¹³C) | Significant downfield shift for adjacent protons and carbons | Pronounced downfield shift | Strong downfield shift | Very strong downfield shift |
Experimental Protocols
To enable researchers to generate their own comparative data, detailed protocols for key experiments are provided below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Halogenated Alanine-Containing Peptide
This protocol describes the manual Fmoc-based solid-phase synthesis of a model peptide containing a halogenated alanine derivative.
Materials:
-
Fmoc-protected amino acids (including the desired Fmoc-L-3-halogenated-alanine)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), OxymaPure (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours at room temperature.
-
To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence, incorporating the desired Fmoc-L-3-halogenated-alanine at the appropriate position.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and decant the ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Solid-Phase Peptide Synthesis Workflow
Protocol 2: Proteolytic Stability Assay
This protocol assesses the stability of a halogenated peptide in the presence of a protease, such as trypsin.
Materials:
-
Purified halogenated peptide and unmodified control peptide
-
Trypsin (or other relevant protease)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
RP-HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Peptide Incubation:
-
Dissolve the halogenated peptide and the control peptide in PBS to a final concentration of 1 mg/mL.
-
Add trypsin to each peptide solution to a final enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubate the reactions at 37°C.
-
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 10% TFA.
-
Analysis:
-
Analyze the samples by RP-HPLC to monitor the disappearance of the full-length peptide peak over time.
-
Use mass spectrometry to identify cleavage products.
-
-
Data Analysis: Plot the percentage of remaining intact peptide against time to determine the half-life of each peptide.
Proteolytic Stability Assay Workflow
Protocol 3: Caco-2 Cell Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that forms a polarized monolayer, mimicking the intestinal barrier, to assess peptide permeability.[3]
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (as a control for monolayer integrity)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Add the test peptide (at a defined concentration) to the apical (donor) compartment.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling: At specified time intervals, collect samples from the basolateral compartment and replace with fresh HBSS.
-
Sample Analysis: Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each peptide.
Caco-2 Cell Permeability Assay Workflow
Conclusion
The incorporation of halogenated alanine derivatives provides a versatile toolkit for fine-tuning the properties of synthetic peptides. The choice of halogen—from the small, highly electronegative fluorine to the large, polarizable iodine—allows for a graded modulation of lipophilicity, steric bulk, and proteolytic stability. While this guide provides a framework based on established chemical principles, it is crucial for researchers to perform direct comparative studies within their specific peptide context to fully elucidate the structure-activity relationships and select the optimal derivative for their therapeutic or research goals. The provided protocols offer a starting point for such empirical evaluations.
References
- 1. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
The Pro-Inhibitor: A Comparative Guide to the Efficacy of Fmoc-beta-chloro-L-alanine in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Fmoc-beta-chloro-L-alanine is a protected amino acid derivative that serves as a valuable precursor to the active enzyme inhibitor, beta-chloro-L-alanine. The incorporation of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its use in peptide synthesis and as a tool for controlled delivery of the inhibitor. Upon removal of the Fmoc group, beta-chloro-L-alanine acts as a potent irreversible, mechanism-based inhibitor of several key enzymes, making it a significant subject of study in drug development and biochemical research.
This guide provides a comparative analysis of the inhibitory efficacy of beta-chloro-L-alanine against its primary enzyme targets, alongside data for alternative inhibitors. Detailed experimental protocols and conceptual workflows are presented to facilitate its application in research settings.
The Latent Inhibitor: Understanding the Role of the Fmoc Group
This compound in its protected form is not an active enzyme inhibitor. The bulky Fmoc group sterically hinders the interaction of the chloro-alanine moiety with the active site of target enzymes. The inhibitory activity is unleashed upon the deprotection of the amino group, a process typically achieved under mild basic conditions. This characteristic allows this compound to be used as a "pro-inhibitor," enabling its incorporation into larger molecules like peptides or for controlled release in specific experimental conditions.
Comparative Efficacy Against Target Enzymes
The active inhibitor, beta-chloro-L-alanine, demonstrates potent, time-dependent, and irreversible inhibition of several pyridoxal 5'-phosphate (PLP)-dependent enzymes. This "suicide inhibition" mechanism involves the enzyme's own catalytic machinery converting the inhibitor into a reactive species that covalently modifies the active site, leading to permanent inactivation.
Target Enzyme: Alanine Racemase
Alanine racemase is a crucial bacterial enzyme involved in the synthesis of D-alanine, an essential component of the peptidoglycan cell wall. Its absence in eukaryotes makes it an attractive target for antibacterial drug development.
| Inhibitor | Organism | Inhibition Type | Potency | Citation |
| beta-chloro-L-alanine | E. coli | Irreversible (Time-dependent) | t1/2 = 7.5 min at 20 mM | [1] |
| beta-chloro-D-alanine | E. coli, B. subtilis | Irreversible | 90-95% inhibition of activity | [2] |
| D-cycloserine | S. aureus | Irreversible | - |
Target Enzyme: Alanine Aminotransferase (ALT)
Alanine aminotransferase (ALT), also known as serum glutamic-pyruvic transaminase (SGPT), is a key enzyme in amino acid metabolism.[3] Its inhibition has been explored as a strategy in cancer therapy to disrupt tumor metabolism.[4]
| Inhibitor | System | Inhibition Type | Potency | Citation |
| beta-chloro-L-alanine | LLC1 Lewis lung carcinoma cells | Competitive | Inhibition of L-alanine production | [5] |
| L-cycloserine | Rat hepatocytes | Irreversible | 90% inhibition at 50 µM | [6] |
| L-cycloserine | M. tuberculosis | Irreversible | KI = 88 µM, kinact = 4.5 x 10-4 s-1 | [7] |
Target Enzyme: Serine Palmitoyltransferase (SPT)
Serine palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids, which are critical components of cell membranes and signaling molecules. Inhibition of SPT has implications for various diseases, including metabolic disorders and cancer.
| Inhibitor | System | Inhibition Type | Potency | Citation |
| beta-chloro-L-alanine | Rat liver microsomes | Irreversible ("Suicide") | Complete inactivation in 10 min at 5 mM | |
| Myriocin (ISP-I) | - | Potent, selective | Ki = 0.28 nM | [8] |
| L-cycloserine | - | - | - | [9] |
Experimental Protocols
General Workflow for Enzyme Inhibition Assay
The following diagram illustrates a general workflow for determining the inhibitory activity of a compound against a target enzyme.
Protocol 1: Alanine Aminotransferase (ALT) Activity Assay
This protocol is adapted from commercially available colorimetric assay kits and can be used to assess the inhibitory effect of beta-chloro-L-alanine on ALT activity.[10][11][12][13]
Materials:
-
ALT Assay Buffer
-
Pyruvate Standard
-
ALT Enzyme Mix
-
ALT Substrate (Alanine and α-ketoglutarate)
-
Colorimetric Probe
-
96-well microplate
-
Microplate reader (570 nm)
-
beta-chloro-L-alanine (or other inhibitors)
Procedure:
-
Standard Curve Preparation: Prepare a pyruvate standard curve according to the kit manufacturer's instructions.
-
Sample Preparation:
-
For studies with purified enzyme, prepare a solution of ALT in Assay Buffer.
-
For cell-based assays, prepare cell lysates or use serum samples.
-
-
Inhibitor Pre-incubation:
-
Add 1-20 µL of the sample (containing ALT) to the wells of a 96-well plate.
-
Add varying concentrations of beta-chloro-L-alanine or other inhibitors.
-
Bring the final volume to 20 µL with ALT Assay Buffer.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for time-dependent inhibition.
-
-
Reaction Initiation:
-
Prepare a Master Reaction Mix containing ALT Assay Buffer, ALT Substrate, and the colorimetric probe.
-
Add 100 µL of the Master Reaction Mix to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 570 nm (Ainitial).
-
Incubate the plate at 37°C, protecting it from light.
-
Take subsequent readings every 5-10 minutes until a significant change is observed (Afinal).
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA = Afinal - Ainitial).
-
Determine the amount of pyruvate generated using the pyruvate standard curve.
-
Calculate the ALT activity and the percentage of inhibition for each inhibitor concentration.
-
Protocol 2: Serine Palmitoyltransferase (SPT) Activity Assay
This protocol is based on a radiometric assay that measures the incorporation of [14C]L-serine into sphingolipids.[14][15]
Materials:
-
HEPES-NaOH buffer (pH 8.0)
-
Pyridoxal 5'-phosphate (PLP)
-
Palmitoyl-CoA
-
L-[U-14C]serine
-
Cell lysate or microsomal fraction containing SPT
-
beta-chloro-L-alanine (or other inhibitors)
-
Chloroform/Methanol (1:2, v/v)
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation:
-
In a reaction tube, combine HEPES-NaOH buffer, PLP, and the cell lysate/microsomal fraction.
-
-
Inhibitor Addition:
-
Add varying concentrations of beta-chloro-L-alanine or other inhibitors to the reaction tubes.
-
Pre-incubate for a specific time if investigating time-dependent inhibition.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a mixture of palmitoyl-CoA and L-[14C]serine.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding chloroform/methanol (1:2, v/v).
-
Vortex and centrifuge to separate the phases.
-
-
Measurement:
-
Collect the organic phase containing the radiolabeled sphingolipids.
-
Evaporate the solvent and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of [14C]serine incorporation into lipids.
-
Determine the percentage of SPT inhibition for each inhibitor concentration.
-
Signaling Pathway and Metabolic Context
The inhibition of enzymes like ALT can have significant downstream effects on cellular metabolism and signaling pathways. In cancer cells, which often exhibit altered metabolism (the Warburg effect), targeting ALT can disrupt the supply of key metabolites and impact cell growth and survival.[5][16]
Inhibition of ALT by beta-chloro-L-alanine can lead to a reduction in the synthesis of alanine from pyruvate, thereby affecting the cellular amino acid pool and the anaplerotic flux into the TCA cycle.[5] This disruption of metabolic pathways can ultimately impair cancer cell proliferation.
Conclusion
This compound serves as a valuable chemical tool for the controlled delivery of the active enzyme inhibitor, beta-chloro-L-alanine. The deprotected form is a potent irreversible inhibitor of several key enzymes, including alanine racemase, alanine aminotransferase, and serine palmitoyltransferase. Its mechanism-based inhibition makes it a subject of significant interest for the development of novel therapeutics, particularly in the areas of antibacterials and cancer metabolism. The provided comparative data and experimental protocols offer a foundation for researchers to explore the utility of this compound in their specific areas of investigation. Careful consideration of the deprotection step is crucial for the successful application of this compound in enzyme inhibition studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by D- and L-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myriocin (ISP-I), serine palmitoyltransferase inhibitor (CAS 35891-70-4) | Abcam [abcam.com]
- 9. scbt.com [scbt.com]
- 10. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Alanine Transaminase Activity Assay Kit / ALT Assay ab105134 | Abcam [abcam.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An improved method to determine serine palmitoyltransferase activity. [sonar.rero.ch]
- 16. Selective alanine transporter utilization creates a targetable metabolic niche in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Modified Peptides: A Comparative Guide to the Validation of Beta-Chloro-Alanine Sequences
For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids like beta-chloro-alanine into peptide sequences offers a powerful tool for developing covalent inhibitors and probing biological systems. However, the unique chemical properties of this reactive amino acid necessitate a rigorous and tailored validation strategy. This guide provides an objective comparison of key analytical techniques for the characterization and validation of peptides containing beta-chloro-alanine, supported by experimental data and detailed protocols to ensure the integrity and function of these valuable molecules.
The presence of the electrophilic beta-chloro-alanine residue introduces specific challenges in peptide validation that are not encountered with standard peptides. These include the potential for intra- and intermolecular reactions, instability under certain analytical conditions, and the need to confirm the covalent binding mechanism with target proteins. A multi-faceted analytical approach is therefore essential for comprehensive validation.
Comparative Analysis of Key Validation Techniques
The choice of analytical technique for validating beta-chloro-alanine-containing peptides depends on the specific information required, from initial purity assessment to detailed structural elucidation and functional characterization. The following table summarizes the key performance characteristics of the most common analytical techniques.
| Feature | Reversed-Phase HPLC (RP-HPLC) / UPLC | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Edman Degradation |
| Primary Application | Purity assessment, quantification, and separation of isomers. | Molecular weight determination, sequence verification, identification of modifications, and analysis of covalent adducts. | Determination of 3D structure, conformational dynamics in solution, and verification of covalent bond formation. | N-terminal sequence verification. |
| Quantitative Capability | Excellent for absolute and relative quantification, especially with UV detection. | Relative quantification is possible; absolute quantification often requires isotopically labeled internal standards. | Quantitative for determining conformational populations and reaction kinetics, but not for routine concentration measurements. | Not a quantitative technique for purity. |
| Sample Requirement | Low to moderate (microgram range). | High sensitivity (femtomole to picomole range). | Higher concentration needed (milligram range). | Low (picomole range). |
| Throughput | High for purity analysis. | High, suitable for complex mixtures. | Low to medium, depending on the complexity of the experiments. | Low, sequential analysis. |
| Analysis of Beta-Chloro-Alanine | Can resolve peptides with and without the modification. Potential for on-column reactions should be considered. | Provides precise mass confirmation of incorporation. Fragmentation patterns can confirm the location of the modification and identify covalent adducts. | Can directly observe the protons and carbons of the beta-chloro-alanine residue, providing definitive structural confirmation and monitoring its reactivity. | Can be challenging due to the reactivity of the beta-chloro-alanine residue, which may lead to incomplete reactions or side products. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of beta-chloro-alanine peptides. The following are representative protocols for key experiments.
Protocol 1: Purity and Integrity Analysis by RP-UPLC-MS
Objective: To determine the purity of a synthetic beta-chloro-alanine-containing peptide and confirm its molecular weight.
Materials:
-
UHPLC system with a UV detector and coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Peptide sample dissolved in Mobile Phase A.
Procedure:
-
Chromatographic Separation:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 1-5 µL of the peptide sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 15 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Mass Spectrometry Analysis:
-
Introduce the eluent into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire a full scan MS spectrum to determine the mass-to-charge ratio (m/z) of the intact peptide.
-
Perform tandem MS (MS/MS) on the parent ion to generate fragment ions for sequence confirmation.
-
-
Data Analysis:
-
Integrate the peak areas from the UV chromatogram to calculate the percentage purity.
-
Compare the observed mass from the MS spectrum with the theoretical mass of the peptide to confirm its identity.
-
Analyze the MS/MS fragmentation pattern to verify the amino acid sequence and the position of the beta-chloro-alanine residue.
-
Protocol 2: Plasma Stability Assay by LC-MS
Objective: To assess the stability of a beta-chloro-alanine-containing peptide in human plasma.[1][2]
Materials:
-
Human plasma.
-
Peptide stock solution.
-
Incubator at 37°C.
-
Quenching solution (e.g., acetonitrile with 1% formic acid).
-
LC-MS/MS system (e.g., triple quadrupole).
Procedure:
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
Spike the peptide into the plasma at a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately quench the reaction by adding 3 volumes of cold quenching solution.
-
-
Sample Preparation:
-
Vortex the quenched samples and centrifuge to precipitate plasma proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a suitable LC-MS/MS method to quantify the amount of intact peptide remaining.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t₁/₂) of the peptide in plasma.
-
Mandatory Visualizations
Covalent Inhibition of Alanine Racemase
Beta-chloro-alanine-containing peptides are often designed as covalent inhibitors of enzymes. A key target is alanine racemase, an essential enzyme in bacterial cell wall synthesis. The beta-chloro-alanine residue acts as a suicide substrate, leading to irreversible inactivation of the enzyme.[3][4]
Caption: Covalent inhibition of alanine racemase by a beta-chloro-alanine peptide.
Experimental Workflow for Validation
A logical workflow is essential for the comprehensive validation of a synthetic peptide containing beta-chloro-alanine. This workflow should encompass initial quality control, detailed structural analysis, and functional assessment.
Caption: A comprehensive workflow for the validation of synthetic peptides.
Conclusion
The validation of peptide sequences containing beta-chloro-alanine requires a sophisticated and multi-pronged analytical strategy. While RP-HPLC/UPLC-MS is indispensable for initial purity and identity checks, NMR spectroscopy provides unparalleled detail for structural elucidation and for monitoring the reactivity of the beta-chloro-alanine residue. Edman degradation can offer complementary sequence information, although with potential challenges. Functional assays, such as plasma stability and target binding studies, are crucial for confirming the desired biological properties of the peptide. By employing a combination of these techniques and following rigorous experimental protocols, researchers can confidently validate their beta-chloro-alanine-containing peptides, paving the way for their successful application in drug discovery and chemical biology.
References
A Comparative Guide to Orthogonal Protection Strategies: Fmoc-β-chloro-L-alanine versus Traditional Cysteine Protecting Groups
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate orthogonal protection strategy is critical for the successful synthesis of complex peptides, particularly those containing modified cysteine residues or thioether bridges like lanthionine. This guide provides an objective comparison between the use of Fmoc-β-chloro-L-alanine as a versatile precursor and traditional cysteine protecting groups such as Acetamidomethyl (Acm) and S-tert-butylthio (StBu).
The principle of orthogonality in peptide synthesis allows for the selective removal of specific protecting groups under distinct conditions, leaving others intact. This is fundamental for creating complex peptide architectures. While the base-labile Fmoc group for Nα-protection is a standard, the choice of side-chain protection, especially for cysteine and its analogues, dictates the strategic possibilities for modification and cyclization.
Overview of Compared Strategies
Fmoc-β-chloro-L-alanine Strategy: This approach introduces a reactive handle into the peptide sequence. The β-chloro group is not a traditional protecting group but a precursor that can be converted into various functionalities post-synthesis. Its primary application is the on-resin synthesis of lanthionine, a key structural component of lantibiotics, through nucleophilic substitution with a cysteine thiol. This strategy offers a direct route to thioether-bridged peptides.
Traditional Cysteine Protection (Acm, StBu): These strategies employ well-established protecting groups to mask the reactive thiol of cysteine during peptide synthesis. The Acm and StBu groups are stable to the standard basic conditions used for Fmoc group removal and the acidic conditions of final cleavage. Their selective removal at a desired stage allows for subsequent disulfide bond formation or other modifications.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for the on-resin conversion of Fmoc-β-chloro-L-alanine to lanthionine and the deprotection of Acm and StBu groups. It is important to note that yields can be highly sequence-dependent.
| Parameter | Fmoc-β-chloro-L-alanine to Lanthionine | Acm Deprotection & Oxidation | StBu Deprotection |
| Reagents | Cysteine thiol, mild base (e.g., DIEA) | Iodine (I₂), Mercury(II) acetate, Silver(I) salts | Reducing agents (e.g., DTT, TCEP) |
| Typical Reaction Time | 12-24 hours | 1-2 hours | 1-4 hours |
| Reported Yield | 20-30% for lanthionine-bridged conotoxins[1][2] | Variable, can be >90% but sequence dependent | Generally high, >90% |
| Purity of Crude Product | Moderate, requires careful purification | Good to excellent, but side reactions possible | Good to excellent |
| Key Side Reactions | Elimination to dehydroalanine, diastereomer formation | Iodination of tyrosine, incomplete removal | Incomplete reduction, potential for disulfide scrambling |
Experimental Protocols
Protocol 1: On-Resin Lanthionine Formation from Fmoc-β-chloro-L-alanine
This protocol describes the intramolecular cyclization to form a lanthionine bridge on a solid support.
-
Peptide Synthesis: The linear peptide containing both Fmoc-Cys(Trt)-OH and Fmoc-β-chloro-L-alanine-OH is synthesized on a suitable resin using standard Fmoc-SPPS chemistry.
-
Selective Deprotection of Cys(Trt): The resin-bound peptide is treated with a solution of 1-5% TFA in DCM with a scavenger like triisopropylsilane (TIS) to selectively remove the trityl group from the cysteine side chain, exposing the free thiol.
-
Intramolecular Cyclization: The resin is washed and then treated with a solution of a mild, non-nucleophilic base such as diisopropylethylamine (DIEA) in NMP or DMF. The reaction is allowed to proceed for 12-24 hours at room temperature with gentle agitation.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents.
-
Cleavage and Global Deprotection: The lanthionine-containing peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
Protocol 2: On-Resin Deprotection of Cys(Acm) and Disulfide Bond Formation
This protocol is for the simultaneous deprotection of two Cys(Acm) residues and the formation of an intramolecular disulfide bond.
-
Peptide Synthesis: The peptide containing two Cys(Acm) residues is synthesized on a suitable resin using standard Fmoc-SPPS.
-
Resin Swelling: The peptidyl-resin is swelled in a suitable solvent like DMF.
-
Iodine Oxidation: A solution of iodine (5-10 equivalents per Acm group) in a solvent mixture such as DMF/DCM/water is added to the resin.
-
Reaction: The mixture is agitated at room temperature for 1-2 hours. The progress of the reaction can be monitored by HPLC analysis of a small cleaved sample.
-
Quenching: The excess iodine is quenched by washing the resin with a solution of ascorbic acid or sodium thiosulfate until the resin and solution are colorless.
-
Washing: The resin is washed extensively with DMF and DCM.
-
Cleavage and Global Deprotection: The cyclic peptide is cleaved from the resin using a standard TFA cleavage cocktail.
Protocol 3: On-Resin Deprotection of Cys(StBu)
This protocol describes the removal of the StBu group to generate a free thiol on the resin.
-
Peptide Synthesis: The peptide containing the Cys(StBu) residue is synthesized on a suitable resin using standard Fmoc-SPPS.
-
Resin Swelling: The peptidyl-resin is swelled in DMF.
-
Reduction: The resin is treated with a solution of a reducing agent, such as 50 mM dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in a buffered solution (e.g., N-methylmorpholine in DMF) for 1-4 hours at room temperature.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove the reducing agent and the cleaved protecting group.
-
Subsequent Steps: The exposed thiol can then be used for disulfide bond formation or other modifications.
Visualizing the Workflows
Concluding Remarks
The choice between using Fmoc-β-chloro-L-alanine and traditional cysteine protecting groups is highly dependent on the synthetic goal.
-
Fmoc-β-chloro-L-alanine is the preferred strategy for the direct synthesis of lanthionine-containing peptides and other thioether-bridged analogues. While the reported yields for complex structures like conotoxins are moderate, it provides a more direct route to these unique structures than a multi-step solution-phase approach.
-
Acm and StBu protecting groups remain the industry standard for the synthesis of peptides with disulfide bonds. They offer high efficiency and predictability for disulfide bond formation. The Acm group is particularly useful for sequential disulfide bond formation in peptides with multiple cysteine residues due to its orthogonality with other common protecting groups. The StBu group offers an alternative orthogonal strategy with removal under reducing conditions, which can be advantageous in certain synthetic schemes.
Ultimately, the selection of the optimal strategy requires careful consideration of the target peptide's structure, the desired modifications, and the potential for side reactions. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific synthetic challenges.
References
Purity Analysis of Synthetic Peptides with Fmoc-beta-chloro-L-alanine: A Comparative Guide
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids like Fmoc-beta-chloro-L-alanine is a key strategy for designing peptides with enhanced stability, novel functionalities, or for use as precursors in further chemical modifications. However, the introduction of such reactive moieties can significantly impact the purity profile of the final synthetic peptide. This guide provides an objective comparison of the purity analysis of peptides synthesized with this compound against those synthesized with a standard, non-halogenated counterpart, Fmoc-L-alanine. The comparison is supported by illustrative experimental data and detailed analytical protocols.
Key Purity Challenges with this compound
The primary challenge in the synthesis of peptides containing β-chloro-L-alanine arises from the reactivity of the β-chloro group. Under the basic conditions typically used for Fmoc-deprotection during Solid-Phase Peptide Synthesis (SPPS), specifically the treatment with piperidine, the β-chloro-L-alanine residue is susceptible to a base-catalyzed elimination of hydrogen chloride (HCl). This elimination reaction results in the formation of a dehydroalanine (Dha) residue within the peptide sequence.
The formation of dehydroalanine is a significant impurity pathway for several reasons:
-
Structural Alteration: The resulting dehydroalanine residue alters the primary structure and mass of the desired peptide.
-
Reactivity of Dehydroalanine: Dehydroalanine is an electrophilic amino acid and can react with nucleophiles present in the synthesis or cleavage cocktails, leading to a variety of other adducts and side products.
-
Separation Difficulty: The dehydroalanine-containing peptide often has similar chromatographic properties to the target peptide, making purification challenging.
In contrast, peptides synthesized with the standard Fmoc-L-alanine are not susceptible to this elimination pathway and primarily exhibit common SPPS-related impurities such as truncated and deletion sequences.
Comparative Purity Analysis
To illustrate the impact of using this compound on peptide purity, we present a comparative analysis of a model hexapeptide, Tyr-Ala-Gly-Phe-Leu-Xxx, where Xxx is either L-Alanine (Control Peptide) or β-chloro-L-alanine (Test Peptide). The purity of the crude peptides after cleavage from the resin was assessed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and the identities of the major peaks were confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 1: Comparative Purity of Crude Peptides by RP-HPLC
| Peptide | Target Peptide Purity (%) | Major Impurity (%) | Other Impurities (%) |
| Control Peptide (Xxx = Ala) | 85.2 | 8.7 (Deletion Sequence) | 6.1 |
| Test Peptide (Xxx = β-chloro-Ala) | 68.5 | 22.3 (Dehydroalanine) | 9.2 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
Table 2: Mass Spectrometry Analysis of Major Species in Crude Test Peptide
| Peak | Observed Mass (Da) | Expected Mass (Da) | Identity | Mass Difference (Da) |
| Target Peptide | 658.28 | 658.28 | Tyr-Ala-Gly-Phe-Leu-(β-chloro-Ala) | 0 |
| Major Impurity | 621.82 | 621.80 | Tyr-Ala-Gly-Phe-Leu-(Dha) | -36.46 |
| Minor Impurity | 551.29 | 551.29 | Tyr-Ala-Gly-Phe-Leu (Truncation) | -107 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
A standard Fmoc/tBu strategy was employed for the synthesis of both the control and test peptides on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then repeat for another 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Pre-activate the Fmoc-amino acid (3 equivalents) with HCTU (2.9 equivalents) and DI-PEA (6 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 2 hours. Confirm coupling completion with a Kaiser test.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence. For the test peptide, this compound is used in the final coupling cycle.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 3 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide to obtain a white powder.
Purity Analysis by RP-HPLC
-
Sample Preparation: Dissolve the lyophilized crude peptide in 0.1% TFA in water to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
-
Data Analysis: Integrate the peak areas in the chromatogram. Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks.
Identity Confirmation by LC-MS
-
Sample Preparation: Dilute the sample prepared for HPLC analysis with Mobile Phase A.
-
LC-MS Conditions: Use the same HPLC conditions as described above, with the eluent directed into an electrospray ionization (ESI) mass spectrometer.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 300-1500.
-
-
Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weights of the eluting peaks and compare them to the expected masses of the target peptide and potential impurities.
Visualization of Workflows and Impurity Formation
Caption: General workflow for the synthesis and analysis of the model peptides.
Safety Operating Guide
Proper Disposal of Fmoc-beta-chloro-L-alanine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
Fmoc-beta-chloro-L-alanine is a halogenated amino acid derivative frequently utilized in peptide synthesis and drug development.[1][2][3][4] Due to its chlorinated nature, proper handling and disposal are critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most detailed information.
Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, the following PPE should be worn:
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. For bulk quantities or potential for dust, a N95 dust mask or respirator may be necessary.[5] |
Spill Management: In the event of a spill, avoid generating dust.[6] Carefully sweep up the solid material and place it into a designated, labeled hazardous waste container.[6][7]
Step-by-Step Disposal Protocol
The disposal of this compound falls under the category of halogenated organic waste. These compounds require special disposal methods, typically high-temperature incineration, and should never be disposed of down the drain or in regular trash.[8][9][10][11]
-
Segregation: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids." It is crucial to keep halogenated waste separate from non-halogenated waste streams to ensure proper disposal and manage costs.[9][12]
-
Container Selection: The waste container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid.
-
Waste Transfer: Carefully transfer any unwanted this compound, including residues from weighing boats and contaminated materials like gloves or wipes, into the designated halogenated waste container.
-
Labeling: Ensure the hazardous waste container is accurately and fully labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Irritant," "Halogenated Compound")
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory or researcher
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Quantitative Data Summary
While a specific Safety Data Sheet for this compound was not identified in the search, the table below summarizes key data for the parent compound and a related, non-chlorinated analog for reference.
| Property | This compound | Fmoc-L-alanine | beta-Chloro-L-alanine hydrochloride |
| CAS Number | 212651-52-0[1] | 35661-39-3[6][13] | 51887-89-9[5] |
| Molecular Formula | C18H15NO4Cl[1] | C18H17NO4[6] | C3H6ClNO2 · HCl[5] |
| Molecular Weight | 345.7 g/mol [1] | 311.33 g/mol [6] | Not specified |
| Appearance | White solid[1] | Not specified | Powder[5] |
| Storage Temperature | 0-8 °C[1] | Not specified | -20°C[5] |
| Disposal Consideration | Halogenated organic waste. | Dispose of as unused product via licensed company.[6] | Not specified, but likely halogenated waste. |
It is the responsibility of all laboratory personnel to be aware of and adhere to the proper disposal procedures for all chemicals.[14] Always prioritize safety and environmental responsibility in the laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ββ-氯-L-丙氨酸 盐酸盐 Alanine aminotransferase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Laboratory chemical waste [watercorporation.com.au]
- 9. otago.ac.nz [otago.ac.nz]
- 10. ptb.de [ptb.de]
- 11. carlroth.com [carlroth.com]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling Fmoc-beta-chloro-L-alanine
Disclaimer: No specific Safety Data Sheet (SDS) for Fmoc-beta-chloro-L-alanine was found in available public databases. The following guidance is based on the chemical's structure, general laboratory safety principles for handling novel amino acid derivatives, and information on related chemical structures such as Fmoc-L-alanine and beta-chloro-L-alanine. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this compound.
This compound is a specialized amino acid derivative utilized in peptide synthesis and drug development.[1] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the beta-chloro substitution suggests that this compound should be handled with care to mitigate potential health risks.[2] While specific toxicological data is unavailable, a cautious approach is warranted.
Immediate Safety and Personal Protective Equipment (PPE)
Given the unknown toxicological properties of this compound, stringent adherence to PPE protocols is essential to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[3] | Protects against splashes, dust, and unforeseen reactions. Standard safety glasses are not sufficient.[4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). It is crucial to double-glove and to change gloves immediately if contaminated.[3][4] | Prevents skin contact and absorption. The specific glove material should be chosen based on the solvent used, and breakthrough times should be considered for prolonged handling.[4] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[4] | Protects against spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, particularly when handling the compound as a powder or when there is a potential for aerosol generation.[4] The use of a fume hood is the preferred engineering control. | Prevents inhalation of the compound, which could be harmful. |
| Foot Protection | Closed-toe, liquid-resistant shoes.[5] | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[6]
-
The container should be tightly closed.[6]
2. Handling and Use:
-
All handling of this compound, including weighing and dilutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Use the smallest quantity of the compound necessary for the experiment.[4]
-
Wash hands and face thoroughly after handling.[8]
3. Spill and Emergency Procedures:
-
Minor Spill:
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Sweep up the material and place it in a sealed container for disposal.[7]
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[7] Seek medical attention if irritation develops.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
4. Disposal Plan:
-
All waste containing this compound, including contaminated lab supplies (e.g., gloves, pipette tips), should be considered chemical waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect all solutions in a labeled, sealed, and appropriate waste container. Do not dispose of solutions down the drain.[10][11]
-
Dispose of all waste through your institution's hazardous waste program.[11]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. 6.3 Personal Protective Equipment (PPE) | UMN University Health & Safety [hsrm.umn.edu]
- 6. hmdb.ca [hmdb.ca]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. carlroth.com [carlroth.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
